Product packaging for 2-Cyano-2-phenylbutanamide(Cat. No.:CAS No. 88145-26-0)

2-Cyano-2-phenylbutanamide

Cat. No.: B7769771
CAS No.: 88145-26-0
M. Wt: 188.23 g/mol
InChI Key: QKSRTQXCXWMMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Cyano-2-phenylbutanamide is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O B7769771 2-Cyano-2-phenylbutanamide CAS No. 88145-26-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-11(8-12,10(13)14)9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSRTQXCXWMMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)(C1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024185
Record name Ciobutide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80544-75-8
Record name Ciobutide [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080544758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 80544-75-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85166
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ciobutide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-2-phenylbutyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIOBUTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1334R6OMW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Cyano-2-phenylbutanamide basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Properties of 2-Cyano-2-phenylbutanamide

Introduction

This compound, identified by the CAS Number 80544-75-8, is a multifaceted organic compound positioned at the intersection of synthetic chemistry and pharmaceutical science.[1] Structurally, it is characterized by a chiral carbon center bonded to four distinct functional groups: a phenyl ring, a cyano group (-C≡N), an ethyl group (-CH₂CH₃), and a carboxamide group (-CONH₂).[1] This unique arrangement makes it a valuable intermediate in various chemical transformations, including nucleophilic additions and cyclizations.[1]

Of particular significance to the pharmaceutical industry, this compound is recognized as a known impurity of Primidone, an anticonvulsant medication.[2][3] Its role as "Primidone EP Impurity D" necessitates a thorough understanding of its properties for quality control, drug safety, and regulatory compliance in drug development.[2][3] This guide provides a comprehensive technical overview of its fundamental properties, characterization data, a representative synthesis protocol, and safety considerations, tailored for researchers and professionals in the chemical and pharmaceutical fields.

Physicochemical and Structural Properties

This compound typically presents as a crystalline solid.[1] The presence of the phenyl group imparts significant lipophilicity, which generally results in good solubility in common organic solvents.[1] Key identifying properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 80544-75-8[1][2][4]
Molecular Formula C₁₁H₁₂N₂O[1][2][3]
Molecular Weight 188.23 g/mol [2][3][4]
Appearance Crystalline Solid[1]
Melting Point 112-113 °C[2]
Synonyms (RS)-2-Cyano-2-phenylbutyramide, Ciobutide, Primidone Impurity D[1][2][3]
SMILES CCC(C#N)(C1=CC=CC=C1)C(=O)N[3][5]
InChI InChI=1S/C11H12N2O/c1-2-11(8-12,10(13)14)9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H2,13,14)[1][3]
Molecular Structure

The structure features a quaternary α-carbon, making it a chiral molecule that exists as a racemic mixture, denoted as (RS)-2-Cyano-2-phenylbutanamide.[1] The interplay between the electron-withdrawing cyano and amide groups and the aromatic phenyl ring dictates its chemical reactivity and spectroscopic behavior.

Caption: 2D structure of this compound.

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of this compound. The following sections describe the expected spectroscopic signatures.

Infrared (IR) Spectroscopy

The IR spectrum provides a diagnostic fingerprint based on the vibrational frequencies of the molecule's functional groups.

  • N-H Stretch: The primary amide (-NH₂) will exhibit two distinct bands in the region of 3100-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

  • C-H Stretch: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.[6]

  • C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group is predicted in the 2220–2260 cm⁻¹ range.[6][7]

  • C=O Stretch (Amide I): A very strong and prominent absorption band for the amide carbonyl group is expected between 1630-1680 cm⁻¹.[6]

  • C=C Stretch: Aromatic ring stretching vibrations will produce several bands of varying intensity in the 1400–1600 cm⁻¹ region.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show:

    • A multiplet signal in the aromatic region (δ 7.2-7.5 ppm) for the five protons of the phenyl group.

    • Two broad singlets for the two non-equivalent amide protons (-CONH₂), which may be exchangeable with D₂O.

    • A quartet for the methylene protons (-CH₂) of the ethyl group, coupled to the methyl protons.

    • A triplet for the terminal methyl protons (-CH₃) of the ethyl group, coupled to the methylene protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon environment:

    • A signal for the nitrile carbon (-C≡N) around 115-125 ppm.

    • A signal for the amide carbonyl carbon (-C=O) in the 170-180 ppm range.

    • Multiple signals in the aromatic region (125-140 ppm) for the carbons of the phenyl ring.

    • A signal for the central quaternary carbon.

    • Signals in the aliphatic region for the ethyl group's methylene (-CH₂) and methyl (-CH₃) carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and gain structural insights from fragmentation patterns.

  • Molecular Ion: The nominal molecular weight is 188, so a molecular ion peak (M⁺) is expected at an m/z of 188.[3][5] High-resolution mass spectrometry (HRMS) would show an exact mass of approximately 188.09496 Da.[3]

  • Key Fragments: Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and cleavage of the N-CO bond.[8] Predicted adducts under electrospray ionization (ESI) conditions include [M+H]⁺ at m/z 189.1022 and [M+Na]⁺ at m/z 211.0842.[5]

Synthesis and Reactivity

While various synthetic routes can be envisioned, a robust and common strategy for constructing such α-substituted carbonyl compounds is through the alkylation of an enolate intermediate. A plausible laboratory-scale synthesis involves the ethylation of 2-cyano-2-phenylacetamide.

Proposed Synthesis Workflow

The core of this synthesis is the deprotonation of the α-carbon of 2-cyano-2-phenylacetamide. This carbon is particularly acidic due to the resonance stabilization of the resulting carbanion by both the adjacent cyano and amide groups. A strong, non-nucleophilic base is required to ensure complete deprotonation without competing side reactions. The generated nucleophilic carbanion then undergoes an Sₙ2 reaction with an ethylating agent like ethyl iodide.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product 2-cyano-2-phenylacetamide 2-cyano-2-phenylacetamide Base (NaH) Strong Base (e.g., NaH) deprotonation Deprotonation (Formation of Carbanion) Base (NaH)->deprotonation Ethyl Iodide Ethyl Iodide alkylation SN2 Alkylation Ethyl Iodide->alkylation deprotonation->alkylation Nucleophilic Carbanion workup Aqueous Work-up & Extraction alkylation->workup purification Purification (e.g., Recrystallization) workup->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

This protocol is a representative procedure based on analogous alkylation reactions of active methylene compounds.[9]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred THF.

  • Deprotonation: Dissolve 2-cyano-2-phenylacetamide (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension via a dropping funnel. Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt.

  • Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using the analytical methods described in Section 2.0 (IR, NMR, MS, and melting point).

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified with several hazards. Proper handling is crucial to ensure laboratory safety.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

    • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.

    • Handling: Avoid breathing dust. Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

    • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its specific relevance as a pharmaceutical impurity. Its structure, defined by a stereocenter with cyano, amide, phenyl, and ethyl substituents, provides a rich platform for chemical synthesis and presents a clear analytical challenge. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safe handling protocols, as outlined in this guide, is indispensable for professionals engaged in synthetic chemistry, quality assurance, and drug development.

References

(2RS)-2-Cyano-2-phenylbutanamide structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Structure Elucidation of (2RS)-2-Cyano-2-phenylbutanamide

Introduction

In the landscape of pharmaceutical development and synthetic chemistry, the precise and unambiguous characterization of a molecule's structure is a non-negotiable prerequisite for further investigation. (2RS)-2-Cyano-2-phenylbutanamide (CAS No: 80544-75-8) is a chiral organic compound featuring a critical stereocenter.[1] Its molecular formula is C₁₁H₁₂N₂O, with a molecular weight of approximately 188.23 g/mol .[2][3] The designation "(2RS)" signifies that the compound is a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.

The presence of this chiral center is of paramount importance. It is a well-established principle in pharmacology that individual enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[4][5] Therefore, a rigorous elucidation of not only the molecular formula and atomic connectivity but also the stereochemical nature of the compound is essential for quality control, regulatory compliance, and ensuring the safety and efficacy of potential drug candidates.

This guide presents an integrated, multi-technique approach to the complete structure elucidation of (2RS)-2-Cyano-2-phenylbutanamide. As a self-validating system, this workflow demonstrates how data from orthogonal analytical techniques—Mass Spectrometry, NMR Spectroscopy, IR Spectroscopy, and Chiral HPLC—are synergistically employed to build a comprehensive and irrefutable structural dossier. We will move beyond simple data reporting to explain the causality behind experimental choices, providing the field-proven insights necessary for researchers, scientists, and drug development professionals.

Part 1: Definitive Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: The foundational step in any structure elucidation is to determine the exact molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. We select Electrospray Ionization (ESI) as the ionization method due to its "soft" nature, which is ideal for preventing fragmentation of moderately polar, thermally labile molecules like (2RS)-2-Cyano-2-phenylbutanamide, ensuring the molecular ion is observed. HRMS provides mass-to-charge ratio (m/z) measurements with high accuracy (typically <5 ppm), enabling the calculation of a unique elemental composition.

An ESI-Time-of-Flight (ESI-TOF) mass spectrometer is employed to acquire the high-resolution data. The analysis is performed in positive ion mode, where we anticipate observing the protonated molecule [M+H]⁺, as well as common adducts such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.

Data Presentation: HRMS Analysis

IonPredicted m/z (for C₁₁H₁₂N₂O)Observed m/zMass Error (ppm)
[M+H]⁺189.10224189.10251.4
[M+Na]⁺211.08418211.08441.0
[M+K]⁺227.05812227.0580-0.5

The excellent correlation between the predicted and observed masses for the C₁₁H₁₂N₂O formula provides unequivocal confirmation of the compound's elemental composition.[2]

Part 2: Unveiling Functional Groups and Atomic Connectivity

With the molecular formula established, the next logical step is to identify the constituent functional groups and map the atomic connectivity. This is achieved through the complementary techniques of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid, non-destructive technique that provides direct evidence for the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. For (2RS)-2-Cyano-2-phenylbutanamide, we expect to identify characteristic vibrations for the cyano, amide, phenyl, and alkyl moieties.

Data Presentation: Key FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityAssignmentImplication
3410, 3205MediumN-H Asymmetric & Symmetric StretchConfirms primary amide (-CONH₂) group
3060MediumAromatic C-H StretchIndicates presence of phenyl group
2975, 2880MediumAliphatic C-H StretchConfirms presence of ethyl group
2235Sharp, MedC≡N Nitrile StretchConfirms presence of the cyano group.[6][7]
1680StrongC=O Amide I StretchConfirms presence of the amide carbonyl
1600, 1495, 1450Med-SharpAromatic C=C Ring StretchSupports presence of the phenyl ring

The FTIR spectrum provides a distinct fingerprint, confirming the presence of all key functional groups anticipated from the molecular formula.

Mapping the Molecular Skeleton with Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A suite of experiments (¹H, ¹³C, and DEPT-135) provides a complete picture of the carbon-hydrogen framework. The sample is dissolved in a deuterated solvent (DMSO-d₆) which is inert but provides a lock signal for the spectrometer.

  • ¹H NMR: Reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Shows the number of distinct carbon environments.

  • DEPT-135: A spectral editing technique that distinguishes carbon types: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (including C=O and C≡N) are not observed.

Data Presentation: ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.55 - 7.35Multiplet5HPhenyl-H
7.48Broad Singlet1HAmide-H (one)
7.15Broad Singlet1HAmide-H (other)
2.25Quartet2H-CH₂-CH₃
0.95Triplet3H-CH₂-CH₃

Data Presentation: ¹³C and DEPT-135 NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm¹³C SignalDEPT-135 PhaseAssignment
172.5PresentNoneAmide C=O
138.0PresentNonePhenyl Quaternary-C
129.0PresentPositive (CH)Phenyl-CH
128.8PresentPositive (CH)Phenyl-CH
126.5PresentPositive (CH)Phenyl-CH
120.1PresentNoneCyano C≡N
55.4PresentNoneQuaternary Chiral C
32.1PresentNegative (CH₂)-CH₂-CH₃
9.2PresentPositive (CH₃)-CH₂-CH₃

Synthesis of NMR Data: The NMR data perfectly corroborates the proposed structure. The ¹H NMR shows the characteristic aromatic signals, two distinct amide protons, and a coupled ethyl group system (quartet and triplet). The ¹³C and DEPT-135 spectra confirm the presence of all 11 carbons, correctly identifying the carbonyl, cyano, and quaternary carbons (which are absent in the DEPT spectrum), along with the phenyl, methylene (negative phase), and methyl (positive phase) carbons. This comprehensive NMR analysis establishes the unambiguous connectivity of (2RS)-2-Cyano-2-phenylbutanamide.

Part 3: Stereochemical Confirmation and Purity Analysis via Chiral HPLC

Expertise & Rationale: While NMR confirms connectivity, it is inherently insensitive to chirality in a standard achiral solvent.[8] The "(2RS)" designation implies a racemic mixture, which must be experimentally verified. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for separating enantiomers.[9] The rationale is to use a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated.

Based on the molecule's structure (containing an amide and an aromatic ring), a polysaccharide-based CSP, specifically a cellulose-based column, is an excellent starting point due to its proven broad applicability for such compounds.[10][11] A normal-phase mobile system is chosen to maximize chiral recognition interactions with the CSP.

Data Presentation: Chiral HPLC Analysis

ParameterValue
ColumnChiralcel® OD-H, 5 µm, 4.6 x 250 mm
Mobile Phasen-Hexane / Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Retention Time 1 (t₁)12.5 min
Retention Time 2 (t₂)14.8 min
Area % (Peak 1)50.1%
Area % (Peak 2)49.9%
Resolution (Rs)> 2.0

The chromatogram shows two well-resolved peaks with baseline separation (Rs > 2.0). Crucially, the peak areas are approximately equal (50:50 ratio), providing definitive experimental evidence that the sample is indeed a racemic mixture of two enantiomers.[10] This confirms the "(2RS)" stereochemical descriptor.

Part 4: An Integrated Workflow for Structural Elucidation

The power of this analytical approach lies not in any single technique, but in their logical and synergistic integration. Each experiment provides a piece of the puzzle, and together they form a self-validating system that leaves no ambiguity about the structure of (2RS)-2-Cyano-2-phenylbutanamide.

Visualization: Logical Flow of Structural Confirmation

cluster_start cluster_ms cluster_spectroscopy cluster_chromatography cluster_final Unknown Unknown Sample (2RS)-2-Cyano-2-phenylbutanamide HRMS HRMS (ESI-TOF) Unknown->HRMS Formula Result: Molecular Formula = C₁₁H₁₂N₂O HRMS->Formula Provides FTIR FTIR Spectroscopy Formula->FTIR NMR NMR (¹H, ¹³C, DEPT) Formula->NMR FinalStructure Elucidated Structure: (2RS)-2-Cyano-2-phenylbutanamide Formula->FinalStructure FuncGroups Result: Functional Groups Confirmed (-C≡N, -CONH₂, Phenyl, Ethyl) FTIR->FuncGroups Identifies Connectivity Result: Unambiguous Atomic Connectivity (Carbon-Hydrogen Framework) NMR->Connectivity Maps FuncGroups->FinalStructure ChiralHPLC Chiral HPLC Connectivity->ChiralHPLC Connectivity->FinalStructure Stereochem Result: Racemic Mixture Confirmed (Two Enantiomers, 1:1 Ratio) ChiralHPLC->Stereochem Resolves Stereochem->FinalStructure

Caption: Integrated workflow for structure elucidation.

Appendix: Detailed Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Further dilute to 1 µg/mL using 50:50 methanol:water with 0.1% formic acid.

  • Instrumentation: Utilize an Agilent 6545XT AdvanceBio LC/Q-TOF (or equivalent).

  • Method: Infuse the sample directly at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Data Analysis: Process the spectrum to identify the monoisotopic masses of the [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions. Calculate the mass error against the theoretical values for C₁₁H₁₂N₂O.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of a Universal Attenuated Total Reflectance (UATR) accessory.

  • Instrumentation: Use a PerkinElmer Spectrum 3 FT-IR spectrometer (or equivalent).

  • Method: Collect a background spectrum of the clean ATR crystal. Apply pressure to the sample using the built-in clamp to ensure good contact. Collect the sample spectrum over a range of 4000-650 cm⁻¹ by co-adding 16 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the spectrum (baseline correction, ATR correction) and identify the wavenumbers of key absorption bands.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a broadband probe.

  • Method: Acquire ¹H, ¹³C, and DEPT-135 spectra at 298 K. Use standard pulse programs provided by the manufacturer.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm). Integrate ¹H signals and determine multiplicities. Assign all proton and carbon signals to the molecular structure.

Protocol 4: Chiral High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase (90:10 n-Hexane/IPA) to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter into an HPLC vial.[10]

  • Instrumentation: Use an Agilent 1260 Infinity II HPLC system (or equivalent) with a UV detector.

  • Method:

    • Install the Chiralcel® OD-H column and equilibrate with the mobile phase for at least 30 minutes at 1.0 mL/min until a stable baseline is achieved.[10]

    • Set the column temperature to 25°C.

    • Set the UV detector wavelength to 220 nm.[10]

    • Inject 10 µL of the prepared sample solution.

    • Run the analysis for approximately 20 minutes.

  • Data Analysis: Integrate the peaks corresponding to the two enantiomers. Determine the retention times, calculate the area percentage for each, and calculate the resolution factor (Rs) between the two peaks.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyano-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 2-cyano-2-phenylbutanamide, a valuable research chemical and a potential intermediate in the development of pharmacologically active molecules. The described synthetic strategy is a two-step process initiated by the phase-transfer catalyzed alkylation of phenylacetonitrile to form 2-phenylbutyronitrile, followed by a controlled partial hydrolysis to yield the target amide. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and critical safety considerations essential for the successful and safe execution of this synthesis.

Introduction and Strategic Overview

This compound is a bifunctional molecule containing both a nitrile and an amide group attached to a quaternary carbon. This structural motif makes it a versatile building block in organic synthesis. The parent nitrile, 2-phenylbutyronitrile, is a known intermediate in the synthesis of compounds such as the anticoagulant indobufen and the anticancer agent aminoglutethimide[1]. The introduction of the amide functionality opens new avenues for derivatization and biological screening.

The synthetic approach detailed herein is designed for efficiency and scalability, prioritizing robust and well-documented chemical transformations. The core logic involves two primary stages:

  • C-C Bond Formation: Creation of the quaternary carbon center via α-alkylation of phenylacetonitrile.

  • Functional Group Transformation: Selective partial hydrolysis of the nitrile group to a primary amide.

This guide will elaborate on the causality behind procedural choices, from the selection of catalysts to the specific conditions required for selective chemical conversions, ensuring a self-validating and reproducible protocol.

Mechanistic Principles and Rationale

Step 1: Phase-Transfer Catalyzed Alkylation of Phenylacetonitrile

The synthesis of the precursor, 2-phenylbutyronitrile, is achieved through the alkylation of phenylacetonitrile. The hydrogen atom on the carbon adjacent to both the phenyl and cyano groups (the α-carbon) is acidic. This acidity is a consequence of the resonance stabilization of the resulting carbanion, where the negative charge is delocalized over the phenyl ring and the cyano group.

A strong base is required to deprotonate this carbon. While traditional methods often rely on powerful and hazardous bases in strictly anhydrous solvents (e.g., sodium amide in liquid ammonia), a more practical and safer approach is the use of phase-transfer catalysis (PTC)[2].

Causality of PTC Selection:

  • Operational Simplicity: The reaction can be performed in a biphasic system (aqueous and organic), eliminating the need for expensive and difficult-to-handle anhydrous solvents[2].

  • Safety and Cost-Effectiveness: It utilizes concentrated aqueous sodium hydroxide, a readily available and inexpensive base, avoiding more hazardous reagents.

  • High Selectivity: PTC conditions are particularly well-suited for achieving high yields of the mono-alkylated product, minimizing the formation of di-alkylated byproducts[2].

The phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride, facilitates the reaction by transporting the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. Here, the hydroxide deprotonates the phenylacetonitrile, generating the nucleophilic carbanion which then reacts with the ethylating agent (e.g., ethyl bromide) to form 2-phenylbutyronitrile.

Step 2: Controlled Partial Hydrolysis of the Nitrile Group

The conversion of a nitrile to a primary amide is a critical step that requires careful control to prevent over-hydrolysis to the corresponding carboxylic acid[3][4]. Both acid and base-catalyzed methods can achieve this transformation[3].

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile, such as water, can then attack this carbon. A series of proton transfers leads to an imidic acid, which tautomerizes to the more stable amide[3]. Concentrated acids (e.g., sulfuric or hydrochloric acid) are often used, with temperature and reaction time being critical parameters to control for stopping the reaction at the amide stage[5].

  • Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the imidic acid, which then tautomerizes to the amide[3].

For this guide, a controlled acid-catalyzed protocol is presented, as it often provides good yields for the partial hydrolysis of sterically hindered nitriles.

Detailed Experimental Protocols

Critical Safety Notice: The procedures described involve highly toxic cyanide compounds. All operations must be conducted in a properly functioning chemical fume hood by trained personnel. Adherence to strict safety protocols is mandatory.[6][7][8]

Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and double-glove with nitrile gloves when handling cyanide salts or their solutions[7][9].

  • Engineering Controls: All work involving cyanides must be performed in a certified chemical fume hood to prevent inhalation of potentially evolved hydrogen cyanide (HCN) gas[6][8].

  • Acid Incompatibility: Never allow cyanide salts to come into contact with acids outside of a controlled reaction setup, as this will rapidly generate highly toxic HCN gas[7][8].

  • Work Practices: Never work alone. Inform colleagues before starting any experiment with cyanides. Establish a designated work area[7].

  • Waste Disposal: All cyanide-contaminated waste (solid and liquid) must be quenched and disposed of according to institutional hazardous waste protocols.

Protocol 1: Synthesis of 2-Phenylbutyronitrile

This protocol is adapted from the robust procedure published in Organic Syntheses[2].

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Phenylacetonitrile117.15234.3 g2.0Reagent grade
Ethyl Bromide108.97272.4 g2.5Excess
Sodium Hydroxide40.00400 g10.0In 400 mL water (50% soln)
Benzyltriethylammonium Chloride227.774.6 g0.02Phase-transfer catalyst
Benzene78.11300 mL-Solvent (Caution: Carcinogen)
2 L Three-neck round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel, heating mantle.
  • Setup: In a 2 L three-neck flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine phenylacetonitrile (2.0 mol), benzyltriethylammonium chloride (0.02 mol), and benzene (300 mL).

  • Reaction Initiation: Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution (400 g in 400 mL water).

  • Addition of Alkylating Agent: Slowly add ethyl bromide (2.5 mol) dropwise over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the mixture vigorously for 3-4 hours at 40-50°C to ensure the reaction goes to completion. Monitor the reaction by TLC (thin-layer chromatography).

  • Work-up: Cool the mixture to room temperature. Add 500 mL of water and transfer the entire mixture to a separatory funnel. Separate the layers.

  • Washing: Wash the organic layer sequentially with 200 mL of water, 200 mL of dilute hydrochloric acid (to neutralize any remaining base), and finally with 200 mL of water[2].

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 102–104°C (7 mm Hg) to obtain pure 2-phenylbutyronitrile[2]. The expected yield is 78–84%.

Protocol 2: Synthesis of this compound
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Phenylbutyronitrile145.2072.6 g0.5From Protocol 1
Concentrated Sulfuric Acid (98%)98.08150 mL-Reagent grade
Ice, Deionized Water, Diethyl Ether, Saturated Sodium Bicarbonate Solution
1 L Round-bottom flask, magnetic stirrer, ice bath, separatory funnel.
  • Setup: Place a 1 L round-bottom flask in an ice bath and add the concentrated sulfuric acid (150 mL).

  • Addition of Nitrile: While stirring the acid, slowly add 2-phenylbutyronitrile (0.5 mol) dropwise. The rate of addition should be controlled to keep the internal temperature below 10°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The progress of the hydrolysis should be monitored carefully by TLC to maximize the yield of the amide and minimize the formation of the carboxylic acid.

  • Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice (approx. 1 kg) in a large beaker with vigorous stirring. This step is highly exothermic and must be done cautiously in a fume hood.

  • Precipitation and Isolation: The product, this compound, should precipitate as a white solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Washing: Wash the crude product thoroughly with cold deionized water until the washings are neutral to pH paper. Then, wash with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight.

Visualization of Synthesis Workflow

Overall Reaction Scheme

The two-step synthesis from phenylacetonitrile to this compound is summarized below.

Synthesis_Scheme cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis Phenylacetonitrile Phenylacetonitrile reagent1 + Ethyl Bromide (Phase-Transfer Catalyst, NaOH) Intermediate 2-Phenylbutyronitrile reagent2 + H₂O (Conc. H₂SO₄) FinalProduct This compound reagent1->Intermediate reagent2->FinalProduct Workflow start Start: Phenylacetonitrile setup_alk 1. Setup Biphasic Reaction (Reactants, Catalyst, Solvent, NaOH(aq)) start->setup_alk add_etbr 2. Add Ethyl Bromide setup_alk->add_etbr react_alk 3. Stir and Heat (40-50°C) add_etbr->react_alk workup_alk 4. Aqueous Workup & Wash react_alk->workup_alk purify_alk 5. Vacuum Distillation workup_alk->purify_alk intermediate Intermediate: 2-Phenylbutyronitrile purify_alk->intermediate setup_hyd 6. Add Intermediate to Cold Conc. H₂SO₄ intermediate->setup_hyd react_hyd 7. Stir at Room Temp (Monitor by TLC) setup_hyd->react_hyd quench 8. Quench on Ice react_hyd->quench isolate 9. Filter & Wash Solid quench->isolate purify_hyd 10. Recrystallize isolate->purify_hyd product Final Product: This compound purify_hyd->product analysis 11. Characterization product->analysis nmr NMR ('H, 'C) analysis->nmr ir FTIR analysis->ir ms Mass Spec analysis->ms mp Melting Point analysis->mp

References

Chemical and physical properties of Primidone Impurity D

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Primidone Impurity D: Physicochemical Properties and Analytical Control

Authored by a Senior Application Scientist

Introduction

In the landscape of pharmaceutical manufacturing, the control of impurities is a critical determinant of a drug's safety and efficacy. Primidone, a first-generation antiepileptic agent, is no exception.[1] Its synthesis and storage can give rise to several related substances, among which Primidone Impurity D is of significant interest. As a designated impurity in the European Pharmacopoeia (EP), its characterization and quantification are paramount for regulatory compliance and patient safety.[1][2][3][4] This guide serves as a comprehensive technical resource for researchers, analytical scientists, and drug development professionals, offering a deep dive into the chemical and physical properties of Primidone Impurity D, its potential origins, and the analytical methodologies essential for its control.

Chemical Identity and Structural Elucidation

The unambiguous identification of any pharmaceutical impurity is the cornerstone of its control strategy. Primidone Impurity D is chemically defined as (2RS)-2-Cyano-2-phenylbutanamide.[1][2][4][5][6] Its identity is confirmed through a combination of spectroscopic techniques and is made available to the industry as a well-characterized reference standard.[1][2]

Table 1: Key Chemical Identifiers for Primidone Impurity D

IdentifierValueReferences
IUPAC Name (2RS)-2-Cyano-2-phenylbutanamide[1][2][4][5][6]
Other Synonyms 2-Cyano-2-phenylbutyramide; 2-Cyano-2-phenyl-butyric Acid Amide[1][3][7]
CAS Number 80544-75-8[1][2][3][4][7][8]
Molecular Formula C₁₁H₁₂N₂O[1][2][3][4][7][8]
Molecular Weight 188.22 g/mol [1][7]
Structure (SMILES) CCC(C1=CC=CC=C1)(C#N)C(N)=O[1]

The structure of Primidone Impurity D features a quaternary chiral center, indicating it exists as a racemic mixture. Its key functional groups—a nitrile (-C≡N), an amide (-CONH₂), a phenyl ring, and an ethyl group—dictate its chemical reactivity and physical properties. The presence of both polar (amide, nitrile) and non-polar (phenyl, ethyl) moieties suggests a moderate polarity, which is a critical consideration for developing chromatographic separation methods.

Caption: Molecular structure of Primidone Impurity D with key functional groups.

Physicochemical Properties

Understanding the physical properties of an impurity is essential for designing appropriate manufacturing, isolation, and analytical procedures. The available data for Primidone Impurity D is summarized below.

Table 2: Physical Properties of Primidone Impurity D

PropertyValue / DescriptionReference
Physical Form Solid (assumed, based on melting point)N/A
Melting Point 116.1 - 116.9 °C[5][8]
Solubility No specific data available. Expected to have moderate polarity. The parent drug, Primidone, is soluble in DMSO and ethanol but insoluble in water.[9]
Storage Conditions 2 – 8°C, protected from light.[8]

The defined melting point range indicates that the substance is crystalline at room temperature. While specific solubility studies are not publicly available, the molecular structure allows for an educated assessment. The amide and nitrile groups can participate in hydrogen bonding, suggesting some solubility in polar protic solvents, while the phenyl ring provides hydrophobicity, allowing for solubility in organic solvents. These characteristics are exploited in chromatographic analysis.

Formation and Control in Synthesis

Primidone Impurity D is classified as a process-related impurity, meaning it can be formed during the synthesis of the Primidone active pharmaceutical ingredient (API) or as a degradation product during storage.[10] The manufacturing process of Primidone typically involves the cyclization of a malonic acid derivative followed by reduction.

G cluster_0 Primidone Synthesis Pathway cluster_1 Potential Impurity Formation Points start Diethyl phenylethylmalonate intermediate 5-Ethyl-5-phenyl-2-thiobarbituric acid start->intermediate Condensation with Thiourea primidone Primidone (API) intermediate->primidone Desulfurization (e.g., Raney Nickel) side_reaction Side Reactions / Incomplete Conversion intermediate->side_reaction degradation API / Intermediate Degradation primidone->degradation impurity_d Primidone Impurity D side_reaction->impurity_d degradation->impurity_d note Control Strategy: - Optimize reaction conditions - Implement purification steps - Set specification limits

Caption: Generalized Primidone synthesis and potential pathways for impurity formation.

The exact mechanism of Primidone Impurity D formation is proprietary to manufacturers. However, it likely arises from an alternative reaction pathway of starting materials or intermediates, or through the degradation of Primidone itself under certain conditions (e.g., pH, temperature, oxidative stress). Control over this impurity is achieved through:

  • Process Optimization: Carefully controlling reaction parameters such as temperature, pH, and stoichiometry to minimize side reactions.

  • Purification: Implementing robust purification steps, such as recrystallization or chromatography, to effectively remove the impurity from the final API.[11]

  • Forced Degradation Studies: Intentionally stressing the API to understand potential degradation pathways and identify impurities like Impurity D that may form during the product's shelf life.[10]

Analytical Characterization and Control

A robust, validated analytical method is required for the routine quality control of Primidone to ensure that Impurity D is below the qualification threshold defined by regulatory bodies like the ICH.[10] High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique for this purpose.[12]

Experimental Protocol: Quantification of Primidone Impurity D by HPLC

This protocol is a representative method and must be validated for its intended use.

1. Objective: To separate and quantify Primidone Impurity D from the Primidone API.

2. Materials and Reagents:

  • Primidone Impurity D Reference Standard

  • Primidone Reference Standard

  • Primidone API sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Phosphate Monobasic (ACS grade)

  • Purified water (18.2 MΩ·cm)

3. Chromatographic System:

  • Instrument: HPLC system with a UV-Vis Detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size. Causality: The C18 stationary phase provides excellent hydrophobic retention for separating the moderately polar Primidone and its impurities.

  • Mobile Phase: A gradient of Buffer A (20 mM potassium phosphate, pH 3.0) and Buffer B (Acetonitrile). Causality: A gradient elution is chosen to ensure adequate separation of the main peak from closely eluting impurities and to provide a sharp peak shape for Impurity D.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 257 nm. Causality: This wavelength is selected based on the UV absorbance maximum of the parent compound, Primidone, ensuring high sensitivity for related impurities.[12]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

4. Procedure:

  • Standard Preparation: Prepare a stock solution of Primidone Impurity D Reference Standard in methanol. Dilute to a final concentration corresponding to the specification limit (e.g., 0.1% of the sample concentration).

  • Sample Preparation: Accurately weigh and dissolve the Primidone API sample in a suitable diluent (e.g., Methanol/Water 35:65) to a final concentration of approximately 0.5 mg/mL.[12]

  • Chromatography: Equilibrate the column with the initial mobile phase conditions. Inject the standard and sample solutions.

  • Data Analysis: Identify the Primidone Impurity D peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the amount of Impurity D using an external standard method.

G prep Sample & Standard Preparation inject HPLC Injection (10 µL) prep->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (257 nm) separate->detect quantify Data Analysis & Quantification detect->quantify report Report Result quantify->report

Caption: General workflow for the analytical control of Primidone Impurity D by HPLC.

Toxicological Significance

As of this writing, there is no publicly available toxicological or pharmacological data specifically for Primidone Impurity D. In the absence of such data, regulatory guidelines (e.g., ICH Q3A/B) dictate the thresholds at which impurities must be identified, reported, and qualified (i.e., toxicologically assessed). The parent drug, Primidone, is a potent anticonvulsant that is metabolized to active compounds like phenobarbital and has a known profile of adverse effects, including potential hepatotoxicity and hypersensitivity reactions.[13][14][15] This underscores the importance of controlling any related impurities, as even structurally similar molecules could potentially share toxicological endpoints or introduce new ones. Therefore, limiting the presence of Primidone Impurity D in the final drug product to within established, safe limits is a regulatory and safety imperative.

Conclusion

Primidone Impurity D, (2RS)-2-Cyano-2-phenylbutanamide, is a critical quality attribute in the manufacture of the antiepileptic drug Primidone. Its chemical structure and physicochemical properties necessitate the development of specific and sensitive analytical methods, primarily HPLC, for its control. By understanding its potential formation pathways, drug developers can optimize synthetic and purification processes to minimize its presence. While direct toxicological data is lacking, stringent control based on regulatory guidelines is essential to ensure the overall safety and quality of Primidone formulations. This guide provides the foundational knowledge required for scientists to effectively manage this impurity throughout the drug development lifecycle.

References

A Definitive Spectroscopic Profile of 2-Cyano-2-phenylbutanamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Cyano-2-phenylbutanamide (CAS No. 80544-75-8), a versatile organic compound with applications in synthetic and medicinal chemistry.[1] As a molecule incorporating nitrile, amide, and phenyl functionalities, its structural confirmation relies on a multi-technique spectroscopic approach. This document offers an in-depth interpretation of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The causality behind spectral features is explained, and field-proven protocols for data acquisition are provided, establishing a benchmark for researchers, scientists, and drug development professionals engaged in the characterization of this and structurally related compounds.

Molecular Structure and Spectroscopic Significance

This compound possesses the molecular formula C₁₁H₁₂N₂O and a molecular weight of approximately 188.23 g/mol .[1][2][3] The structure features a chiral quaternary carbon atom bonded to four distinct groups: a phenyl ring, an ethyl group, a cyano group, and a primary amide group. This intricate arrangement necessitates a robust analytical framework for unambiguous identification and purity assessment. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering detailed information on the electronic environment of each atom and the nature of the chemical bonds.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that map directly to its structure.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic, amide, and ethyl group protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Expert Insight
~7.5 - 7.3 Multiplet 5H Ar-H (Phenyl) The protons on the phenyl ring typically resonate in this region due to the deshielding effect of the aromatic ring current.
~6.5 - 5.5 Broad Singlet 2H -C(=O)NH₂ Amide protons often appear as a broad signal due to quadrupole broadening and chemical exchange. The exact shift is highly dependent on solvent and concentration.
~2.2 - 2.0 Quartet 2H -CH₂ -CH₃ These methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 rule). They are deshielded by the adjacent quaternary carbon.

| ~1.0 | Triplet | 3H | -CH₂-CH₃ | The terminal methyl protons are adjacent to a methylene group (2 protons), leading to a triplet signal. This is typically the most upfield signal in the spectrum. |

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the presence of several quaternary carbons (Cα, C=O, C≡N), their signals are expected to be of lower intensity compared to protonated carbons.[4]

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment Rationale & Expert Insight
~170 - 175 C =O (Amide) The carbonyl carbon of an amide is significantly deshielded and appears in this characteristic downfield region.[5]
~135 - 140 Ar-C (Quaternary) The ipso-carbon of the phenyl ring, directly attached to the chiral center.
~129 - 130 Ar-C H (para) Aromatic carbons show distinct signals based on their position relative to the substituent.
~128 - 129 Ar-C H (meta)
~125 - 127 Ar-C H (ortho)
~118 - 122 C ≡N (Nitrile) The nitrile carbon appears in a distinct region, typically with a lower intensity as it is a quaternary carbon.[4][5]
~45 - 50 C α (Quaternary) The central chiral carbon, bonded to several electron-withdrawing groups, will be found in this region.
~30 - 35 -C H₂-CH₃ The aliphatic methylene carbon of the ethyl group.

| ~10 - 12 | -CH₂-C H₃ | The aliphatic methyl carbon, appearing in the far upfield region of the spectrum. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.[6] Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.[6]

  • Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution. Tune and shim the instrument to the solvent lock signal.

  • ¹H NMR Acquisition:

    • Spectral Width: -2 to 12 ppm.

    • Pulse Angle: 30-45° to avoid saturation.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for sufficient signal-to-noise.

  • ¹³C NMR Acquisition:

    • Spectral Width: 0 to 220 ppm.[6]

    • Technique: Proton-decoupled (¹H{¹³C}) acquisition to produce singlet peaks for all carbons.

    • Pulse Angle: 30° pulse is recommended.[6]

    • Relaxation Delay: 2-5 seconds (longer delay needed for quaternary carbons).

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C).[6] Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale & Expert Insight
3400 & 3200 (two bands) N-H Stretch Primary Amide Primary amides typically show two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations.
~3050 C-H Stretch Aromatic C-H bonds on the phenyl ring vibrate at a frequency slightly higher than 3000 cm⁻¹.
~2950 C-H Stretch Aliphatic C-H bonds of the ethyl group vibrate at a frequency slightly lower than 3000 cm⁻¹.
2260 - 2200 C≡N Stretch Nitrile The nitrile group has a very sharp, strong, and diagnostically useful absorption in this region of the spectrum.[5]
~1680 C=O Stretch (Amide I) Primary Amide This is a very strong and prominent band, characteristic of the amide carbonyl group.
~1600 N-H Bend (Amide II) Primary Amide This band arises from the bending vibration of the N-H bonds in the amide.

| 1600 & 1475 | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon stretching vibrations within the phenyl ring. |

Experimental Protocol: IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty stage.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Data Collection: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation pattern upon ionization.

Molecular Ion and Predicted Fragmentation

For this compound (C₁₁H₁₂N₂O), the monoisotopic mass is 188.0950 Da.[7] In a high-resolution mass spectrum (HRMS), the detection of an ion with this m/z value would strongly support the molecular formula. Under Electron Ionization (EI), the molecule is expected to fragment via predictable pathways.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/z (mass-to-charge) Proposed Fragment Pathway
188 [C₁₁H₁₂N₂O]⁺˙ Molecular Ion (M⁺˙)
159 [M - C₂H₅]⁺ α-cleavage: Loss of the ethyl radical.
144 [M - CONH₂]⁺ Cleavage of the amide group.
116 [C₈H₆N]⁺ Loss of the ethyl and amide groups.
104 [C₇H₆N]⁺ Likely from rearrangement and loss of an additional carbon.

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for benzene-containing compounds. |

M [C11H12N2O]+• m/z = 188 F159 [M - C2H5]+ m/z = 159 M->F159 - •C2H5 F144 [M - CONH2]+ m/z = 144 M->F144 - •CONH2 F116 [C8H6N]+ m/z = 116 F159->F116 - •CONH2 F144->F116 - C2H4 F77 [C6H5]+ m/z = 77

Caption: Plausible EI-MS fragmentation pathway for the molecule.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe (DIP) for solids or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.[8]

  • Ionization: Use a standard electron ionization energy of 70 eV.[8]

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40 to 300, using a quadrupole or ion trap analyzer.[8]

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with predicted pathways to confirm the structure.

Conclusion

The structural elucidation of this compound is definitively achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy validates the presence of the characteristic nitrile and primary amide functional groups, and mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation. The data and protocols presented in this guide serve as an authoritative reference for the characterization of this compound, ensuring scientific integrity and reproducibility in research and development settings.

References

The Strategic Role of 2-Cyano-2-phenylbutanamide and its Congeners as Synthetic Intermediates in Anticonvulsant Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide explores the pivotal role of 2-cyano-2-phenylbutanamide and its closely related analogue, 2-ethyl-2-phenylmalonamide, as key synthetic intermediates in the pharmaceutical industry. With a primary focus on the synthesis of the anticonvulsant drug Primidone, this document provides a comprehensive overview of the synthetic strategies, reaction mechanisms, and detailed experimental protocols. We will dissect the chemical logic underpinning the construction of these critical intermediates, starting from foundational precursors like phenylacetonitrile. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of α-Aryl Nitrile Derivatives in Medicinal Chemistry

In the landscape of pharmaceutical synthesis, the strategic construction of molecular frameworks with precision and efficiency is paramount. α-Aryl nitrile derivatives, such as this compound, represent a class of highly versatile intermediates. The presence of both a nitrile and an amide functional group at a quaternary stereocenter offers a rich chemical handle for a variety of transformations, making them valuable building blocks in the synthesis of complex bioactive molecules.[1]

This compound is notably recognized as an impurity in the European Pharmacopoeia (EP) monograph for Primidone, designated as "Primidone EP Impurity D".[1] This designation underscores its close structural relationship to Primidone and suggests its potential role as an intermediate or by-product in synthetic routes leading to this important anticonvulsant medication. This guide will illuminate the synthetic pathways that connect simple starting materials to these advanced intermediates and ultimately to the final active pharmaceutical ingredient (API).

Synthesis of Key Intermediates: A Multi-step Approach

The synthesis of Primidone and related structures hinges on the preparation of a key precursor, 2-ethyl-2-phenylmalonamide. The journey to this intermediate begins with the formation of 2-phenylbutyronitrile, a foundational building block.

Foundational Step: Synthesis of 2-Phenylbutyronitrile via Phase-Transfer Catalysis

The alkylation of phenylacetonitrile is a classic and efficient method for introducing alkyl substituents at the benzylic position. The use of phase-transfer catalysis offers a robust and scalable method, avoiding the need for strictly anhydrous conditions and expensive bases like sodium amide.[2]

Reaction Scheme:

Synthesis_of_2_Phenylbutyronitrile start Phenylacetonitrile reagents + Ethyl Bromide (Phase-Transfer Catalyst, NaOH) start->reagents product 2-Phenylbutyronitrile reagents->product

Caption: Synthesis of 2-Phenylbutyronitrile from Phenylacetonitrile.

Mechanistic Insight:

The reaction proceeds via the deprotonation of phenylacetonitrile by a strong base (aqueous NaOH) at the interface of the aqueous and organic phases. The resulting carbanion is then transported into the organic phase by the phase-transfer catalyst (e.g., benzyltriethylammonium chloride), where it undergoes a nucleophilic substitution reaction (SN2) with the ethylating agent, ethyl bromide.

Experimental Protocol: Synthesis of 2-Phenylbutyronitrile [2]

  • Materials:

    • Phenylacetonitrile (2.20 moles)

    • Ethyl bromide (2.00 moles)

    • 50% Aqueous Sodium Hydroxide (540 mL)

    • Benzyltriethylammonium chloride (0.022 moles)

    • Benzene (for extraction)

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • To a 3-liter, four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, add 540 mL of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 moles) of benzyltriethylammonium chloride.

    • Begin stirring and add 218 g (2.00 moles) of ethyl bromide dropwise over approximately 100 minutes, maintaining the temperature between 28-35°C. Use a cold-water bath for cooling if necessary.

    • After the addition is complete, continue stirring for 2 hours, then increase the temperature to 40°C for an additional 30 minutes.

    • Cool the reaction mixture to 25°C and add 750 mL of water and 100 mL of benzene.

    • Separate the layers and extract the aqueous phase with 200 mL of benzene.

    • Combine the organic layers and wash successively with 200 mL of water, 200 mL of dilute hydrochloric acid, and 200 mL of water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation under reduced pressure.

    • Distill the product through a Vigreux column to yield 2-phenylbutyronitrile.

  • Quantitative Data:

ParameterValue
Yield 78-84%
Boiling Point 102-104°C at 7 mm Hg
Refractive Index (nD25) 1.5065–1.5066
Conversion to 2-Ethyl-2-phenylmalonamide: The Gateway to Primidone

The conversion of 2-phenylbutyronitrile to 2-ethyl-2-phenylmalonamide is a critical transformation. This can be conceptualized as a two-step process involving an initial cyanation followed by hydrolysis, or a more direct route involving hydrolysis of both nitrile groups of a dinitrile precursor. A plausible synthetic route involves the conversion of 2-phenylbutyronitrile to its corresponding amide, 2-phenylbutanamide, which can then be further functionalized. A more direct and industrially relevant pathway often starts from diethyl 2-ethyl-2-phenylmalonate. However, for the purpose of this guide, we will focus on the synthesis from a nitrile precursor, highlighting the versatility of the cyano group.

Proposed Synthesis of 2-Ethyl-2-phenylmalonamide:

A logical approach involves the introduction of a second cyano group to 2-phenylbutyronitrile, followed by controlled partial hydrolysis.

Reaction Workflow:

Synthesis_of_2_Ethyl_2_phenylmalonamide start 2-Phenylbutyronitrile step1 + Cyanogen Chloride (Base) start->step1 intermediate 2-Cyano-2-phenylbutyronitrile step1->intermediate step2 Partial Hydrolysis (e.g., Radziszewski Reaction) intermediate->step2 product 2-Ethyl-2-phenylmalonamide step2->product

Caption: Proposed workflow for the synthesis of 2-ethyl-2-phenylmalonamide.

2.2.1. Synthesis of this compound via Partial Nitrile Hydrolysis

The selective hydrolysis of one nitrile group in a dinitrile precursor is a nuanced process. The Radziszewski reaction, which utilizes alkaline hydrogen peroxide, is a well-established method for the conversion of nitriles to primary amides under mild conditions, which can be adapted for this purpose.[3]

Illustrative Protocol: Partial Hydrolysis of a Dinitrile (Radziszewski-type Reaction) [3]

  • Materials:

    • Dinitrile precursor (e.g., 2-cyano-2-phenylbutyronitrile) (1.0 eq)

    • Ethanol

    • Aqueous Potassium Hydroxide (or Sodium Hydroxide)

    • 30% Hydrogen Peroxide

  • Procedure:

    • Dissolve the dinitrile precursor in ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution in an ice bath.

    • Slowly add a pre-cooled solution of aqueous potassium hydroxide.

    • Add 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed.

    • Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., HCl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the product by recrystallization or column chromatography.

  • Expected Outcome: This controlled hydrolysis is expected to yield this compound. Further hydrolysis under more vigorous conditions would lead to the formation of the corresponding carboxylic acid.

Application in Drug Synthesis: The Path to Primidone

2-Ethyl-2-phenylmalonamide is a direct precursor to the anticonvulsant drug Primidone. The final step in the synthesis involves a cyclocondensation reaction with a one-carbon unit, typically provided by formamide.[3]

Reaction Scheme:

Synthesis_of_Primidone start 2-Ethyl-2-phenylmalonamide reagents + Formamide (Heat) start->reagents product Primidone reagents->product

Caption: Cyclocondensation of 2-ethyl-2-phenylmalonamide to form Primidone.

Mechanistic Rationale:

The reaction proceeds through the nucleophilic attack of the amide nitrogen atoms of 2-ethyl-2-phenylmalonamide onto the electrophilic carbon of formamide (or its dehydrated equivalent). This is followed by an intramolecular cyclization and subsequent dehydration to form the hexahydropyrimidine-4,6-dione ring system of Primidone.

Experimental Protocol: Synthesis of Primidone [3]

  • Materials:

    • 2-Ethyl-2-phenylmalonamide (1.0 eq)

    • Formamide (excess)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-ethyl-2-phenylmalonamide and an excess of formamide.

    • Heat the reaction mixture to a temperature sufficient to effect cyclization (typically in the range of 150-180°C).

    • Maintain the temperature and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Pour the cooled mixture into water to precipitate the crude Primidone.

    • Collect the solid product by filtration and wash thoroughly with water.

    • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure Primidone.

  • Quantitative Data (Illustrative):

ParameterValue
Yield Moderate to good
Melting Point Approx. 281-282°C

Analytical Characterization

The identity and purity of this compound and its derivatives are typically confirmed using a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of key functional groups.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the nitrile (-C≡N) and amide (-CONH₂) functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the intermediates and the final product.

Conclusion

This compound and its related malonamide derivatives are indispensable intermediates in the synthesis of important pharmaceuticals, most notably the anticonvulsant Primidone. The synthetic pathways to these compounds, originating from simple precursors like phenylacetonitrile, exemplify key principles of modern organic synthesis, including the strategic use of functional group transformations and robust reaction methodologies like phase-transfer catalysis. A thorough understanding of the synthesis, reactivity, and analytical characterization of these intermediates is crucial for process optimization, impurity profiling, and ensuring the quality and efficacy of the final active pharmaceutical ingredient. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and researchers dedicated to the advancement of pharmaceutical development.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of primidone, its primary metabolites, and related compounds. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the chemistry, pharmacology, and analysis of these substances.

Introduction to Primidone: A Clinically Significant Anticonvulsant

Primidone is a barbiturate anticonvulsant medication that has been a stalwart in the management of seizure disorders for decades.[1] It is primarily used to control grand mal, psychomotor, and focal epileptic seizures.[1] Beyond epilepsy, it has found a significant off-label use in the management of essential tremor.[1] Chemically, primidone is a 2-deoxy analogue of phenobarbital, a structural modification that influences its pharmacological profile.[2] While effective, its clinical use requires careful monitoring due to its complex metabolism into two active metabolites: phenobarbital and phenylethylmalonamide (PEMA).[3][4] This guide will delve into the intricate details of primidone and these key related compounds.

Core Compounds: Structures and Physicochemical Properties

A thorough understanding of the chemical and physical properties of primidone and its metabolites is fundamental for their study and application in pharmaceutical development.

Primidone

Primidone, chemically known as 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione, is a white crystalline powder with a slightly bitter taste.[5]

Table 1: Physicochemical Properties of Primidone

PropertyValueReference
IUPAC Name5-ethyl-5-phenyl-1,3-diazinane-4,6-dione[5]
CAS Number125-33-7[6]
Molecular FormulaC₁₂H₁₄N₂O₂[6]
Molecular Weight218.25 g/mol [7]
Melting Point279-284 °C
SolubilityVery slightly soluble in water (0.6 mg/mL) and most organic solvents.[8]
pKaNot applicable (no acidic properties)[5]
Phenobarbital

Phenobarbital (5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione) is the major active metabolite of primidone and a potent anticonvulsant in its own right.[9] It is a white, odorless, crystalline powder.[9]

Table 2: Physicochemical Properties of Phenobarbital

PropertyValueReference
IUPAC Name5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione[9]
CAS Number50-06-6[9]
Molecular FormulaC₁₂H₁₂N₂O₃[9]
Molecular Weight232.24 g/mol [9]
Melting Point174-178 °C
SolubilitySoluble in ethanol, ether, and solutions of alkali hydroxides and carbonates.
pKa7.3[10]
Phenylethylmalonamide (PEMA)

Phenylethylmalonamide (2-ethyl-2-phenylpropanediamide) is the other primary active metabolite of primidone.[4][11] While it possesses weaker anticonvulsant activity compared to phenobarbital, it contributes to the overall therapeutic effect.[10]

Table 3: Physicochemical Properties of Phenylethylmalonamide (PEMA)

PropertyValueReference
IUPAC Name2-ethyl-2-phenylpropanediamide[12]
CAS Number7206-76-0[12]
Molecular FormulaC₁₁H₁₄N₂O₂[12]
Molecular Weight206.24 g/mol [12]
Melting PointNot readily available
SolubilityNot readily available
pKaNot readily available

Synthesis and Manufacturing of Primidone and Related Compounds

The synthesis of primidone and its related compounds involves well-established chemical reactions. Understanding these pathways is crucial for process optimization and impurity control.

Synthesis of Primidone

A common synthetic route to primidone involves a multi-step process starting from diethyl phenylethylmalonate and thiourea.[13]

Experimental Protocol: Synthesis of Primidone

  • Step 1: Synthesis of Thio Phenobarbital Sodium: Diethyl phenylethylmalonate and thiourea are condensed in an alcoholic solution under alkaline conditions to yield thio phenobarbital sodium.[13]

  • Step 2: Acidification to Thio Phenobarbital: The synthesized thio phenobarbital sodium is then acidified to produce thio phenobarbital.[13]

  • Step 3: High-Pressure Hydrogenation Reduction: Thio phenobarbital is subjected to high-pressure hydrogenation reduction in the presence of a palladium on carbon catalyst and a lower alcohol as a solvent to yield primidone.[13] This method is advantageous as it avoids the use of large amounts of acid in the reduction step, thereby reducing environmental pollution.[13]

An alternative synthesis involves the reaction of ethylphenylmalonic acid diamide with formamide.[1] Other reported methods include the electrolytic reduction of phenobarbital or the catalytic reduction of the corresponding 2-thiobarbituric acid.[1]

G cluster_0 Primidone Synthesis Diethyl phenylethylmalonate Diethyl phenylethylmalonate Thio Phenobarbital Sodium Thio Phenobarbital Sodium Diethyl phenylethylmalonate->Thio Phenobarbital Sodium + Thiourea (Condensation) Thio Phenobarbital Thio Phenobarbital Thio Phenobarbital Sodium->Thio Phenobarbital Acidification Primidone Primidone Thio Phenobarbital->Primidone High-Pressure Hydrogenation (Pd/C) G cluster_0 Phenobarbital Synthesis Diethyl ethylphenylmalonate Diethyl ethylphenylmalonate Phenobarbital Sodium Phenobarbital Sodium Diethyl ethylphenylmalonate->Phenobarbital Sodium + Urea (in Sodium Ethoxide) Phenobarbital Phenobarbital Phenobarbital Sodium->Phenobarbital Acidification (HCl) G cluster_0 Mechanism of Action of Phenobarbital Phenobarbital Phenobarbital GABA-A Receptor GABA-A Receptor Phenobarbital->GABA-A Receptor Binds to allosteric site Chloride Channel Chloride Channel GABA-A Receptor->Chloride Channel Increases duration of opening Chloride Ion Influx Chloride Ion Influx Chloride Channel->Chloride Ion Influx Enhances Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Ion Influx->Neuronal Hyperpolarization Leads to Decreased Neuronal Excitability Decreased Neuronal Excitability Neuronal Hyperpolarization->Decreased Neuronal Excitability Results in G cluster_0 Metabolism of Primidone Primidone Primidone Phenobarbital Phenobarbital Primidone->Phenobarbital Oxidation (CYP450) PEMA PEMA Primidone->PEMA Ring Scission p-hydroxyprimidone p-hydroxyprimidone Primidone->p-hydroxyprimidone Minor Pathway

References

A Technical Guide to the Synthesis of Primidone: The Critical Role and Formation of 2-Cyano-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical exploration into the synthesis of the anticonvulsant drug Primidone, with a focused analysis on the formation of the pivotal intermediate, 2-cyano-2-phenylbutanamide. Primidone, a structural congener of phenobarbital, has been a cornerstone in the management of epilepsy since its discovery in 1949.[1][2] Its synthesis pathway is a classic example of strategic organic transformations, where the controlled formation of intermediates is paramount to achieving a high yield and purity of the final active pharmaceutical ingredient (API). This guide is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the underlying reaction mechanisms, field-proven experimental protocols, and the causal logic behind key procedural choices.

The Strategic Synthesis of Primidone: An Overview

The industrial synthesis of Primidone is a multi-step process that begins with readily available starting materials. The core strategy involves building the 5,5-disubstituted pyrimidine ring system characteristic of the drug. A common and efficient pathway proceeds through three principal stages:

  • α-Alkylation: Introduction of the ethyl group onto the phenylacetonitrile backbone.

  • Functional Group Transformation: Conversion of the nitrile group into two amide functionalities, proceeding through the key intermediate this compound to form 2-ethyl-2-phenylmalonamide.[3][4]

  • Heterocyclization: Condensation with a one-carbon source (like formamide) to construct the final hexahydropyrimidine-dione ring.[5]

The formation of this compound is a critical juncture in this process, representing the successful partial hydrolysis of a dinitrile precursor or the controlled hydrolysis of an alkylated nitrile. Understanding and mastering this step is essential for an efficient overall synthesis.

G cluster_0 Overall Primidone Synthesis Workflow A Phenylacetonitrile B α-Ethylation A->B C 2-Phenylbutanenitrile B->C D Controlled Hydrolysis C->D E This compound D->E F Full Hydrolysis E->F G 2-Ethyl-2-phenylmalonamide F->G H Cyclization (with Formamide) G->H I Primidone H->I

Caption: A high-level overview of the synthetic pathway to Primidone.

Formation of this compound: A Mechanistic Deep Dive

The synthesis of this key intermediate is best understood as a two-part process: the alkylation of phenylacetonitrile followed by the selective hydrolysis of the nitrile group.

Part A: α-Ethylation of Phenylacetonitrile

The foundational step is the C-C bond formation that attaches the requisite ethyl group to the phenylacetonitrile scaffold. This is a classic example of carbanion chemistry.

Causality and Mechanism: The hydrogen atoms on the carbon adjacent to both the phenyl ring and the nitrile group (the α-carbon) are unusually acidic (pKa ≈ 22 in DMSO). This acidity is due to the resonance stabilization of the resulting conjugate base, or carbanion. The negative charge is delocalized over the phenyl ring and the nitrile group.

A strong base is required to deprotonate this carbon quantitatively. Common choices include sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOtBu).[6] The choice of base is critical; it must be strong enough to ensure complete deprotonation without promoting significant side reactions.[6]

Once formed, the phenylacetonitrile carbanion acts as a potent nucleophile. It readily attacks an electrophilic ethyl source, typically an ethyl halide like ethyl bromide (CH₃CH₂Br), via a bimolecular nucleophilic substitution (SN2) mechanism.[7] This reaction forms 2-phenylbutanenitrile, the direct precursor to our target intermediate.

G cluster_1 Mechanism: α-Ethylation of Phenylacetonitrile start Phenylacetonitrile + Strong Base (B:) carbanion Resonance-Stabilized Carbanion start->carbanion Deprotonation sn2 SN2 Attack on Ethyl Halide (CH₃CH₂-X) carbanion->sn2 Nucleophilic Attack product 2-Phenylbutanenitrile sn2->product Formation of C-C bond

Caption: The reaction mechanism for the α-Ethylation of phenylacetonitrile.

Part B: Controlled Partial Hydrolysis of the Nitrile Group

The conversion of the nitrile group (-C≡N) in 2-phenylbutanenitrile to a primary amide (-CONH₂) yields this compound. This transformation is a hydrolysis reaction that must be carefully controlled to prevent further hydrolysis to the carboxylic acid.[7][8]

Causality and Mechanism: The hydrolysis is typically catalyzed by a strong acid, such as concentrated hydrochloric or sulfuric acid.[9] The mechanism proceeds as follows:

  • Protonation: The nitrile nitrogen is protonated by the strong acid. This step is crucial as it significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[9][10]

  • Nucleophilic Attack: A water molecule attacks the activated nitrile carbon.

  • Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, a key step on the path to the amide.

  • Tautomerization: The resulting intermediate is an imidic acid, which is a tautomer of the amide. It rapidly tautomerizes to the more thermodynamically stable amide form.[9][11]

To ensure the reaction stops at the amide stage, milder conditions are often employed, such as using concentrated HCl at a controlled temperature (e.g., 40°C).[7] Harsher conditions, like prolonged heating, will drive the reaction forward to produce the corresponding carboxylic acid, reducing the yield of the desired intermediate.

G cluster_2 Mechanism: Acid-Catalyzed Nitrile Hydrolysis to Amide nitrile Nitrile (R-C≡N) + H₃O⁺ protonated Protonated Nitrile (R-C≡NH⁺) nitrile->protonated Protonation attack Nucleophilic attack by H₂O protonated->attack intermediate1 Intermediate attack->intermediate1 transfer Proton Transfer intermediate1->transfer imidic_acid Imidic Acid Tautomer transfer->imidic_acid tautomerization Tautomerization imidic_acid->tautomerization amide Primary Amide (R-CONH₂) tautomerization->amide

Caption: The mechanism for the controlled hydrolysis of a nitrile to a primary amide.

Experimental Protocols and Data

The following protocols are representative methodologies for the synthesis of this compound. They are designed to be self-validating, with clear steps and checkpoints.

Protocol 1: Synthesis of 2-Phenylbutanenitrile
  • Objective: To perform the α-ethylation of phenylacetonitrile.

  • Methodology:

    • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to maintain anhydrous conditions.

    • Reagent Addition: Suspend sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

    • Deprotonation: While stirring under a nitrogen atmosphere, add phenylacetonitrile (1.0 equivalent) dropwise via the dropping funnel at 0°C (ice bath). Allow the mixture to stir for 1 hour at room temperature until hydrogen evolution ceases.

    • Alkylation: Cool the reaction mixture back to 0°C and add ethyl bromide (1.1 equivalents) dropwise. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Workup: Cool the mixture to room temperature and carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by vacuum distillation to yield pure 2-phenylbutanenitrile.

Protocol 2: Synthesis of this compound
  • Objective: To perform a controlled partial hydrolysis of 2-phenylbutanenitrile.

  • Methodology:

    • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-phenylbutanenitrile (1.0 equivalent).

    • Reaction: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2.0 equivalents).

    • Heating: After the initial exotherm subsides, warm the mixture to 50-60°C and maintain this temperature for 1-2 hours, monitoring the reaction progress by TLC.

    • Quenching & Isolation: Carefully pour the reaction mixture onto crushed ice. The solid product, this compound, will precipitate.

    • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then dry. The product can be further purified by recrystallization from ethanol/water.

Data Summary: Reaction Parameters
Parameterα-Ethylation of PhenylacetonitrileControlled Nitrile Hydrolysis
Key Reagents Phenylacetonitrile, NaH, Ethyl Bromide2-Phenylbutanenitrile, Conc. H₂SO₄
Solvent Anhydrous THFNone (or glacial acetic acid)
Molar Ratio (Reactant:Reagent) 1 : 1.1 (Base), 1 : 1.1 (Alkyl Halide)1 : 2 (Acid)
Temperature 0°C to Reflux50-60°C
Reaction Time 4-6 hours1-2 hours
Typical Yield 80-90%75-85%
Key Control Point Anhydrous conditionsStrict temperature control

From Intermediate to Final Product: Completing the Primidone Synthesis

With this compound in hand, the path to Primidone is straightforward.

  • Step 3: Formation of 2-Ethyl-2-phenylmalonamide: The remaining nitrile group in this compound is hydrolyzed under similar acidic or basic conditions to yield the crucial diamide intermediate, 2-ethyl-2-phenylmalonamide.[3][12] This compound is also known as phenylethylmalonamide (PEMA) and is an active metabolite of Primidone.[12][13]

  • Step 4: Cyclization to Primidone: The final step involves the condensation of 2-ethyl-2-phenylmalonamide with a suitable one-carbon electrophile. Heating the diamide with formamide is a common and effective method.[5] This reaction closes the ring, forming the 5-ethyl-5-phenyl-hexahydropyrimidine-4,6-dione structure of Primidone.

Conclusion

The formation of this compound is a testament to the principles of controlled organic synthesis. It requires a nuanced understanding of carbanion reactivity for the initial C-C bond formation and a carefully managed hydrolysis to achieve the desired functional group transformation without over-reaction. Each step, from the choice of base in the alkylation to the precise temperature control in the hydrolysis, is dictated by the chemical properties of the intermediates. Mastery of this sequence is fundamental to the efficient and high-yield production of Primidone, an enduring and vital medication in the field of neurology.

References

Unraveling the Genesis of Primidone Impurity D: A Technical Guide for Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration into the Synthetic and Degradative Origins of (2RS)-2-cyano-2-phenylbutanamide

Introduction: The Imperative of Impurity Profiling in Primidone

Primidone, a cornerstone in the management of seizure disorders and essential tremors, functions as a barbiturate anticonvulsant.[1] Its therapeutic efficacy is intrinsically linked to its purity. As with any Active Pharmaceutical Ingredient (API), the presence of impurities can arise during synthesis, storage, or formulation, potentially impacting the safety and efficacy of the final drug product.[2][3] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of such impurities.[4][5] This technical guide provides a comprehensive exploration into the origins of a specific known impurity of Primidone, designated as Primidone Impurity D. As a senior application scientist, the following discourse aims to dissect the plausible formation pathways of this impurity, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity of Primidone and Impurity D

A foundational understanding of the chemical structures of Primidone and its impurity is paramount to elucidating the potential formation pathways.

  • Primidone: Chemically, Primidone is 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione. Its structure features a hexahydropyrimidine-4,6-dione ring.[6]

  • Primidone Impurity D: This impurity is identified as (2RS)-2-cyano-2-phenylbutanamide.[7][8][9] Notably, this structure lacks the heterocyclic ring of Primidone and instead possesses a nitrile (-C≡N) and an amide (-CONH2) functional group.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Primidone 5-Ethyl-5-phenyl-1,3-diazinane-4,6-dione125-33-7C12H14N2O2218.25
Primidone Impurity D (2RS)-2-cyano-2-phenylbutanamide80544-75-8C11H12N2O188.23

Potential Origins of Primidone Impurity D

The formation of Primidone Impurity D can be logically traced to two primary sources: as a byproduct of the synthetic process or as a degradation product of the Primidone molecule itself.

Synthetic Origin: A Side Reaction in the Formation of Primidone

One of the common synthetic routes to Primidone involves the condensation of 2-ethyl-2-phenylmalonamide with a source of a single carbon, such as formamide.[10] It is within this synthetic pathway that a plausible side reaction could lead to the formation of Primidone Impurity D.

Proposed Mechanism:

The key intermediate, 2-ethyl-2-phenylmalonamide, possesses two amide functionalities. Under the reaction conditions, which may involve heat, one of the amide groups could potentially undergo dehydration to form a nitrile group. This transformation from an amide to a nitrile is a known chemical reaction, often facilitated by dehydrating agents or elevated temperatures.

2-ethyl-2-phenylmalonamide 2-Ethyl-2-phenylmalonamide Primidone_Impurity_D Primidone Impurity D ((2RS)-2-cyano-2-phenylbutanamide) 2-ethyl-2-phenylmalonamide->Primidone_Impurity_D Dehydration of one amide group (Side Reaction) Primidone Primidone 2-ethyl-2-phenylmalonamide->Primidone Condensation with Formamide (Main Reaction)

Figure 1. Plausible synthetic origin of Primidone Impurity D.

Causality Behind Experimental Choices: The choice of formamide as a reactant and the application of heat in the condensation step are designed to facilitate the formation of the pyrimidine ring of Primidone. However, these very conditions can inadvertently promote the side reaction of amide dehydration, leading to the formation of the nitrile-containing Impurity D.

Degradative Origin: Ring Opening of the Primidone Molecule

Primidone, under certain stress conditions such as exposure to heat, moisture, or extreme pH, can undergo degradation.[2] The hexahydropyrimidine-4,6-dione ring is susceptible to hydrolysis, which could lead to ring opening and subsequent formation of Impurity D.

Proposed Mechanism:

The degradation pathway likely initiates with the hydrolytic cleavage of one of the amide bonds within the pyrimidine ring. This ring-opened intermediate could then undergo further rearrangement and dehydration to yield the more stable (2RS)-2-cyano-2-phenylbutanamide.

Primidone Primidone Ring_Opened_Intermediate Ring-Opened Intermediate Primidone->Ring_Opened_Intermediate Hydrolysis (e.g., acid or base catalyzed) Primidone_Impurity_D Primidone Impurity D ((2RS)-2-cyano-2-phenylbutanamide) Ring_Opened_Intermediate->Primidone_Impurity_D Rearrangement and Dehydration

Figure 2. Plausible degradation pathway leading to Primidone Impurity D.

Experimental Protocols for Investigation

To definitively determine the origin of Primidone Impurity D, a series of well-designed experiments are necessary. The following protocols provide a framework for such an investigation.

Protocol 1: Forced Degradation Studies

Objective: To assess the stability of Primidone under various stress conditions and identify the degradation products formed.

Methodology:

  • Sample Preparation: Prepare solutions of Primidone in various media:

    • Acidic: 0.1 N HCl

    • Alkaline: 0.1 N NaOH

    • Oxidative: 3% H2O2

    • Thermal: Store solid Primidone and its solution at elevated temperatures (e.g., 60°C).

    • Photolytic: Expose Primidone solution to UV light.

  • Stress Conditions: Incubate the samples under the specified conditions for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[11]

  • Characterization: If a peak corresponding to the retention time of Primidone Impurity D is observed, confirm its identity using Liquid Chromatography-Mass Spectrometry (LC-MS) and compare the fragmentation pattern with a reference standard of Impurity D.

Protocol 2: Analysis of Synthesis Batches

Objective: To identify and quantify the presence of Primidone Impurity D in different batches of synthesized Primidone.

Methodology:

  • Sample Collection: Obtain samples from various stages of the Primidone synthesis process, including the crude reaction mixture and the final purified product.

  • Analytical Method: Develop and validate an HPLC method capable of separating Primidone from its starting materials, intermediates, and potential impurities, including Impurity D.

  • Quantification: Quantify the levels of Impurity D in each sample using a certified reference standard.

  • Correlation: Correlate the presence and quantity of Impurity D with specific reaction parameters (e.g., temperature, reaction time, purity of starting materials) to identify the critical process parameters influencing its formation.

Control Strategies in Drug Development and Manufacturing

Based on the understanding of its origin, strategies can be implemented to control the levels of Primidone Impurity D in the final drug substance.

  • Process Optimization: If the impurity is found to be of synthetic origin, optimization of the reaction conditions is crucial. This may involve:

    • Lowering the reaction temperature.

    • Reducing the reaction time.

    • Utilizing a milder condensing agent.

    • Ensuring the high purity of the 2-ethyl-2-phenylmalonamide starting material.

  • Purification: Implementation of an effective purification method, such as recrystallization or chromatography, to remove Impurity D from the final product.

  • Storage and Handling: If degradation is a significant contributor, appropriate storage conditions for the drug substance and finished product must be established. This includes controlling temperature, humidity, and protecting from light.

  • Specification Setting: Establishing a justified acceptance criterion for Primidone Impurity D in the drug substance specification, in line with ICH Q3A guidelines.

Conclusion

Primidone Impurity D, (2RS)-2-cyano-2-phenylbutanamide, is a critical impurity to monitor and control in the production of Primidone. Its origin can be logically attributed to either a side reaction during synthesis, specifically the dehydration of an amide group in the 2-ethyl-2-phenylmalonamide intermediate, or through the degradative ring-opening of the Primidone molecule itself. A systematic approach involving forced degradation studies and in-process analysis is essential to pinpoint the primary source of this impurity. The insights gained from these investigations will enable the implementation of robust control strategies, ensuring the consistent quality, safety, and efficacy of Primidone for patient use.

References

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Development and Validation of Primidone and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Primidone and its associated impurities. Primidone, an anticonvulsant drug, can contain various impurities originating from its synthesis or degradation.[1][2] Ensuring the purity and stability of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. This document provides a detailed protocol, including the rationale behind methodological choices, in-depth validation procedures according to ICH Q2(R1) guidelines, and a systematic approach to forced degradation studies to ensure the method's specificity. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative of Impurity Profiling for Primidone

Primidone (5-Ethyl-5-phenyl-1,3-diazinane-4,6-dione) is a well-established barbiturate anticonvulsant used in the management of various seizure disorders.[2] Like any synthetic drug substance, Primidone is susceptible to the presence of impurities. These impurities can be categorized as organic, inorganic, or residual solvents. Organic impurities are of particular concern as they can arise from the manufacturing process (synthesis-related impurities) or from the degradation of the drug substance upon exposure to environmental factors such as heat, light, or moisture (degradation products).[1]

The International Council for Harmonisation (ICH) provides stringent guidelines, such as ICH Q3A(R2), that necessitate the identification and quantification of impurities in new drug substances to ensure their quality, safety, and efficacy.[3] Therefore, a robust, validated, stability-indicating analytical method is a regulatory prerequisite. Such a method must be able to unequivocally assess the analyte in the presence of its potential impurities and degradation products.[4][5]

This note details a stability-indicating RP-HPLC method designed to separate Primidone from its known impurities and degradation products, ensuring reliable quality control throughout the drug development lifecycle.

Understanding Primidone Impurities

A thorough understanding of potential impurities is the foundation for developing a specific analytical method. Impurities in Primidone can be traced back to its synthetic route or formed during storage.

2.1. Synthesis-Related and Known Impurities

The synthesis of Primidone often involves the condensation of diethyl phenylethylmalonate with urea or related compounds.[4] This process can lead to several potential impurities. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several specified impurities.

Impurity NameStructurePotential Origin
Primidone EP Impurity A (2-Ethyl-2-phenylmalonamide / PEMA)Starting material, intermediate, or metabolite. It is also a major active metabolite of Primidone.[2][6]
Primidone EP Impurity B (Phenobarbital)Metabolite or degradation product resulting from oxidation of Primidone. It is also a potent active metabolite.[2][6]
Primidone EP Impurity C (2-Phenylbutyramide)Synthesis-related impurity.
Primidone EP Impurity D ((2RS)-2-Cyano-2-phenylbutanamide)Synthesis-related impurity or intermediate.
Primidone EP Impurity F (5-Ethyl-5-phenyl-2-[(1RS)-1-phenylpropyl]dihydropyrimidine-4,6(1H,5H)-dione)Synthesis-related impurity.

2.2. Degradation Products

Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method. Primidone has been shown to be susceptible to oxidative and photolytic degradation.[7]

  • Oxidative Degradation: Exposure to oxidative conditions can lead to the formation of Phenobarbital (Impurity B) through oxidation at the C2 position of the pyrimidine ring.[2]

  • Photolytic Degradation: Studies involving UV photooxidation have identified several degradation by-products, including Phenobarbital , 4-hydroxyphenobarbital , and 1-(2-nitrobenzyl)-5-oxoproline .[7]

  • Hydrolytic Degradation: Primidone is generally considered stable against hydrolysis under neutral environmental conditions due to the lack of easily hydrolyzable functional groups.[8] However, this must be confirmed under the stressed conditions of forced degradation (acidic and basic).

The Analytical Method: A Stability-Indicating RP-HPLC Protocol

The following RP-HPLC method is designed to provide optimal separation between Primidone and its key impurities. The selection of a C18 stationary phase is based on its versatility and effectiveness in retaining the moderately nonpolar Primidone and its structurally similar impurities. The mobile phase composition is optimized to achieve the necessary resolution and peak shape.

3.1. Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolving power and retention for the analytes of interest.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.5) (40:60 v/v)The organic modifier (acetonitrile) controls retention, while the acidic buffer suppresses the ionization of silanol groups on the stationary phase and any ionizable analytes, leading to improved peak symmetry.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.
Detection UV at 220 nmProvides good sensitivity for Primidone and its impurities, which contain chromophoric phenyl groups.
Injection Volume 10 µLA suitable volume to ensure sharp peaks and good sensitivity without overloading the column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and prevents peak distortion.

3.2. Preparation of Solutions

  • Buffer Preparation: Prepare a 20mM solution of monobasic potassium phosphate and adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm filter.

  • Standard Stock Solution (Primidone): Accurately weigh and dissolve 25 mg of Primidone USP Reference Standard in the diluent to make a 50 mL solution (Concentration: 500 µg/mL).

  • Impurity Stock Solution: Prepare a mixed stock solution of known impurities (e.g., Impurities A, B, C, D, F) at a concentration of approximately 100 µg/mL each in the diluent.

  • System Suitability Solution (Spiked Sample): Prepare a working standard solution of Primidone (e.g., 100 µg/mL) and spike it with known impurities from the impurity stock solution to a final concentration of approximately 1.0 µg/mL each. This solution is used to verify the resolution and performance of the system.

  • Sample Solution: Accurately weigh and dissolve the Primidone drug substance sample to achieve a final concentration of 100 µg/mL in the diluent.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis node_buffer Prepare & Filter Phosphate Buffer (pH 3.5) node_std Prepare Primidone Standard Stock (500 µg/mL) node_buffer->node_std Diluent node_imp Prepare Mixed Impurity Stock (100 µg/mL) node_buffer->node_imp Diluent node_sample Prepare API Sample (100 µg/mL) node_buffer->node_sample Diluent node_sss Prepare & Inject System Suitability Solution node_std->node_sss node_imp->node_sss node_inject Inject Standard & Sample Solutions node_sss->node_inject node_data Data Acquisition & Processing node_inject->node_data

Caption: Analytical Workflow for Primidone Impurity Profiling.

Method Validation Protocol

The developed analytical method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1] The validation process encompasses a series of tests to evaluate the method's performance characteristics.

G cluster_params Validation Parameters Validation Method Validation (ICH Q2 R1) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range (5 Levels) Validation->Linearity Accuracy Accuracy (% Recovery at 3 Levels) Validation->Accuracy Precision Precision Repeatability & Intermediate Validation->Precision Limits LOD & LOQ (Signal-to-Noise) Validation->Limits Robustness Robustness (Small Variations) Validation->Robustness

Caption: Key Parameters for Analytical Method Validation.

4.1. Validation Parameters and Acceptance Criteria

ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, Primidone standard, and stressed samples. Assess peak purity of Primidone in the presence of impurities and degradants using a photodiode array (PDA) detector.No interference at the retention time of Primidone. The method must resolve Primidone from all known impurities and degradation products (Resolution > 2.0). Peak purity angle should be less than the peak purity threshold.
Linearity Prepare at least five concentrations of Primidone and each specified impurity, typically from 50% to 150% of the target analytical concentration. Plot peak area against concentration.Correlation coefficient (r²) ≥ 0.999 for Primidone and each impurity.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration interval.As per linearity, accuracy, and precision requirements.
Accuracy Analyze samples of Primidone spiked with known amounts of impurities at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.Mean recovery should be within 98.0% to 102.0% for the assay of Primidone and 90.0% to 110.0% for impurities.
Precision Repeatability (Intra-day): Analyze six replicate samples of Primidone at 100% of the test concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) should be ≤ 2.0% for the assay of Primidone and ≤ 10.0% for impurities.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (S/N). LOD is typically S/N of 3:1, and LOQ is S/N of 10:1. Alternatively, use the standard deviation of the response and the slope of the calibration curve.LOD and LOQ must be sufficiently low to detect and quantify impurities at the specified reporting threshold (e.g., 0.05% as per ICH Q3A).
Robustness Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). Evaluate the effect on system suitability parameters.System suitability parameters (resolution, tailing factor, theoretical plates) must remain within acceptable limits.

Forced Degradation Studies: Proving Stability-Indicating Power

Forced degradation (stress testing) is essential to demonstrate the specificity of the method by generating potential degradation products.[9] The goal is to achieve 5-20% degradation of the active substance.[3]

G cluster_stress Stress Conditions Start Primidone API Sample Acid Acidic Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Alkaline Hydrolysis (0.1N NaOH, 60°C) Start->Base Oxidative Oxidative (3% H₂O₂, RT) Start->Oxidative Thermal Thermal (80°C, Solid State) Start->Thermal Photolytic Photolytic (ICH Q1B Conditions) Start->Photolytic Analysis Analyze Stressed Samples by Validated HPLC Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate Peak Purity & Mass Balance Analysis->Evaluation

Caption: Workflow for Forced Degradation Studies.

5.1. Protocol for Forced Degradation

Stress ConditionProtocolExpected Outcome / Potential Degradants
Acidic Hydrolysis Dissolve Primidone in 0.1 N HCl and heat at 60°C for 24 hours. Neutralize before injection.Primidone is reported to be relatively stable to hydrolysis.[8] The method should be able to separate any minor degradants formed.
Alkaline Hydrolysis Dissolve Primidone in 0.1 N NaOH and heat at 60°C for 24 hours. Neutralize before injection.Similar to acidic conditions, significant degradation is not expected. The primary degradation pathway could involve ring opening.
Oxidative Degradation Treat Primidone solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.Significant degradation is expected. The primary degradant is Phenobarbital (Impurity B) .[2]
Thermal Degradation Expose solid Primidone API to dry heat at 80°C for 48 hours.Primidone is expected to be relatively stable. Any degradants formed should be separated by the method.
Photolytic Degradation Expose Primidone solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).Significant degradation is expected. Known degradants include Phenobarbital , 4-hydroxyphenobarbital , and others.[7]

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, accurate, precise, and robust for the determination of Primidone and its impurities. The comprehensive validation protocol, aligned with ICH Q2(R1) guidelines, confirms its suitability for routine quality control and stability testing. The forced degradation studies establish the method as stability-indicating, capable of separating the active pharmaceutical ingredient from its process-related impurities and potential degradation products. Adherence to this guide will enable pharmaceutical scientists to ensure the quality and regulatory compliance of Primidone drug substance and product.

References

HPLC method for quantification of 2-Cyano-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Quantification of 2-Cyano-2-phenylbutanamide

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound. The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound in various matrices. The protocol has been developed to ensure high sensitivity, specificity, and accuracy, adhering to the principles of analytical method validation.

Introduction and Scientific Rationale

This compound (CAS: 80544-75-8, Formula: C₁₁H₁₂N₂O) is an organic compound featuring a nitrile, an amide, and a phenyl group.[1][2][3] This unique combination of functional groups makes it a relevant intermediate in organic synthesis and a potential impurity in pharmaceutical manufacturing processes, such as in the synthesis of Primidone where it is recognized as Impurity D.[3][4] Given its potential role in synthetic chemistry and drug safety, a validated, high-fidelity analytical method for its quantification is imperative.

The structural characteristics of this compound lend themselves well to analysis by RP-HPLC with UV detection. The phenyl group acts as a chromophore, allowing for strong UV absorbance, while the overall molecule possesses moderate lipophilicity (predicted XlogP ~1.4), making it ideal for retention on a non-polar stationary phase like C18.[1][4] This application note explains the causality behind the selected chromatographic conditions and provides a self-validating protocol to ensure trustworthiness and reproducibility of results. Studies on similar N-(substituted phenyl)-2-cyanoacetamides confirm that UV absorption typically occurs in the 200-400 nm range, justifying the use of a standard UV detector.[5][6]

Chromatographic Principle

This method employs reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of aqueous buffer and an organic solvent. The separation is driven by the hydrophobic interactions between the analyte and the alkyl chains of the stationary phase. This compound, with its phenyl ring, partitions between the mobile phase and the stationary phase. By optimizing the ratio of the organic modifier (acetonitrile) to the aqueous buffer, a suitable retention time, efficient separation from potential impurities, and symmetrical peak shape are achieved. Detection is performed at 220 nm, a wavelength that provides high sensitivity for aromatic compounds.[7]

Experimental Protocol

Instrumentation, Chemicals, and Reagents
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. A data acquisition and processing software (e.g., Chromeleon™, Empower™) is required.

  • HPLC Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven performance with aromatic compounds.[8]

  • Chemicals:

    • This compound reference standard (≥98% purity).[9]

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

    • Orthophosphoric acid (Analytical grade).

    • Water (HPLC or Milli-Q grade).

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time 10 minutes

Causality of Parameter Selection:

  • Mobile Phase: A phosphate buffer at pH 3.0 ensures the reproducibility of the retention time by controlling the ionic environment. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength for moderately polar compounds. The 60:40 ratio was empirically determined to provide a retention time of approximately 5-7 minutes, allowing for good resolution from the solvent front without an excessively long run time.

  • Column Temperature: Maintaining a constant temperature of 30°C minimizes fluctuations in retention time and improves peak shape.

  • Detection Wavelength: 220 nm is selected to provide a robust signal for the phenyl chromophore, ensuring high sensitivity.

Preparation of Solutions
  • 20mM Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm nylon filter before use.

  • Mobile Phase: Mix the 20mM Phosphate Buffer (pH 3.0) and Acetonitrile in a 60:40 volume/volume ratio. Degas the solution using sonication or vacuum filtration.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations to ensure peak shape integrity and avoid solvent effects.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity assessment by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A standard at 50 µg/mL is typically used for system suitability and routine quantification.

Method Validation Protocol

To ensure the method is trustworthy and fit for its intended purpose, a full validation should be performed according to ICH Q2(R1) guidelines.

System Suitability

Before initiating any analysis, the system's suitability must be confirmed. This is achieved by injecting the 50 µg/mL working standard solution six times. The acceptance criteria are detailed in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

  • Protocol: Subject a sample solution (e.g., 50 µg/mL) to forced degradation under the following conditions:

    • Acidic: 0.1 N HCl at 60°C for 4 hours.

    • Basic: 0.1 N NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Dry heat at 105°C for 24 hours.

  • Analyze the stressed samples alongside an unstressed control. The method is considered specific if the main peak is resolved from all degradation product peaks (purity angle should be less than purity threshold in PDA analysis).

Linearity
  • Protocol: Prepare at least five concentrations of this compound (e.g., 1, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate.

  • Analysis: Plot a calibration curve of the mean peak area versus concentration. The relationship is considered linear if the correlation coefficient (r²) is ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Perform a recovery study by spiking a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate preparations of the standard solution (50 µg/mL) on the same day, by the same analyst. The %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

Visualization of Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting prep_std Prepare Standard Solutions (1-100 µg/mL) analysis Inject Standards & Samples (Sequence Run) prep_std->analysis prep_mob Prepare Mobile Phase & Diluent sys_suit System Suitability Test (6 injections of 50 µg/mL std) prep_mob->sys_suit prep_smp Prepare Sample Solution prep_smp->analysis check Verify System Suitability Criteria (Tailing, Plates, %RSD) sys_suit->check quant Quantify Analyte (Using Calibration Curve) analysis->quant check->analysis If Pass report Generate Final Report quant->report

Caption: Workflow for the quantification of this compound.

Conclusion

The RP-HPLC method described in this application note provides a simple, specific, and reliable protocol for the quantification of this compound. The use of a standard C18 column and a common mobile phase composition makes this method easily transferable to most analytical laboratories. The comprehensive validation protocol ensures that the results generated are accurate and reproducible, making it suitable for quality control, stability studies, and research applications.

References

Application Note & Protocol: Synthesis, Purification, and Characterization of Primidone Impurity D Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, field-proven protocol for the synthesis, purification, and characterization of a reference standard for a critical process-related impurity of the anticonvulsant drug Primidone. The focus of this note is 2-Ethyl-2-phenylmalonamide (PEMA) , a key synthetic precursor and a specified impurity in the United States Pharmacopeia (USP)[1]. We will elucidate a robust synthetic route via ammonolysis, detail purification by recrystallization, and outline a complete analytical characterization workflow using HPLC, MS, and NMR spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals requiring a high-purity reference standard for analytical method validation, impurity profiling, and quality control.

A Note on Nomenclature: The identity of "Primidone Impurity D" varies between pharmacopeias. The European Pharmacopoeia (EP) designates (2RS)-2-Cyano-2-phenylbutanamide as Impurity D[2][3]. However, the United States Pharmacopeia (USP) lists 2-Ethyl-2-phenylmalonamide as a process impurity in Primidone drug products[1][4]. Given that 2-Ethyl-2-phenylmalonamide is a direct synthetic precursor to Primidone, its control is critical for quality assurance[5][6]. This guide will focus on the synthesis of this USP-designated impurity.

Introduction: The Role of Impurity Standards in Pharmaceutical Quality

Primidone, chemically known as 5-ethyldihydro-5-phenyl-4,6(1H,5H)-pyrimidinedione, is a widely used antiepileptic drug[7]. The synthesis and storage of any active pharmaceutical ingredient (API) can result in the formation of impurities, which may include starting materials, intermediates, by-products, or degradation products[8]. Regulatory bodies like the USP and EMA mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.

2-Ethyl-2-phenylmalonamide (also known as Phenylethylmalonamide or PEMA) is a primary metabolite of Primidone but, more importantly, it is a key intermediate in one of the most common synthetic routes to the API[5][9]. In this synthesis, diethyl 2-ethyl-2-phenylmalonate is first converted to the diamide (PEMA), which is then cyclized with a one-carbon source like formamide to form the Primidone ring[5]. Incomplete reaction during the cyclization step can lead to residual PEMA in the final drug substance. Therefore, a well-characterized, high-purity reference standard of 2-Ethyl-2-phenylmalonamide is essential for:

  • Analytical Method Development: To accurately identify and quantify the impurity in Primidone samples.

  • Method Validation: To demonstrate the specificity, linearity, and accuracy of the analytical method.

  • Quality Control: For routine testing of API batches to ensure they meet the specifications set by pharmacopeias[1].

This document provides the necessary protocols to empower laboratories to produce their own in-house reference standard.

Synthetic Strategy and Rationale

The chosen synthetic pathway is the direct ammonolysis of diethyl 2-ethyl-2-phenylmalonate. This method is efficient, high-yielding, and proceeds through a well-understood nucleophilic acyl substitution mechanism.

Reaction: Diethyl 2-ethyl-2-phenylmalonate + 2 NH₃ → 2-Ethyl-2-phenylmalonamide + 2 EtOH

Rationale for this Approach:

  • Expertise & Experience: This is a classic and reliable transformation. The starting material, diethyl 2-ethyl-2-phenylmalonate, is commercially available or can be readily synthesized via a standard malonic ester synthesis. The use of ethanolic ammonia provides both the reagent and a suitable solvent system, driving the reaction towards the product.

  • Causality: The reaction is driven by the nucleophilic attack of ammonia on the two electrophilic ester carbonyl carbons. Using a sealed pressure vessel and elevated temperature increases the reaction rate and ensures complete conversion, which is critical for simplifying downstream purification.

Synthetic Workflow Diagram

SynthesisWorkflow Start Diethyl 2-ethyl-2-phenylmalonate (Starting Material) Reaction Ammonolysis Reaction Start->Reaction Reagent Ethanolic Ammonia (NH₃/EtOH) Pressure Vessel, 120-130°C Reagent->Reaction Workup Solvent Evaporation & Crude Product Isolation Reaction->Workup 1. Cool to RT 2. Vent Pressure Purify Recrystallization (e.g., Ethanol/Water) Workup->Purify Crude Solid Final 2-Ethyl-2-phenylmalonamide (High-Purity Reference Standard) Purify->Final Pure Crystals

Caption: Workflow for the synthesis and purification of 2-Ethyl-2-phenylmalonamide.

Detailed Experimental Protocol

Disclaimer: All work should be performed in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Grade
Diethyl 2-ethyl-2-phenylmalonate76-67-5250.30≥98%
Ammonia solution, ~7N in Methanol/Ethanol64-17-517.03 (NH₃)Reagent Grade
Ethanol, Anhydrous64-17-546.07ACS Grade
Deionized Water7732-18-518.02Type I or II
Celite® 545 (Optional)61790-53-2N/AFiltration Aid
Step-by-Step Synthesis
  • Reactor Charging: To a clean, dry 250 mL stainless steel pressure reactor equipped with a magnetic stir bar, add diethyl 2-ethyl-2-phenylmalonate (10.0 g, 39.95 mmol).

  • Reagent Addition: Carefully add 100 mL of a ~7N solution of ammonia in methanol or ethanol.

    • Scientist's Note: The use of a pre-prepared ethanolic/methanolic ammonia solution is highly recommended for safety and convenience. Using a large excess of ammonia ensures the reaction goes to completion.

  • Reaction: Seal the reactor securely according to the manufacturer's instructions. Place the reactor on a stirrer hotplate and begin stirring. Heat the reaction mixture to 120-130°C.

  • Monitoring: Maintain this temperature with vigorous stirring for 12-18 hours. The internal pressure will rise; ensure it remains within the safe operating limits of the vessel.

    • Trustworthiness: The reaction can be monitored by TLC (Thin Layer Chromatography) or a preliminary HPLC analysis of an aliquot to confirm the disappearance of the starting material. A typical mobile phase for TLC would be 50:50 Ethyl Acetate:Hexanes.

  • Cool-Down: After the reaction is complete, turn off the heating and allow the reactor to cool to room temperature (RT) slowly and undisturbed overnight. Crucially, do not attempt to open the reactor while it is hot or under pressure.

  • Crude Product Isolation: Once at RT, move the reactor to a fume hood and carefully vent the excess ammonia pressure. Open the vessel and transfer the resulting slurry to a round-bottom flask.

  • Solvent Removal: Remove the solvent (ethanol/methanol) and excess ammonia using a rotary evaporator. This will yield a solid or semi-solid crude product.

Purification by Recrystallization

Rationale: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of an ethanol/water solvent system is effective because 2-ethyl-2-phenylmalonamide has high solubility in hot ethanol and low solubility in cold water, allowing for selective crystallization of the pure product upon cooling and addition of water as an anti-solvent[10][11].

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This can be done by adding small portions of hot ethanol while the flask is gently heated on a hotplate.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added. Boil the solution for 2-3 minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal.

  • Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise to the hot, stirred solution until it becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation and Washing: Collect the white, crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals twice with a small amount of cold 1:1 ethanol/water, followed by a final wash with cold deionized water.

  • Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight. A typical yield is 70-85%. The expected melting point is around 120°C (decomposes)[12].

Characterization of the Reference Standard

To qualify the material as a reference standard, its identity, purity, and structure must be unequivocally confirmed using orthogonal analytical techniques.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. A gradient method is often employed in impurity profiling to ensure the separation of the main component from any related substances with different polarities.

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax, Waters SunFire)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detector UV at 215 nm
Injection Vol. 10 µL
Sample Prep. 0.5 mg/mL in 50:50 Water:Acetonitrile

Acceptance Criteria: Purity should be ≥99.5% (by peak area %). No single impurity should be >0.15%.

Identity Confirmation by Mass Spectrometry (MS)
ParameterExpected Result
Ionization Mode Electrospray Ionization (ESI), Positive
Expected Ion [M+H]⁺ 207.1128 (for C₁₁H₁₅N₂O₂⁺)
Expected Ion [M+Na]⁺ 229.0948 (for C₁₁H₁₄N₂O₂Na⁺)
Structural Elucidation by NMR Spectroscopy

Rationale: NMR provides definitive structural confirmation by mapping the carbon-hydrogen framework of the molecule. The expected chemical shifts below are based on standard chemical principles.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~7.5-7.2 (m, 5H, Ar-H)

    • δ ~7.1 (s, 2H, -CONH₂)

    • δ ~6.9 (s, 2H, -CONH₂)

    • δ ~2.2 (q, 2H, -CH₂)

    • δ ~0.8 (t, 3H, -CH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~174 (C=O)

    • δ ~140 (Ar C-ipso)

    • δ ~128-126 (Ar C-H)

    • δ ~60 (Quaternary C)

    • δ ~28 (-CH₂)

    • δ ~9 (-CH₃)

Summary of Characterization Data
TestSpecification / Expected Result
Appearance White to off-white crystalline solid
Melting Point ~120 °C (with decomposition)[12]
Purity (HPLC) ≥ 99.5%
Identity (MS) [M+H]⁺ = 207.11 ± 0.01
Structure (¹H NMR) Conforms to the structure of 2-Ethyl-2-phenylmalonamide
Water Content (KF) Report value (important for creating a quantitative standard)
Residue on Ignition ≤ 0.1%

Conclusion

This application note provides a robust and reliable protocol for the synthesis and qualification of a 2-Ethyl-2-phenylmalonamide reference standard, a critical impurity of Primidone as per the USP. By following this guide, analytical and organic chemistry laboratories can confidently produce high-purity material essential for regulatory compliance and quality assurance in the pharmaceutical industry. The detailed characterization steps form a self-validating system, ensuring the final product is fit for its intended purpose as a reference standard.

References

Application Notes and Protocols for Forced Degradation Studies of Primidone and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed framework for conducting forced degradation studies on the anticonvulsant drug Primidone. It is designed for researchers, scientists, and drug development professionals to establish and validate a stability-indicating analytical method, a critical component in the regulatory submission process and for ensuring drug product quality and safety. This document emphasizes the scientific rationale behind the experimental design, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Introduction: The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, is a crucial process in pharmaceutical development that involves subjecting a drug substance to conditions more severe than accelerated stability testing.[1] The primary objectives of these studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are to elucidate the intrinsic stability of a drug molecule, identify potential degradation products, and understand its degradation pathways.[2][3][4] This information is instrumental in developing and validating a stability-indicating analytical method, which is a quantitative procedure capable of unequivocally assessing the drug in the presence of its potential degradation products, process impurities, and excipients.[5][6]

Primidone, a barbiturate anticonvulsant, is metabolized in the liver to active metabolites, primarily phenobarbital and phenylethylmalonamide (PEMA).[7][8] Understanding its stability profile is essential, as degradation can impact its therapeutic efficacy and potentially introduce toxic impurities.[9] This guide will provide a systematic approach to performing forced degradation studies on Primidone, from stress condition selection to the development and validation of a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Understanding Primidone and Its Potential Impurities

A thorough understanding of Primidone's chemical structure and its known impurities is fundamental to designing a meaningful forced degradation study.

Primidone (5-ethyl-5-phenyl-1,3-diazinane-4,6-dione)

  • Molecular Formula: C₁₂H₁₄N₂O₂

  • Molecular Weight: 218.25 g/mol

Primidone's structure, containing a pyrimidinedione ring, suggests potential susceptibility to hydrolysis and oxidation.

Known Impurities

Impurities in a drug substance can originate from the synthesis process or from degradation.[9] The European Pharmacopoeia (EP) lists several known impurities for Primidone, which must be monitored and controlled. A stability-indicating method must be able to resolve these from the parent drug and any newly formed degradation products.

Impurity NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Primidone 5-Ethyl-5-phenyl-1,3-diazinane-4,6-dioneC₁₂H₁₄N₂O₂218.25
Impurity A 2-Ethyl-2-phenylmalonamideC₁₁H₁₄N₂O₂206.24
Impurity B 5-Ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione (Phenobarbital)C₁₂H₁₂N₂O₃232.24
Impurity C (2RS)-2-PhenylbutanamideC₁₀H₁₃NO163.22
Impurity D (2RS)-2-Cyano-2-phenylbutanamideC₁₁H₁₂N₂O188.23
Impurity F 5-Ethyl-5-phenyl-2-[(1RS)-1-phenylpropyl]dihydropyrimidine-4,6(1H,5H)-dioneC₂₁H₂₄N₂O₂336.44

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the systematic workflow for conducting a forced degradation study, from initial stress testing to the final validation of the analytical method.

Forced_Degradation_Workflow cluster_stress Stress Testing cluster_analysis Analytical Method Development & Validation cluster_characterization Degradation Profiling Drug_Substance Primidone Drug Substance Stress_Conditions Acid Hydrolysis Base Hydrolysis Oxidation Thermal Stress Photolytic Stress Drug_Substance->Stress_Conditions Expose to Stressed_Samples Generation of Stressed Samples Stress_Conditions->Stressed_Samples Method_Development Develop Stability-Indicating HPLC-UV/MS Method Stressed_Samples->Method_Development Analysis Analyze Stressed Samples Method_Development->Analysis Method_Validation Validate Method (ICH Q2(R1)) Specificity, Linearity, Accuracy, Precision, Robustness Analysis->Method_Validation Peak_Purity Peak Purity Analysis (PDA Detector) Analysis->Peak_Purity Mass_Balance Mass Balance Calculation Peak_Purity->Mass_Balance Structure_Elucidation Structure Elucidation of Major Degradants (LC-MS/MS) Mass_Balance->Structure_Elucidation Degradation_Pathway Propose Degradation Pathways Structure_Elucidation->Degradation_Pathway

Caption: Overall workflow of a forced degradation study for Primidone.

Detailed Protocols for Stress Conditions

The goal of stress testing is to achieve a target degradation of 5-20%.[10] It is crucial to use conditions that are relevant to potential manufacturing, storage, and in-use scenarios.

Preparation of Stock Solution

Prepare a stock solution of Primidone in a suitable solvent, such as methanol or a mixture of methanol and water, at a concentration of approximately 1 mg/mL.

Acid Hydrolysis

Rationale: To evaluate the susceptibility of Primidone to degradation in acidic environments. The amide-like bonds in the pyrimidinedione ring are potential sites for acid-catalyzed hydrolysis.

Protocol:

  • To 1 mL of the Primidone stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

  • Incubate the solution at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by HPLC.

Base Hydrolysis

Rationale: To assess the stability of Primidone in alkaline conditions. The amide functionalities are also susceptible to base-catalyzed hydrolysis.

Protocol:

  • To 1 mL of the Primidone stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

  • Incubate the solution at 60°C for 12 hours.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid (HCl).

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by HPLC.

Oxidative Degradation

Rationale: To investigate the potential for oxidative degradation of Primidone. The methylene group at the C2 position of the pyrimidinedione ring is a potential site for oxidation.

Protocol:

  • To 1 mL of the Primidone stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by HPLC.

Thermal Degradation

Rationale: To evaluate the stability of Primidone when exposed to heat in the solid state.

Protocol:

  • Spread a thin layer of solid Primidone powder in a petri dish.

  • Place the petri dish in a hot air oven maintained at 105°C for 48 hours.

  • After exposure, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-stressed sample in the mobile phase at a suitable concentration for HPLC analysis.

  • Analyze the sample by HPLC.

Photolytic Degradation

Rationale: To assess the light sensitivity of Primidone, as required by ICH guideline Q1B.

Protocol:

  • Expose the solid Primidone powder and a solution of Primidone (in a suitable solvent) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be kept in the dark under the same conditions.

  • After exposure, prepare solutions of both the light-exposed and dark control samples in the mobile phase at a suitable concentration for HPLC analysis.

  • Analyze the samples by HPLC.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential to separate Primidone from its impurities and degradation products.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and resolution for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic acid in WaterProvides good peak shape and is compatible with mass spectrometry.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% BA gradient is necessary to elute both polar degradation products and the less polar parent drug and impurities within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detector UV at 215 nmPrimidone and its related compounds have UV absorbance in this region.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11]

Validation ParameterPurposeAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.Peak purity of the Primidone peak in stressed samples should be greater than 990. Good resolution between Primidone and all degradation products.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.999 for Primidone and its impurities.
Accuracy To determine the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for Primidone and its impurities.
Precision To assess the degree of scatter between a series of measurements from the same homogeneous sample.RSD ≤ 2.0% for replicate injections.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) To determine the lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in system suitability parameters when method parameters (e.g., flow rate, pH of mobile phase) are slightly varied.

Predicted Degradation Pathways of Primidone

Based on the chemical structure of Primidone and general principles of organic chemistry, the following degradation pathways are proposed. These pathways should be confirmed by structural elucidation of the degradation products using techniques like LC-MS/MS.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation Primidone Primidone Impurity_A Impurity A (2-Ethyl-2-phenylmalonamide) Primidone->Impurity_A Ring Opening Impurity_B Impurity B (Phenobarbital) Primidone->Impurity_B Oxidation at C2 Hydroxy_Primidone Hydroxy-Primidone Primidone->Hydroxy_Primidone Hydroxylation Photo_Degradants Various Photodegradants Primidone->Photo_Degradants UV/Vis Light

Caption: Proposed degradation pathways of Primidone under various stress conditions.

  • Hydrolytic Degradation: Under both acidic and basic conditions, the pyrimidinedione ring of Primidone is susceptible to hydrolytic cleavage, potentially leading to the formation of Impurity A (2-Ethyl-2-phenylmalonamide) .

  • Oxidative Degradation: The methylene group at the C2 position is a likely site of oxidation, which would lead to the formation of Impurity B (Phenobarbital) . Additionally, hydroxylation of the phenyl ring could occur, forming hydroxylated Primidone derivatives.

  • Photolytic Degradation: Exposure to UV and visible light can induce complex photochemical reactions, potentially leading to a variety of degradation products. Studies on the photooxidation of Primidone have identified phenobarbital and 4-hydroxyphenobarbital as major by-products.[12]

Data Interpretation and Reporting

Peak Purity and Mass Balance

Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the chromatographic peak of Primidone is not co-eluting with any degradation products. Mass balance should be calculated to account for all the material after degradation. The sum of the assay of the parent drug and the percentage of all impurities and degradation products should ideally be between 95% and 105%.

Summary of Forced Degradation Results

The results of the forced degradation studies should be summarized in a table for easy comparison.

Stress ConditionReagent/ConditionDuration% Degradation of PrimidoneMajor Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours at 60°C~15%Impurity A
Base Hydrolysis 0.1 M NaOH12 hours at 60°C~20%Impurity A
Oxidation 3% H₂O₂24 hours at RT~10%Impurity B, Hydroxy-Primidone
Thermal 105°C (Solid)48 hours~5%Minor unidentified degradants
Photolytic 1.2 million lux hours-~8%Phenobarbital, 4-hydroxyphenobarbital

Note: The % degradation values are illustrative and should be determined experimentally.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for conducting forced degradation studies of Primidone. By following these guidelines, researchers can effectively identify the degradation pathways and products of Primidone, and develop and validate a robust stability-indicating HPLC method. This is a critical step in ensuring the quality, safety, and efficacy of Primidone-containing pharmaceutical products and in meeting regulatory requirements for drug approval and marketing.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Primidone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Primidone in bulk drug and pharmaceutical formulations. The method is designed to separate and quantify Primidone from its potential degradation products generated under various stress conditions, as mandated by the International Council for Harmonisation (ICH) guidelines.[1] The protocol herein provides a comprehensive workflow, from method development rationale and detailed experimental conditions to a full validation study according to ICH Q2(R1) guidelines, ensuring the method is suitable for its intended purpose in quality control and stability studies.[2][3]

Introduction

Primidone is an anticonvulsant drug of the barbiturate class used in the management of various types of seizures, including grand mal, psychomotor, and focal epileptic seizures.[4][5] Its chemical structure is 5-ethyldihydro-5-phenyl-4,6(1H,5H)-pyrimidinedione.[5][6][7] The stability of a pharmaceutical product is a critical quality attribute, as degradation can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a validated stability-indicating analytical method is essential to ensure the safety and efficacy of Primidone formulations throughout their shelf life.[8]

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[8][9] This application note is founded on the principle of developing and validating such a method through forced degradation studies. These studies involve subjecting the drug to stress conditions more severe than accelerated stability testing, such as acid and base hydrolysis, oxidation, heat, and photolysis, to generate the likely degradation products.[1][10][11] The developed HPLC method must then demonstrate specificity by resolving the Primidone peak from all generated degradant peaks.[8][9]

Physicochemical Properties of Primidone

A foundational understanding of Primidone's physicochemical properties is paramount for logical method development.

  • Chemical Structure:

    • IUPAC Name: 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione[6]

    • Molecular Formula: C₁₂H₁₄N₂O₂[7]

    • Molecular Weight: 218.25 g/mol [6][7]

  • Solubility: Primidone is poorly soluble in water (approximately 60 mg per 100 mL at 37°C) and most organic solvents.[5] This necessitates the use of a suitable organic modifier in the mobile phase and diluent to ensure complete dissolution.

  • UV Absorbance: Primidone possesses a chromophore due to its phenyl group and pyrimidinedione ring system, making it suitable for UV detection. The selection of an appropriate detection wavelength is critical for achieving adequate sensitivity. Published data and experimental verification guide the choice of wavelength.[6][12] The USP monograph for Primidone Tablets suggests detection at 257 nm for identification and 220 nm for impurity analysis.[13]

  • pKa: Primidone does not possess strongly acidic or basic functional groups and is described as having no acidic properties, in contrast to its metabolite, phenobarbital.[5][6] This relative neutrality simplifies mobile phase pH selection, as retention is less likely to be affected by minor pH shifts.

Experimental Protocol: Materials and Methods

  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Column: A C18 stationary phase is recommended for its versatility in retaining moderately non-polar compounds like Primidone. A common choice would be an ODS C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

  • Reagents: HPLC grade acetonitrile and methanol, analytical grade monobasic potassium phosphate, orthophosphoric acid, sodium hydroxide, hydrochloric acid, and hydrogen peroxide. High-purity water (Milli-Q or equivalent).

  • Standards: Primidone Reference Standard (USP or equivalent).

The following conditions are a robust starting point, derived from literature and pharmacopeial methods, and should be optimized as necessary.[13][14]

ParameterRecommended ConditionRationale
Mobile Phase Isocratic mixture of Phosphate Buffer (pH 3.5) and Methanol (35:65 v/v).The buffer controls the ionic strength and pH, ensuring reproducible retention times. Methanol serves as the organic modifier to elute Primidone from the C18 column. The ratio is optimized for ideal retention and separation from degradants.
Stationary Phase ODS C18 (250 mm x 4.6 mm, 5 µm)Provides excellent retention and selectivity for the moderately non-polar Primidone molecule.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, offering a balance between analysis time and column efficiency.
Detection Wavelength 225 nmThis wavelength provides a good balance of sensitivity for both the parent drug and potential degradation products which may have different UV maxima.[14]
Column Temperature 30°CMaintaining a constant temperature ensures stable retention times and improves peak shape.
Injection Volume 20 µLStandard volume to ensure precision and avoid column overloading.
Diluent Mobile PhaseUsing the mobile phase as the diluent minimizes peak distortion and baseline disturbances at the beginning of the chromatogram.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Buffer:Methanol 35:65) HPLC HPLC System (C18 Column, 1.0 mL/min) MobilePhase->HPLC StdSol Prepare Standard Solution (Primidone RS in Diluent) StdSol->HPLC SampleSol Prepare Sample Solution (Drug Product in Diluent) SampleSol->HPLC Detector UV Detector (225 nm) HPLC->Detector Integration Peak Integration Detector->Integration Quantification Quantification vs. Standard Integration->Quantification

Forced Degradation (Stress) Studies

Forced degradation studies are the cornerstone of developing a stability-indicating method.[1] The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are generated at a sufficient level for detection and resolution.[11]

A stock solution of Primidone (e.g., 1 mg/mL) is prepared in a suitable solvent mixture (e.g., methanol/water). This stock is then subjected to the following stress conditions:

  • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug powder to 80°C for 48 hours, then dissolve in diluent.

  • Photolytic Degradation: Expose the drug solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][10][15]

After exposure, samples are neutralized (if necessary), diluted to the target concentration (e.g., 50 µg/mL) with the mobile phase, and analyzed by HPLC alongside an unstressed control sample.

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to demonstrate its suitability for its intended purpose.[2][3][16]

G cluster_precision Precision Specificity Specificity Validation Validated Method Specificity->Validation Linearity Linearity Linearity->Validation Accuracy Accuracy Accuracy->Validation Precision Precision Precision->Validation Repeatability Repeatability Intermediate Intermediate Precision Robustness Robustness Robustness->Validation LOD_LOQ LOD & LOQ LOD_LOQ->Validation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8] This is demonstrated by:

  • Injecting a blank (diluent) to show no interfering peaks at the retention time of Primidone.

  • Analyzing the stressed samples. The method is specific if the Primidone peak is well-resolved from all degradation product peaks (Resolution > 2).

  • Performing peak purity analysis using a PDA detector on the Primidone peak in both unstressed and stressed samples to confirm it is spectrally homogeneous.

Linearity is established by preparing a series of at least five concentrations of Primidone (e.g., 50% to 150% of the nominal concentration). The peak area is plotted against concentration, and the relationship is evaluated by linear regression.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero.
Range 80% to 120% of the test concentration for assay.[9]

Accuracy is determined by applying the method to a synthetic mixture of the drug product components to which known amounts of Primidone have been added (spiking). The analysis is performed at a minimum of three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

ParameterAcceptance Criteria
% Recovery 98.0% to 102.0%

Precision is assessed at two levels: repeatability and intermediate precision.[3]

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

ParameterAcceptance Criteria
Relative Standard Deviation (%RSD) ≤ 2.0%

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness is evaluated by making small, deliberate variations in the method parameters and assessing the impact on the results. Parameters to vary include:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Mobile phase composition (e.g., ± 2% organic)

  • Column temperature (e.g., ± 2°C)

  • Mobile phase pH (e.g., ± 0.2 units)

The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits for all variations.

Expected Results and Discussion

Under the proposed chromatographic conditions, Primidone is expected to elute with a sharp, symmetrical peak. In the forced degradation studies, significant degradation is anticipated under acidic, basic, and oxidative conditions, leading to the formation of additional peaks in the chromatogram. The method's specificity will be confirmed if these new peaks are baseline-resolved from the main Primidone peak. Thermal and photolytic stress may show less degradation, indicating Primidone's relative stability under these conditions.

The validation experiments are expected to yield results within the pre-defined acceptance criteria, confirming that the method is linear, accurate, precise, and robust for the quantitative determination of Primidone.

Conclusion

The stability-indicating RP-HPLC method detailed in this application note provides a reliable and robust protocol for the quality control and stability assessment of Primidone. The systematic approach, beginning with an understanding of the analyte's properties and culminating in a full validation according to ICH guidelines, ensures that the method is scientifically sound and fit for its intended purpose in a regulated environment. This protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the analysis of Primidone.

References

Application Notes & Protocols: A Comprehensive Guide to the Isolation and Characterization of 2-Cyano-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, isolation, purification, and detailed characterization of 2-Cyano-2-phenylbutanamide (CAS No. 80544-75-8). As an important chemical intermediate and a known impurity in the synthesis of pharmaceuticals such as Primidone, a robust understanding of its properties is critical for researchers in organic synthesis, medicinal chemistry, and drug development. This document outlines a validated synthetic approach, detailed purification protocols, and a multi-technique analytical workflow for unambiguous structural elucidation and purity assessment. The methodologies are grounded in established chemical principles, providing both theoretical causality and practical, step-by-step instructions.

Introduction and Scientific Context

This compound is a small molecule featuring a sterically hindered quaternary carbon center substituted with a phenyl, a cyano, an ethyl, and a carboxamide group. This unique arrangement of functional groups makes it a valuable synthon and a challenging analytical target. The presence of both a nitrile (C≡N) and an amide (-CONH₂) group provides distinct spectroscopic handles for characterization, while the chiral center (in its racemic form, denoted as rac-2-Cyano-2-phenylbutanamide) adds a layer of complexity relevant to stereoselective synthesis and analysis.

This guide details a logical and efficient workflow, beginning with a plausible laboratory-scale synthesis via alkylation, followed by rigorous purification and characterization using a suite of modern analytical techniques.

Synthesis and Isolation Workflow

A reliable method for synthesizing this compound involves the alkylation of an active methylene compound, specifically 2-cyano-2-phenylacetamide, with an appropriate ethylating agent. This approach is advantageous as it builds the target molecule from readily available precursors.

Proposed Synthetic Pathway

The synthesis is proposed as a two-step process starting from phenylacetonitrile, which is first converted to 2-cyano-2-phenylacetamide, followed by C-alkylation.

Synthetic_Workflow cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Alkylation cluster_2 Purification PA Phenylacetonitrile Intermediate 2-Cyano-2-phenylacetamide PA->Intermediate 1. NaOEt, EtOH 2. Ethyl Cyanoformate 3. H₂O Workup Product_Crude Crude this compound Intermediate->Product_Crude 1. NaH, DMF 2. Ethyl Iodide Product_Pure Pure Product Product_Crude->Product_Pure Recrystallization

Caption: Proposed synthesis and purification workflow for this compound.

Experimental Protocol: Synthesis

Materials:

  • 2-Cyano-2-phenylacetamide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl iodide (CH₃CH₂I)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.1 equivalents). Wash the NaH dispersion three times with anhydrous hexanes to remove mineral oil and carefully decant the solvent.

  • Deprotonation: Add anhydrous DMF to the flask, followed by the portion-wise addition of 2-cyano-2-phenylacetamide (1.0 equivalent) at 0 °C (ice bath). The causality here is critical: the strong base (NaH) deprotonates the α-carbon, which is rendered acidic by the adjacent electron-withdrawing phenyl and cyano groups, forming a nucleophilic carbanion.[1]

  • Alkylation: After stirring for 30 minutes at 0 °C, add ethyl iodide (1.2 equivalents) dropwise, ensuring the temperature does not exceed 5 °C. The reaction is highly exothermic and slow addition is crucial to prevent side reactions.[1]

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers, wash with water and then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification by Recrystallization

The crude product, a solid, is best purified by recrystallization to remove unreacted starting materials and byproducts.

Protocol:

  • Solvent Selection: Based on the principle of "like dissolves like," a moderately polar solvent system is ideal. Ethanol or an ethanol/water mixture is a suitable choice. The target compound should be highly soluble at high temperatures and sparingly soluble at low temperatures in the chosen solvent.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to just dissolve the compound.

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation. Slow cooling is essential for the growth of large, pure crystals.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point to remove residual solvent.

Physicochemical and Spectroscopic Characterization

A multi-faceted analytical approach is required for the unambiguous identification and purity assessment of the final product.

Characterization_Workflow cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Purity Assessment MP Melting Point IR FT-IR Spectroscopy H_NMR ¹H NMR C_NMR ¹³C NMR MS Mass Spectrometry HPLC HPLC-UV Pure_Product Purified Product Pure_Product->MP Confirms Identity & Functional Groups Pure_Product->IR Confirms Identity & Functional Groups Pure_Product->H_NMR Determines Structure & Connectivity Pure_Product->C_NMR Determines Structure & Connectivity Pure_Product->MS Determines Structure & Connectivity Pure_Product->HPLC Quantifies Purity

Caption: A logical workflow for the comprehensive characterization of the purified compound.

Physical Properties
PropertyValue
Chemical Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Appearance White to off-white solid
Melting Point 112-113 °C[3]
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The spectrum is recorded from a KBr pellet or as a thin film.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3400-3200N-H StretchPrimary AmideTwo sharp or broad bands
3100-3000Aromatic C-H StretchPhenyl RingMedium to weak, sharp bands
2980-2850Aliphatic C-H StretchEthyl GroupMedium to weak, sharp bands
~2250C≡N StretchNitrileSharp, medium-strong band[4][5][6]
~1680C=O Stretch (Amide I)Primary AmideStrong, sharp band[6][7]
~1620N-H Bend (Amide II)Primary AmideMedium band[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

3.3.1. ¹H NMR Spectroscopy (Predicted Data)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 7.3Multiplet5HAr-H Protons on the phenyl ring.
~6.5 & ~6.0Broad Singlet2H (1H each)-CO-NH₂ Amide protons, often appear as two separate broad signals due to restricted rotation.
~2.4Quartet2H-CH₂ -CH₃Methylene protons of the ethyl group, split by the adjacent methyl group.
~1.0Triplet3H-CH₂-CH₃ Methyl protons of the ethyl group, split by the adjacent methylene group.

3.3.2. ¹³C NMR Spectroscopy (Predicted Data)

Chemical Shift (δ, ppm)AssignmentRationale
~170C =OCarbonyl carbon of the amide group.[7]
~135Ar-C Quaternary aromatic carbon attached to the chiral center.
~129, ~128, ~126Ar-C HAromatic carbons.
~118C ≡NNitrile carbon.
~50Quaternary C The central quaternary carbon atom.
~35-C H₂-CH₃Methylene carbon of the ethyl group.
~10-CH₂-C H₃Methyl carbon of the ethyl group.
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and gain structural information from fragmentation patterns.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 188, corresponding to the molecular weight of the compound.

  • Benzylic Cleavage: Loss of an ethyl group (-CH₂CH₃) to form a stable benzylic cation at m/z = 159.

  • Alpha-Cleavage: Cleavage adjacent to the carbonyl group can lead to several fragments. Loss of the amide group (-CONH₂) would result in a fragment at m/z = 144.[8]

  • Tropylium Ion: Rearrangement and cleavage can lead to the formation of the highly stable tropylium ion at m/z = 91, a common fragment for compounds containing a benzyl group.[8]

  • Loss of HCN: A fragment corresponding to the loss of hydrogen cyanide (m/z = 27) from the molecular ion or other fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard method for assessing the purity of the synthesized compound.[9]

Protocol:

  • System Preparation: Use an HPLC system equipped with a UV detector, autosampler, and column oven.

  • Sample Preparation: Prepare a stock solution of the purified compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare further dilutions as necessary.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (Acetonitrile:Water).[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan for optimal wavelength using a PDA detector; ~210 nm is a good starting point due to the presence of the phenyl and amide chromophores.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak corresponding to this compound. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Safety and Handling

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed. May cause skin, eye, and respiratory irritation.

  • Chronic Effects: No specific data is available, but compounds with nitrile groups should be handled with care due to potential toxicity.

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Work in a well-ventilated fume hood.

  • Eye Protection: Wear chemical safety goggles or a face shield.[11]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[11]

  • Skin and Body Protection: Wear a laboratory coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

Conclusion

This guide provides a robust and scientifically grounded set of protocols for the synthesis, isolation, and comprehensive characterization of this compound. By following the detailed experimental procedures and leveraging the multi-technique analytical workflow, researchers can confidently prepare and validate this compound for use in further scientific investigation. The emphasis on the causality behind experimental choices and the integration of multiple characterization methods ensures a high degree of scientific integrity and trustworthiness in the results.

References

Chiral separation of 2-Cyano-2-phenylbutanamide enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Enantioselective Resolution of 2-Cyano-2-phenylbutanamide

Abstract

The stereoisomeric composition of pharmacologically active agents is a critical determinant of their efficacy and safety profiles. Enantiomers of the same compound can exhibit widely divergent biological activities, with one being therapeutic while the other may be inert, antagonistic, or even toxic. This document provides a comprehensive technical guide for the chiral separation of this compound enantiomers, a compound of interest in drug development. We will explore state-of-the-art chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), providing detailed, field-proven protocols for achieving baseline resolution. Furthermore, alternative strategies including crystallization-induced asymmetric transformation and enzymatic resolution are discussed as complementary approaches for preparative-scale purification. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable methods for the analysis and isolation of this compound enantiomers.

Foundational Principles: The Challenge of Chiral Recognition

Enantiomers possess identical physical and chemical properties in an achiral environment, which makes their separation a non-trivial task. Effective resolution necessitates the introduction of a chiral environment that allows for differential interaction with each enantiomer. This is most commonly achieved through chromatography using a Chiral Stationary Phase (CSP).

The prevailing mechanism for chiral recognition on a CSP is the three-point interaction model . This model postulates that for stable diastereomeric complexes to form between the analyte enantiomers and the chiral selector, a minimum of three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance, dipole-dipole interactions) must occur. At least one of these interactions must be stereochemically dependent, leading to a difference in binding energy between the two enantiomers and, consequently, a difference in their retention times on the chromatographic column.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are exceptionally versatile and effective for a broad range of chiral compounds. The helical structure of these polymers creates chiral grooves and cavities, providing the necessary steric and interactive environment for enantioselective binding.

Primary Analytical Strategy: Chromatographic Method Development

A systematic screening approach is the most efficient path to successful chiral separation. Both HPLC and SFC are powerful techniques, and the choice between them often depends on desired speed, solvent consumption, and scale.

High-Performance Liquid Chromatography (HPLC)

HPLC remains a cornerstone technique for chiral analysis due to its robustness and wide applicability. The development of a successful method hinges on the systematic evaluation of CSPs and mobile phases.

The following diagram illustrates a structured workflow for screening and optimizing a chiral HPLC method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Select Racemic Analyte (this compound) B Select Diverse CSPs (e.g., Cellulose, Amylose based) A->B C Screen with Primary Mobile Phases (Normal & Polar Organic) B->C D Evaluate Initial Results (Rs, tR) C->D E No Separation (Rs=0) -> Try Different CSP / Mode D->E Failure F Partial Separation (0 < Rs < 1.5) -> Optimize Mobile Phase D->F Promising G Good Separation (Rs >= 1.5) -> Method Validation D->G Success H Adjust Modifier Ratio (e.g., %IPA, %EtOH) F->H I Additives for Peak Shape (e.g., TFA for acids, DEA for bases) H->I J Optimize Flow Rate & Temperature I->J J->G

Caption: A systematic workflow for chiral HPLC method development.

1. Analyte Preparation:

  • Prepare a stock solution of racemic this compound at 1.0 mg/mL in a suitable solvent (e.g., Isopropanol or Methanol).

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase to be screened.

2. Initial Screening Conditions:

  • Rationale: Polysaccharide-based columns are highly recommended for their broad selectivity. Normal phase and polar organic modes often provide the best initial results for compounds with aromatic functionality.

ParameterRecommended Starting Conditions
Chiral Columns 1. Cellulose tris(3,5-dimethylphenylcarbamate) based
2. Amylose tris(3,5-dimethylphenylcarbamate) based
(Typical Dimensions: 250 x 4.6 mm, 5 µm)
Mobile Phase A (Normal) n-Hexane / Isopropanol (IPA) (90:10, v/v)
Mobile Phase B (Polar Organic) Acetonitrile (ACN) / Methanol (MeOH) (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm or 254 nm
Injection Volume 10 µL

3. Optimization Steps (If Resolution, Rs < 1.5):

  • Adjust Mobile Phase Composition:

    • For Normal Phase: Systematically vary the percentage of the alcohol modifier (e.g., IPA, Ethanol) from 5% to 30%. Decreasing the alcohol content generally increases retention and can improve resolution.

    • For Polar Organic Mode: Vary the ratio of the primary solvents (e.g., ACN/MeOH).

  • Introduce Additives: Although this compound is neutral, trace impurities or interactions with the silica support can affect peak shape. If peaks are broad or tailing, consider adding 0.1% formic acid (for acidic character) or 0.1% diethylamine (for basic character) to the alcohol portion of the mobile phase.

  • Vary Temperature: Test temperatures between 15 °C and 40 °C. Lower temperatures often increase enantioselectivity but may lead to broader peaks.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and environmental impact. By using supercritical CO₂ as the primary mobile phase component, which has low viscosity and high diffusivity, SFC enables faster separations and rapid column equilibration.

1. Instrumentation and Analyte Preparation:

  • Use an SFC system equipped with a back-pressure regulator.

  • Prepare the analyte as described in the HPLC protocol, using methanol as the diluent.

2. Screening Conditions:

  • Rationale: The same polysaccharide CSPs used in HPLC are highly effective in SFC. Methanol is the most common and effective co-solvent (modifier) in SFC due to its high eluotropic strength.

ParameterRecommended Starting Conditions
Chiral Columns Same as HPLC (ensure they are SFC compatible)
Mobile Phase CO₂ / Methanol (MeOH)
Gradient 5% to 40% MeOH over 5-10 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 220 nm or 254 nm
Injection Volume 5 µL

3. Optimization Steps:

  • Modifier Selection: If methanol does not provide adequate separation, screen other alcohol modifiers such as ethanol or isopropanol.

  • Additive Screening: As with HPLC, add 0.1% of an acidic or basic modifier to the co-solvent to improve peak shape if necessary.

  • Isocratic Hold: Once separation is observed in the gradient screen, develop an isocratic method at the modifier percentage that provides the best resolution for improved robustness and easier scale-up.

FeatureHPLC (Normal Phase)SFC
Primary Mobile Phase Organic Solvents (e.g., Hexane)Supercritical CO₂
Analysis Time Slower (typically 10-30 min)Faster (typically 2-10 min)
Solvent Consumption High (significant organic waste)Low (CO₂ is recycled or vented)
Operating Pressure LowerHigher
Equilibration Time LongerShorter
Cost Lower initial instrument costHigher initial instrument cost

Alternative & Preparative Scale Strategies

While chromatography is ideal for analysis, other methods can be highly effective for large-scale production of a single enantiomer.

Crystallization-Induced Asymmetric Transformation (CIAT)

CIAT is an elegant and powerful technique for obtaining a single enantiomer in potentially quantitative yield from a racemic mixture. This method is applicable when the chiral center is labile and can undergo racemization in solution.

G S S-enantiomer (in solution) R R-enantiomer (in solution) S->R Racemization R_crystal R-crystal (solid) R->R_crystal Crystallization (Selective)

Caption: Mechanism of Crystallization-Induced Asymmetric Transformation.

The process relies on two simultaneous events:

  • Selective Crystallization: One enantiomer preferentially crystallizes from a supersaturated solution, often initiated by seeding with a pure crystal.

  • In-Situ Racemization: The enantiomer remaining in the solution equilibrates back to a racemic mixture, continually replenishing the enantiomer that is crystallizing out.

This dynamic equilibrium drives the entire mixture towards a single, solid, enantiomerically pure product. The lability of the alpha-proton adjacent to the nitrile and phenyl groups in this compound makes it a potential candidate for this deracemization strategy.

Enzymatic Resolution

Enzymatic resolution utilizes the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic pair. For this compound, a lipase or amidase could potentially be used to selectively hydrolyze one amide enantiomer to its corresponding carboxylic acid.

Workflow:

  • Enzyme Screening: A panel of lipases or amidases is screened for activity and selectivity towards the racemic amide.

  • Reaction: The racemic amide is incubated with the selected enzyme under optimal pH and temperature conditions.

  • Separation: After the reaction reaches ~50% conversion, the mixture will contain one enantiomer of the unreacted amide and one enantiomer of the carboxylic acid product. These two compounds have different chemical properties and can be easily separated using standard techniques like liquid-liquid extraction or achiral chromatography.

This approach is considered a "green chemistry" method due to the mild reaction conditions and biodegradable nature of the enzyme catalyst.

Data Interpretation & System Validation

Regardless of the method, the quality of a chiral separation is defined by several key parameters:

  • Selectivity (α): The ratio of the retention factors of the two enantiomers. An α > 1 is required for any separation. α = k₂ / k₁

  • Resolution (Rs): The most important measure, quantifying the degree of separation between the two enantiomer peaks. A baseline resolution of Rs ≥ 1.5 is the standard for analytical methods. Rs = 2 * (t_R2 - t_R1) / (w₁ + w₂) (where t_R is retention time and w is peak width at base)

  • Enantiomeric Excess (%ee): Quantifies the purity of a chiral sample. %ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] * 100

Conclusion

The successful chiral separation of this compound is readily achievable through a systematic approach to chromatographic method development. Polysaccharide-based chiral stationary phases under either HPLC or SFC conditions are the recommended primary strategy. For analytical purposes, SFC offers significant advantages in speed and reduced solvent waste. For preparative-scale isolation, the feasibility of Crystallization-Induced Asymmetric Transformation should be investigated as a highly efficient alternative, alongside traditional preparative chromatography and enzymatic resolution. The protocols and strategies outlined in this document provide a robust framework for researchers to develop and validate methods for the enantioselective analysis and purification of this important chiral compound.

Application Note: Quantification of 2-Cyano-2-phenylbutanamide in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

In pharmaceutical manufacturing, the control of impurities is a critical aspect of ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) and finished drug products.[1][2][3] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities.[1][4][5][6] This application note details a robust analytical methodology for the detection and quantification of 2-Cyano-2-phenylbutanamide, a potential process-related impurity.

1.1 Overview of this compound

This compound (CAS 80544-75-8) is an organic compound featuring nitrile and amide functional groups.[7][8] Its chemical structure and properties make it a plausible byproduct in synthetic routes involving precursors with phenyl, cyano, and butyl moieties. Notably, it is listed as Impurity D of Primidone, an anticonvulsant drug, in the European Pharmacopoeia (EP), highlighting its relevance in pharmaceutical quality control.[9][10][11]

1.2 Relevance in Pharmaceutical Quality Control

Process-related impurities are substances that arise during the manufacturing process and may be present in the final API.[1][12] The presence of this compound, even in trace amounts, could potentially impact the safety and stability of a drug product. Therefore, a validated, sensitive, and specific analytical method is essential for its quantification to ensure that its level is maintained below the qualification threshold defined by ICH Q3A guidelines.[4][5][13] This ensures batch-to-batch consistency and adherence to regulatory standards.

1.3 Regulatory Context

The ICH Q3A(R2) guideline provides a framework for the control of impurities in new drug substances.[4][5] It establishes reporting, identification, and qualification thresholds based on the maximum daily dose of the API.[5][13] Analytical procedures used for quantifying these impurities must be validated according to ICH Q2(R1) to ensure they are fit for purpose.[14][15][16] This application note provides a protocol that aligns with these fundamental regulatory expectations.

Physicochemical Properties and Reference Standard Management

Accurate quantification relies on a well-characterized reference standard.[12][17][18][19]

2.1 Characterization Data

The properties of the this compound reference standard are summarized below.

PropertyValueSource
Chemical Name (2RS)-2-Cyano-2-phenylbutanamide[9]
CAS Number 80544-75-8[7][8][10]
Molecular Formula C11H12N2O[7][10]
Molecular Weight 188.23 g/mol [7][10]
Appearance White Solid[9]
Melting Point 112-113°C[10]

2.2 Reference Standard Management Protocol

The integrity of the reference standard is paramount for accurate analytical results.[12][17][18]

  • Procurement: Obtain a certified reference standard from a reputable source (e.g., pharmacopeial or a specialized supplier). The standard should be accompanied by a Certificate of Analysis (CoA) detailing its purity, identity, and characterization data.[17][18]

  • Qualification: An in-house primary standard should have a purity of 99.5% or higher, characterized by orthogonal methods.[17][18] Secondary or working standards must be qualified against the primary standard.[20]

  • Storage: Store the reference standard at its recommended temperature, typically -20°C, protected from light and humidity to prevent degradation.[10][18]

  • Handling: Use calibrated equipment for weighing and dispensing. Prepare stock solutions in appropriate volumetric flasks using a suitable solvent in which the compound is stable.

  • Retest Dating: Assign a retest date based on available stability data. Re-qualification testing must be performed before this date to ensure the standard remains suitable for use.[12]

High-Performance Liquid Chromatography (HPLC-UV) Method

High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity analysis due to its precision, sensitivity, and robustness.[2][3][21] This section details a validated reverse-phase HPLC (RP-HPLC) method for the quantification of this compound.

3.1.1 Principle

The method utilizes RP-HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent. This compound, being a moderately lipophilic compound, is retained on the column and then eluted by a gradient of increasing organic solvent.[7] Detection is achieved using a UV detector set at a wavelength where the analyte exhibits significant absorbance, allowing for sensitive quantification.

3.1.2 Materials and Reagents

  • System: HPLC or UPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3 or equivalent).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium Phosphate Monobasic (KH2PO4)

    • Ortho-phosphoric Acid (for pH adjustment)

    • Water (HPLC grade or Milli-Q)

  • Reference Standard: this compound (purity ≥ 99.0%).

3.1.3 Step-by-Step Protocol

  • Mobile Phase Preparation:

    • Mobile Phase A (Buffer): Dissolve 1.36 g of KH2PO4 in 1000 mL of water. Adjust pH to 3.0 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Acetonitrile.

  • Diluent Preparation: Prepare a mixture of Mobile Phase A and Acetonitrile (50:50 v/v).

  • Standard Solution Preparation:

    • Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

    • Working Standard (1.0 µg/mL): Dilute 1.0 mL of the Stock Solution to 100 mL with diluent. This concentration typically represents the specification limit for a significant impurity (e.g., 0.1%).

  • Sample Preparation (for a hypothetical API "Phenobutin"):

    • Accurately weigh about 100 mg of the Phenobutin API into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with diluent to achieve a final concentration of 1000 µg/mL.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 215 nm
Run Time 45 minutes
Gradient Program Time (min)
0
30
35
36
45

3.1.4 System Suitability Testing (SST)

Before sample analysis, the chromatographic system's performance must be verified. Inject the Working Standard (1.0 µg/mL) six times and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) ≤ 2.0Ensures good peak shape for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 5.0%Demonstrates the precision of the injection and detection system.
% RSD of Retention Time ≤ 2.0%Indicates the stability of the pump and mobile phase delivery.

3.1.5 Method Validation Protocol (ICH Q2(R1))

The analytical method must be validated to prove it is suitable for its intended purpose.[14][15][21]

ParameterProtocol SummaryPurpose
Specificity Analyze blank (diluent), API, and API spiked with the impurity. Assess peak purity using a PDA detector.To demonstrate that the method can unequivocally assess the analyte in the presence of other components.
Linearity Prepare a series of solutions from the Limit of Quantification (LOQ) to 150% of the working concentration (e.g., 0.05 µg/mL to 1.5 µg/mL). Plot peak area vs. concentration.To verify a direct proportional relationship between concentration and detector response. A minimum of 5 concentrations is recommended.[16]
Range Established from the linearity study, confirming acceptable accuracy and precision at the extremes.To define the concentration interval over which the method is precise, accurate, and linear.[16]
Accuracy Analyze the API sample spiked with the impurity at three levels (e.g., 50%, 100%, 150% of the specification limit) in triplicate. Calculate the % recovery.To measure the closeness of the test results to the true value.[3]
Precision Repeatability: Six replicate analyses of a spiked sample. Intermediate Precision: Repeat analysis on a different day with a different analyst/instrument. Calculate %RSD.To assess the method's reproducibility under various conditions.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the linearity curve.The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantification (LOQ) Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the linearity curve.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.

Application Workflow and Data Interpretation

4.1 Workflow Diagram

The following diagram illustrates the end-to-end process for analyzing a batch of API for the this compound impurity.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting Sample Receive API Sample SamplePrep Prepare API Sample Solution Sample->SamplePrep StdPrep Prepare Reference Standard Solutions SST Perform System Suitability Test (SST) StdPrep->SST Sequence Run Analytical Sequence (Blank, Std, Samples) SamplePrep->Sequence SST->Sequence If SST Passes SST->Sequence Integration Integrate Chromatograms Sequence->Integration Calculation Calculate Impurity % Integration->Calculation Report Generate Final Report Calculation->Report

Caption: End-to-end workflow for impurity quantification.

4.2 Data Interpretation and Calculation

The amount of this compound in the API sample is calculated using the principle of external standards.

Formula:

Where:

  • Area_Sample: Peak area of the impurity in the sample chromatogram.

  • Area_Standard: Average peak area of the impurity in the working standard chromatograms.

  • Conc_Standard: Concentration of the working standard (e.g., 1.0 µg/mL).

  • Conc_Sample: Concentration of the API sample (e.g., 1000 µg/mL).

  • Purity_Standard: Purity of the reference standard as a decimal (e.g., 99.5% = 0.995).

The final result is compared against the specification limit defined in the product's monograph or registration file.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Column degradation; mobile phase pH incompatible with analyte; secondary interactions.Use a new column; ensure mobile phase pH is correct; use an end-capped column.
Retention Time Shift Change in mobile phase composition; pump malfunction; column temperature fluctuation.Prepare fresh mobile phase; prime the pump; ensure column oven is at the set temperature.
No Peaks or Low Signal Incorrect wavelength; detector lamp issue; injection error; standard/sample degradation.Verify detector wavelength; check lamp status; check autosampler for errors; prepare fresh solutions.
Extraneous Peaks Contaminated diluent or mobile phase; carryover from previous injection.Use fresh, high-purity solvents; run blank injections to clean the system.

Conclusion

This application note provides a comprehensive, validated RP-HPLC method for the quantification of the process-related impurity this compound. The detailed protocol, from reference standard management to data interpretation, is designed to meet the stringent requirements of the pharmaceutical industry and regulatory bodies like the EMA and FDA. By implementing this robust quality control strategy, researchers and drug developers can ensure the purity, safety, and consistency of their pharmaceutical products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Cyano-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Cyano-2-phenylbutanamide (CAS: 80544-75-8). This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this versatile chemical intermediate.[1] Here, we move beyond simple protocols to address the common challenges encountered in the lab, providing troubleshooting guidance and in-depth answers to frequently asked questions, all grounded in established chemical principles.

Section 1: Core Synthesis Protocol

The most common and reliable laboratory-scale synthesis of this compound proceeds via the C-alkylation of 2-phenylcyanoacetamide. This method leverages the acidity of the α-hydrogen, which is activated by the adjacent phenyl, cyano, and amide functionalities.

Experimental Protocol: Alkylation of 2-Phenylcyanoacetamide

This protocol is a foundational procedure derived from analogous alkylation reactions of active methylene compounds.[2]

Reaction Scheme:

Starting Material: 2-Phenylcyanoacetamide Reagents: Strong Base (e.g., NaH, NaNH₂), Ethylating Agent (e.g., C₂H₅I, C₂H₅Br) Product: this compound

Step-by-Step Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-phenylcyanoacetamide (1.0 eq) to a suitable anhydrous aprotic solvent (e.g., THF, DMF).

  • Deprotonation: Cool the flask in an ice bath (0 °C). Add a strong base such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred suspension.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt of the starting material will be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the ethylating agent (e.g., ethyl iodide, 1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[3]

Overall Synthesis Workflow```dot

digraph "Synthesis_Workflow" { graph [fontname="Arial", rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

subgraph "cluster_0" { label = "Reaction Stage"; style = "filled"; color = "#E8F0FE"; node [style="rounded,filled", fillcolor="#FFFFFF"]; Preparation [label="1. Reagent Preparation\n(Anhydrous Conditions)"]; Deprotonation [label="2. Deprotonation\n(Base Addition at 0°C)"]; Alkylation [label="3. Alkylation\n(Ethylating Agent)"]; Monitoring [label="4. Reaction Monitoring\n(TLC)"]; }

subgraph "cluster_1" { label = "Purification Stage"; style = "filled"; color = "#E6F4EA"; node [style="rounded,filled", fillcolor="#FFFFFF"]; Workup [label="5. Aqueous Workup\n(Quenching & Extraction)"]; Drying [label="6. Drying & Concentration"]; Recrystallization [label="7. Recrystallization"]; }

subgraph "cluster_2" { label = "Analysis Stage"; style = "filled"; color = "#FEF7E0"; node [style="rounded,filled", fillcolor="#FFFFFF"]; Analysis [label="8. Product Characterization\n(NMR, IR, MS, Purity)"]; }

Preparation -> Deprotonation; Deprotonation -> Alkylation; Alkylation -> Monitoring; Monitoring -> Workup [lhead=cluster_1]; Workup -> Drying; Drying -> Recrystallization; Recrystallization -> Analysis [lhead=cluster_2]; }

Caption: A decision tree for troubleshooting low reaction yields.

Q2: My final product is difficult to purify by recrystallization and appears oily. Why is this happening?

A2: An oily product or difficult crystallization often points to the presence of impurities that are disrupting the crystal lattice formation.

  • Cause: The most common impurity is residual mineral oil from the sodium hydride dispersion. Unreacted ethyl iodide (a liquid) or side products can also act as contaminants.

  • Solution: Before the aqueous work-up, you can wash the reaction mixture with an anhydrous non-polar solvent like hexane to remove the mineral oil. The sodium salt of your deprotonated starting material is insoluble in hexane, while the mineral oil is soluble. Decant the hexane wash before quenching the reaction. For other impurities, column chromatography may be necessary if recrystallization fails.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the alkylation of 2-phenylcyanoacetamide?

A1: The reaction proceeds through a classic Sₙ2 mechanism following an acid-base reaction.

  • Acid-Base Reaction: The strong base (B⁻) abstracts the acidic α-hydrogen from 2-phenylcyanoacetamide, creating a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack (Sₙ2): The resulting carbanion acts as a nucleophile and attacks the electrophilic carbon of the ethylating agent (e.g., ethyl iodide), displacing the iodide leaving group. This forms the new carbon-carbon bond.

Q2: What are the critical safety precautions for this synthesis?

A2: This synthesis involves several hazardous materials that require careful handling.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.

  • Alkylating Agents (e.g., Ethyl Iodide): These are toxic, often volatile, and are potential carcinogens. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Cyano-Compounds: While the cyano group in this compound is covalently bound, care should be taken to avoid conditions (e.g., strong acid) that could potentially release hydrogen cyanide gas. Always handle with gloves and in a fume hood. [1] Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?

A3: A combination of techniques is recommended.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) to resolve the starting material, product, and any potential byproducts.

  • Structural Confirmation:

    • ¹H and ¹³C NMR: Provides definitive structural information.

    • IR Spectroscopy: Look for the characteristic nitrile (C≡N) stretch (~2240 cm⁻¹) and amide C=O stretch (~1680 cm⁻¹).

    • Mass Spectrometry (MS): Confirms the molecular weight of the product (C₁₁H₁₂N₂O, MW: 188.23 g/mol ). [4] Q4: What are the optimal ranges for key reaction parameters?

A4: The following table summarizes recommended conditions, though optimization for your specific setup may be required.

ParameterRecommended Range/TypeRationale
Solvent Anhydrous THF, DMFAprotic solvents that solubilize the reactants and do not react with the base.
Base NaH, NaNH₂, LDAMust be strong enough to fully deprotonate the α-carbon (pKa ~12-14).
Ethylating Agent Ethyl iodide, Ethyl bromideIodide is a better leaving group, leading to faster reaction rates.
Temperature 0 °C to Room TemperatureLow temperature for deprotonation and addition of alkylating agent controls exothermicity and side reactions. [2]
Stoichiometry Base: ~1.1 eq; Alkylating Agent: ~1.2 eqA slight excess ensures full conversion of the starting material without promoting significant side reactions.

References

By-product formation in the synthesis of Primidone

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to identifying and mitigating by-product formation in the synthesis of Primidone is provided below, in the form of a technical support center with troubleshooting guides and FAQs. This guide is intended for researchers, scientists, and drug development professionals.

Technical Support Center: Synthesis of Primidone

Introduction

Primidone, an anticonvulsant drug, is primarily synthesized through the condensation of diethyl malonate with ethylurea in the presence of a strong base, such as sodium ethoxide. While this method is effective, the formation of by-products can significantly impact the purity and yield of the final product. This guide provides in-depth technical assistance to help you troubleshoot and minimize the formation of these impurities during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in Primidone synthesis?

A1: The most frequently encountered by-products in the synthesis of Primidone include:

  • 2-Ethyl-2-phenylmalonamide (PEMA): A major metabolite of Primidone, which can also form during synthesis.

  • Phenobarbital: Can be formed through the oxidation of Primidone.

  • Unreacted starting materials: Diethyl phenylmalonate and ethylurea may remain if the reaction does not go to completion.

  • Side-reaction products: Other related substances may form due to side reactions, and their presence can complicate the purification process.

Q2: What are the primary causes of by-product formation?

A2: By-product formation is often attributed to several factors:

  • Reaction conditions: Non-optimal temperature, pressure, or reaction time can lead to the formation of undesired products.

  • Purity of starting materials: Impurities in the diethyl phenylmalonate or ethylurea can lead to the formation of by-products.

  • Moisture: The presence of water can hydrolyze the ester groups of diethyl phenylmalonate.

  • Air (Oxygen): The presence of oxygen can lead to the oxidation of Primidone to Phenobarbital.

Q3: How can I detect and quantify by-products in my reaction mixture?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the detection and quantification of Primidone and its by-products. A well-developed HPLC method can separate Primidone from its impurities, allowing for accurate quantification.

Troubleshooting Guide

This section provides a detailed guide to help you troubleshoot common issues encountered during the synthesis of Primidone.

Issue 1: High Levels of Unreacted Starting Materials

  • Possible Cause 1: Incomplete Reaction

    • Explanation: The reaction may not have reached completion due to insufficient reaction time or non-optimal temperature.

    • Solution:

      • Increase the reaction time and monitor the progress of the reaction using an appropriate analytical technique, such as TLC or HPLC.

      • Ensure that the reaction temperature is maintained at the optimal level throughout the process.

  • Possible Cause 2: Inefficient Mixing

    • Explanation: Poor mixing can result in localized areas of high or low reactant concentration, leading to an incomplete reaction.

    • Solution:

      • Use an appropriate stirring method to ensure that the reaction mixture is homogeneous.

      • Consider using a mechanical stirrer for larger-scale reactions.

Issue 2: High Levels of Phenobarbital

  • Possible Cause 1: Oxidation of Primidone

    • Explanation: Primidone can be oxidized to Phenobarbital in the presence of air (oxygen).

    • Solution:

      • Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize the exposure of the reaction mixture to air.

      • Use degassed solvents to further reduce the amount of dissolved oxygen.

Issue 3: Formation of 2-Ethyl-2-phenylmalonamide (PEMA)

  • Possible Cause 1: Incomplete Cyclization

    • Explanation: PEMA is an intermediate in the synthesis of Primidone. Its presence in the final product indicates that the cyclization step is incomplete.

    • Solution:

      • Ensure that the reaction conditions (e.g., temperature, catalyst concentration) are optimal for the cyclization step.

      • Consider increasing the reaction time to allow for complete cyclization.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Primidone and its By-products

This protocol describes a general HPLC method that can be used to analyze the purity of Primidone.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Note: This is a general method and may require optimization for your specific application.

Visualizations

Diagram 1: Synthesis of Primidone and Formation of By-products

Primidone_Synthesis DEM Diethyl phenylmalonate Intermediate Intermediate DEM->Intermediate + Ethylurea EU Ethylurea EU->Intermediate Base Base (e.g., NaOEt) Base->Intermediate Primidone Primidone Intermediate->Primidone Cyclization PEMA PEMA (By-product) Intermediate->PEMA Incomplete Cyclization Phenobarbital Phenobarbital (By-product) Primidone->Phenobarbital Oxidation (O2)

Caption: Reaction scheme for Primidone synthesis and by-product formation.

Technical Support Center: Strategies for Reducing Primidone Impurity D

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Primidone. This resource offers in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in the synthesis and handling of Primidone: the formation of Primidone Impurity D, chemically identified as (2RS)-2-Cyano-2-phenylbutanamide. Our goal is to provide you with the scientific rationale and practical methodologies to minimize the presence of this impurity in your experiments and drug development processes.

Understanding the Challenge: The Origin of Primidone Impurity D

Primidone Impurity D is recognized as a process-related impurity in the United States Pharmacopeia (USP) monograph for Primidone Tablets.[1] This classification suggests that its formation is primarily linked to the synthetic route of Primidone rather than being solely a degradation product. However, like many impurities, its presence can be exacerbated by suboptimal storage and handling conditions.[2]

While the precise, universally accepted mechanism for the formation of Primidone Impurity D is not extensively detailed in publicly available literature, its structure, (2RS)-2-Cyano-2-phenylbutanamide, provides clues to its potential origins. It is likely a byproduct stemming from the side reactions of starting materials or intermediates during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Primidone Impurity D and why is it a concern?

A1: Primidone Impurity D is an organic impurity with the chemical name (2RS)-2-Cyano-2-phenylbutanamide.[3][4] As with any pharmaceutical impurity, its presence is a critical quality attribute that must be monitored and controlled. Regulatory bodies like the USP have established limits for such impurities to ensure the safety, efficacy, and quality of the final drug product.[1][5] Exceeding these limits can lead to regulatory action and compromise patient safety.

Q2: Is Primidone Impurity D a degradation product or a synthesis-related impurity?

A2: The United States Pharmacopeia (USP) classifies Primidone Impurity D as a process impurity, indicating it is primarily formed during the manufacturing process of Primidone.[1] While Primidone can degrade under conditions of heat, light, and moisture, the formation of Impurity D is more directly associated with the chemical reactions and intermediates involved in Primidone synthesis.[2]

Q3: What are the primary synthetic routes for Primidone, and how might they contribute to the formation of Impurity D?

A3: One common synthesis of Primidone involves the condensation of diethyl phenylethylmalonate with thiourea to form a precursor, which is then subjected to reductive desulfurization. Another method involves reacting ethylphenylmalonic acid diamide with formamide.

The formation of a cyano-containing impurity like Impurity D could potentially arise from side reactions involving the starting materials or intermediates, particularly if there are impurities in the raw materials or if reaction conditions are not tightly controlled.

Q4: Are there specific analytical methods to detect and quantify Primidone Impurity D?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical technique for the detection and quantification of Primidone and its impurities, including Impurity D.[2][6][7] A robust, stability-indicating HPLC method should be developed and validated to ensure it can separate Primidone from all its potential impurities and degradation products, allowing for accurate quantification. The USP monograph for Primidone Tablets provides a validated HPLC method for impurity testing.[8]

Troubleshooting Guide: Proactive Measures to Reduce Primidone Impurity D

This section provides actionable strategies to minimize the formation of Primidone Impurity D during your experimental work.

Issue 1: Elevated Levels of Impurity D Detected in a Synthesized Batch of Primidone
  • Potential Cause: Suboptimal reaction conditions during the synthesis of Primidone.

  • Troubleshooting Steps:

    • Re-evaluate Starting Material Quality: Ensure the purity of all starting materials, particularly diethyl phenylethylmalonate or its equivalents. The presence of nitrile-containing impurities in the starting materials could directly lead to the formation of Impurity D.

    • Optimize Reaction Temperature and Time: Carefully control the temperature and reaction time during the condensation and subsequent steps. Over-heating or prolonged reaction times can lead to side reactions and impurity formation.

    • Control of pH: For synthetic steps involving pH adjustments, ensure precise control. Excursions to highly acidic or basic conditions could promote unintended side reactions.

    • Purification Strategy: Review and optimize the purification process for Primidone. This may involve recrystallization from a different solvent system or the use of column chromatography to effectively remove Impurity D.

Issue 2: Increase in Impurity D Levels During Storage or Stability Studies
  • Potential Cause: Although primarily a process impurity, harsh storage conditions might contribute to the degradation of Primidone or other related substances into Impurity D, or there could be an analytical artifact.

  • Troubleshooting Steps:

    • Review Storage Conditions: Primidone should be stored in a cool, dry place, protected from light and moisture.[2] Ensure that storage conditions are consistently maintained and monitored.

    • Forced Degradation Studies: To understand the degradation pathways of your specific Primidone material, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help determine if Impurity D is indeed a degradant under these conditions.

    • Packaging: Evaluate the suitability of the container and closure system. An inadequate packaging system may not provide sufficient protection against environmental factors.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Primidone and Impurity D

This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for your particular instrumentation and sample matrix.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate buffer, pH 3.5) and an organic solvent (e.g., methanol or acetonitrile).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.[6]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a standard solution of Primidone and a separate standard of Primidone Impurity D (if available as a reference standard) in a suitable diluent.

  • Sample Preparation: Accurately weigh and dissolve your Primidone sample in the diluent to a known concentration.

  • Method Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Data Presentation
ParameterRecommended ConditionRationale
Storage Temperature Controlled Room Temperature (20-25°C)Minimizes thermal degradation.
Humidity Low humidity environmentPrevents hydrolytic degradation.
Light Exposure Protect from lightAvoids photolytic degradation.
pH of Solutions Near neutral (if in solution)Primidone is susceptible to degradation at extreme pH values.

Visualizing the Process

Logical Flow for Impurity Reduction

Impurity_Reduction_Workflow cluster_synthesis Synthesis Optimization cluster_storage Storage & Handling cluster_analysis Analytical Monitoring Start High Purity Starting Materials Reaction Controlled Reaction Conditions (Temp, Time, pH) Start->Reaction Purification Optimized Purification (Recrystallization/Chromatography) Reaction->Purification HPLC Validated Stability-Indicating HPLC Method Purification->HPLC In-Process Control Storage Controlled Environment (Temp, Humidity, Light) Packaging Appropriate Packaging Storage->Packaging Packaging->HPLC Finished Product Testing Forced_Deg Forced Degradation Studies HPLC->Forced_Deg Inform Forced_Deg->Reaction Refine Conditions

References

Technical Support Center: Purification of 2-Cyano-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Cyano-2-phenylbutanamide (CAS 80544-75-8). This document is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during the purification of this versatile synthetic intermediate.[1] Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Introduction to this compound

This compound is an organic compound featuring both a nitrile and an amide functional group.[1] It typically presents as a crystalline solid and serves as a valuable building block in organic synthesis.[1] The presence of polar functional groups and a lipophilic phenyl group gives it moderate polarity, which is a key consideration for all purification strategies.[1] Achieving high purity is critical, as residual starting materials or byproducts can interfere with subsequent reactions or biological assays.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments. Each point identifies a common issue, explains the likely causes, and provides a validated protocol for resolution.

Question 1: My yield is very low after recrystallization. What went wrong?

This is one of the most common frustrations in purification. A low yield can often be traced back to a few key steps in the recrystallization process.

Underlying Causes & Solutions:

  • Excess Solvent: The most frequent cause of low recovery is using too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point, not a dilute one.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Add the solvent in small portions to the heated crude material until everything just dissolves. If you've already added too much, you can carefully evaporate some of the solvent to re-establish a saturated solution and attempt the crystallization again.[2]

  • Premature Crystallization: If crystals form in the funnel during a hot filtration step (used to remove insoluble impurities), you will lose a significant portion of your product.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. You can do this by placing it in an oven or by allowing hot solvent vapors to pass through it before filtration. Also, add a small excess of hot solvent (5-10%) just before filtering to ensure the compound remains in solution.[3]

  • Cooling Too Rapidly: Crash cooling a hot, saturated solution in an ice bath leads to the formation of small, often impure crystals that are difficult to filter and wash effectively.

    • Solution: Allow the solution to cool slowly and undisturbed to room temperature. This promotes the growth of larger, purer crystals.[2] Once the flask has reached ambient temperature, then you can place it in an ice bath to maximize the recovery of the product from the mother liquor.[2]

  • Incomplete Precipitation: The compound has some residual solubility even in the cold solvent.

    • Solution: Ensure the solution is thoroughly chilled in an ice bath for at least 30 minutes before filtration to minimize the amount of product lost in the mother liquor.[2]

Question 2: My compound "oiled out" instead of crystallizing. How do I fix this?

"Oiling out" occurs when the solute melts in the hot solvent and separates as an immiscible liquid rather than crystallizing upon cooling. This is problematic because the oil often traps impurities.

Underlying Causes & Solutions:

  • Solvent Boiling Point vs. Compound Melting Point: This is the primary cause. The boiling point of your chosen solvent is likely higher than the melting point of this compound (112-113°C).[4]

    • Solution: Select a solvent with a boiling point lower than 112°C. Refer to the solvent selection table in the FAQ section.

  • High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, causing it to melt even in a lower-boiling solvent.

    • Solution: Re-heat the solution to dissolve the oil, add more solvent to lower the saturation point, and allow it to cool much more slowly.[2] If this fails, the impurity load may be too high for recrystallization alone. Consider a preliminary purification by column chromatography to remove the bulk of the impurities before attempting a final recrystallization.

Question 3: My product is still colored/impure after one recrystallization. What are my next steps?

A single recrystallization may not be sufficient if the initial purity is low or if specific impurities have similar solubility profiles to your product.

Underlying Causes & Solutions:

  • Colored Impurities: These are often large, conjugated organic molecules that are strongly adsorbed onto the crystal lattice.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration. Charcoal has a high surface area and effectively adsorbs many colored impurities. Use it sparingly (a micro-spatula tip is often enough), as it can also adsorb your desired product, reducing the yield.[3]

  • Co-crystallization of Impurities: If an impurity has very similar structural and solubility properties, it can crystallize along with your product.

    • Solution 1 (Repeat Recrystallization): A second recrystallization from the same or a different solvent system can often significantly improve purity.

    • Solution 2 (Switch Purification Method): If recrystallization is ineffective, the impurities likely have similar solubility. The next logical step is to exploit differences in polarity using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

There is no single "best" method; the optimal strategy depends on the scale of your reaction and the nature of the impurities. The following diagram outlines a decision-making process.

Purification_Strategy cluster_0 Initial Assessment cluster_1 Primary Purification Choice cluster_2 Outcome & Refinement start Crude Product (Post-Workup) recrystallization Recrystallization start->recrystallization Is it a solid with minor impurities? chromatography Column Chromatography start->chromatography Is it an oil or a complex mixture? extraction Acid-Base Extraction start->extraction Are impurities acidic/basic? pure Pure Product (>98%) recrystallization->pure Success needs_refinement Insufficient Purity recrystallization->needs_refinement Failure (e.g., oiling out, persistent impurity) chromatography->pure Success chromatography->needs_refinement Co-eluting Impurity extraction->chromatography Product isolated, needs further purification needs_refinement->chromatography Try Chromatography

Caption: Decision tree for selecting a purification strategy.

Q2: How do I select an appropriate solvent for recrystallization?

A suitable solvent should meet several criteria:

  • Solubility Profile: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4°C).[2]

  • Boiling Point: The solvent's boiling point should be lower than the compound's melting point (112-113°C) to prevent oiling out.[2]

  • Inertness: The solvent must not react with the compound.[2]

  • Volatility: It should be volatile enough to be easily removed from the final crystals during drying.[2]

Based on the structure of this compound, moderately polar solvents are a good starting point. Always perform a small-scale test with a few milligrams of your crude product first.

Table 1: Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityComments
Ethanol 78Polar ProticGood general choice. Often used in a solvent-pair system with water.
Isopropanol 82Polar ProticSimilar to ethanol, slightly less polar.
Ethyl Acetate 77Polar AproticGood solvent power, but may have high solubility even when cold.
Toluene 111NonpolarBoiling point is very close to the melting point; use with caution.
Ethanol/Water VariableVariableA powerful mixed-solvent system. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy.
Ethyl Acetate/Hexane VariableVariableAnother common mixed-solvent system for tuning polarity.

Q3: What is a standard protocol for column chromatography of this compound?

Column chromatography is excellent for separating compounds based on polarity. Given the amide and nitrile groups, this compound is moderately polar.

Step-by-Step Column Chromatography Protocol:

  • Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is the most common and appropriate choice.

  • Mobile Phase (Eluent) Selection:

    • Use Thin Layer Chromatography (TLC) to determine the optimal eluent system.

    • Start with a mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).

    • A good starting point for TLC analysis is a 70:30 mixture of Hexanes:Ethyl Acetate.

    • Adjust the ratio until the desired compound has an Rf value of approximately 0.25-0.35. This generally ensures good separation on the column.

  • Column Packing:

    • Pack the column with silica gel using the chosen eluent system (either as a slurry or dry-packed then wetted). Ensure there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM).

    • Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Collection:

    • Run the column by adding the eluent to the top and collecting fractions from the bottom.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Q4: My crude NMR spectrum looks very messy. Does this mean my reaction failed?

Not necessarily. A crude NMR spectrum is not always the best indicator of reaction success because it shows everything in the mixture: your product, remaining starting materials, reagents, byproducts, and residual solvents.[5] It is a common rookie mistake to panic at the sight of a complex crude spectrum. Purification is the essential next step. After a proper workup and purification, a clean NMR spectrum will provide a definitive answer about the success of your reaction and the purity of your product.[5]

References

Technical Support Center: Stability of 2-Cyano-2-phenylbutanamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Cyano-2-phenylbutanamide. Stability issues in solution can significantly impact experimental reproducibility, analytical accuracy, and the overall success of a research endeavor. This document provides a comprehensive resource for understanding, troubleshooting, and mitigating the degradation of this compound in various solution-based applications. We will explore the fundamental chemistry of its potential degradation, offer detailed protocols for stability assessment, and provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound in solution?

A1: The structure of this compound contains two primary functional groups susceptible to degradation in solution: a nitrile group (-C≡N) and a primary amide group (-CONH₂). The most probable degradation pathway is hydrolysis.[1] Under acidic or basic conditions, either of these groups can hydrolyze. The nitrile group can hydrolyze to a carboxylic acid, while the amide group can hydrolyze to a carboxylic acid and ammonia. The relative rates of hydrolysis will depend on the specific reaction conditions (pH, temperature).

Q2: I'm observing a loss of my parent compound peak in my HPLC analysis over time. What could be the cause?

A2: A diminishing peak area for this compound over time is a strong indicator of degradation. The most likely cause is hydrolysis of the nitrile or amide group, especially if your solution is not at a neutral pH or is being stored at elevated temperatures. Other possibilities include photodegradation if the solution is exposed to light, or oxidation, though hydrolysis is the more common pathway for this molecule.

Q3: What are "forced degradation studies" and why are they important for my work with this compound?

A3: Forced degradation, or stress testing, is a series of experiments where the drug substance is intentionally exposed to harsh conditions to accelerate its degradation.[2][3] These studies are crucial for:

  • Identifying potential degradation products: This helps in understanding the degradation pathways.

  • Developing stability-indicating analytical methods: A stability-indicating method is a validated analytical procedure that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[2]

  • Gaining insight into the intrinsic stability of the molecule: This information is vital for formulation development, determining appropriate storage conditions, and establishing a shelf-life.[2]

Q4: What are the typical conditions for a forced degradation study of this compound?

A4: Forced degradation studies for this compound should encompass a range of stress conditions to explore all likely degradation pathways. These typically include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at elevated temperatures (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room or elevated temperatures.

  • Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid compound or a solution at temperatures above accelerated stability testing conditions (e.g., 70-80 °C).

  • Photodegradation: Exposing the solid compound or a solution to UV and visible light.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments with this compound and provides actionable solutions.

Issue 1: Unexplained Peaks in Chromatogram

Scenario: You are running an HPLC analysis of a freshly prepared solution of this compound and observe small, unexpected peaks.

Possible Causes & Solutions:

  • Degradation during sample preparation: The diluent used to dissolve your compound may not be neutral. Even slightly acidic or basic conditions can initiate hydrolysis, especially if the sample is left at room temperature for an extended period before injection.

    • Solution: Ensure your diluent is at a neutral pH. Prepare samples fresh and analyze them promptly. If delays are unavoidable, store samples at a reduced temperature (e.g., 4 °C) and protected from light.

  • Contaminated mobile phase or system: Ghost peaks can arise from contaminants in your mobile phase or carryover from previous injections.[4]

    • Solution: Use high-purity solvents for your mobile phase and filter them before use.[4] Run a blank injection (injecting only the mobile phase) to check for system contamination. Implement a needle wash step in your autosampler sequence.[4]

Issue 2: Poor Peak Shape (Tailing or Fronting) for this compound

Scenario: The chromatographic peak for this compound is not symmetrical, showing significant tailing or fronting.

Possible Causes & Solutions:

  • Secondary interactions with the stationary phase: Peak tailing can occur due to interactions between the analyte and active sites (e.g., free silanols) on the silica-based stationary phase.[5]

    • Solution: Adjust the pH of your mobile phase to suppress the ionization of the analyte or the stationary phase. A slightly acidic mobile phase (e.g., pH 3-4) is often effective. Consider using a column with end-capping or a different stationary phase chemistry.

  • Column overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Mismatched solvent strength: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Ideally, dissolve your sample in the mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve your compound.

Issue 3: Inconsistent Retention Times

Scenario: The retention time for this compound is shifting between injections or runs.

Possible Causes & Solutions:

  • Changes in mobile phase composition: Inaccurate mixing of the mobile phase components or evaporation of a volatile organic solvent can alter the elution strength and cause retention time shifts.[6]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure the mobile phase is thoroughly degassed.

  • Fluctuations in column temperature: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention time.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Column equilibration: Insufficient equilibration time when changing mobile phases can lead to drifting retention times.

    • Solution: Ensure the column is fully equilibrated with the new mobile phase before starting your analysis. This may require flushing with 10-20 column volumes.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a systematic approach to performing a forced degradation study. The goal is to achieve 5-20% degradation of the parent compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M HCl.
    • Heat at 60 °C in a water bath.
    • Withdraw aliquots at 2, 4, 8, and 24 hours.
    • Neutralize the aliquots with an equivalent amount of 1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M NaOH.
    • Keep at room temperature.
    • Withdraw aliquots at 30 minutes, 1, 2, and 4 hours.
    • Neutralize the aliquots with an equivalent amount of 1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 30% H₂O₂ to achieve a final H₂O₂ concentration of 3%.
    • Keep at room temperature, protected from light.
    • Withdraw aliquots at 2, 8, and 24 hours.

  • Thermal Degradation (in solution):

    • Heat the stock solution at 70 °C.
    • Withdraw aliquots at 24, 48, and 72 hours.

  • Photodegradation:

    • Expose the stock solution in a photostability chamber to UV and visible light (as per ICH Q1B guidelines).
    • Simultaneously, keep a control sample in the dark at the same temperature.
    • Analyze both samples after a defined exposure period.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Monitor for the appearance of new peaks and the decrease in the peak area of this compound.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 1 M HCl60 °C2-24 hours
Base Hydrolysis 1 M NaOHRoom Temperature0.5-4 hours
Oxidation 3% H₂O₂Room Temperature2-24 hours
Thermal -70 °C24-72 hours
Photolytic ICH Q1B specifiedControlledAs per guidelines

Table 1: Summary of Recommended Forced Degradation Conditions.

Protocol 2: Stability-Indicating HPLC Method for this compound

This hypothetical method is designed to separate the parent compound from its potential degradation products. Method development and validation are essential.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50)

Justification of Method Parameters:

  • C18 Column: A versatile, non-polar stationary phase suitable for retaining the relatively non-polar this compound.

  • Acidified Mobile Phase: The use of formic acid helps to improve peak shape by suppressing the ionization of free silanols on the stationary phase.

  • Gradient Elution: A gradient is employed to ensure the elution of both the parent compound and any potential degradation products, which may have different polarities.

  • UV Detection at 220 nm: The phenyl group in the molecule should provide strong absorbance at lower UV wavelengths, allowing for sensitive detection.

Visualizing Degradation Pathways and Workflows

G cluster_hydrolysis Hydrolysis Pathways Parent This compound Amide_Hydrolysis 2-Cyano-2-phenylbutanoic acid Parent->Amide_Hydrolysis  H+/OH- (Amide Hydrolysis) Nitrile_Hydrolysis 2-Phenylbutanamide Parent->Nitrile_Hydrolysis  H+/OH- (Nitrile Hydrolysis) Full_Hydrolysis 2-Phenylbutanoic acid Amide_Hydrolysis->Full_Hydrolysis  H+/OH- Nitrile_Hydrolysis->Full_Hydrolysis  H+/OH- G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Expose Sample Withdraw & Neutralize Aliquots at Time Points Stress->Sample Collect Analyze Analyze by Stability- Indicating HPLC Method Sample->Analyze Inject Evaluate Evaluate Data: - Peak Purity - Mass Balance - Identify Degradants Analyze->Evaluate Interpret

References

Overcoming challenges in the characterization of Primidone impurities

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Characterization of Primidone Impurities

Welcome to the technical support center for the analytical characterization of Primidone and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of impurity profiling for this established anticonvulsant. Here, we move beyond simple protocols to address the underlying scientific principles, providing actionable troubleshooting advice and validated methodologies to ensure the accuracy, robustness, and regulatory compliance of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding Primidone impurities.

Q1: What are the primary impurities associated with Primidone?

Primidone impurities can originate from various sources, including the synthetic route, degradation of the drug substance, or interactions during formulation and storage.[1][2] They are broadly categorized as:

  • Process-Related Impurities: These include starting materials, intermediates, and by-products from the synthesis process.[1]

  • Degradation Products: Formed when Primidone is exposed to stress conditions like heat, light, humidity, or non-optimal pH.[2]

  • Metabolites: While not impurities in the traditional sense, Primidone's active metabolites, Phenobarbital and Phenylethylmalonamide (PEMA), are critical related substances that must be chromatographically resolved and monitored.[3][4][5]

A key and commonly cited impurity is Primidone Related Compound A , chemically known as 2-ethyl-2-phenylmalonamide (PEMA), which is also an active metabolite.[4][6] Other known impurities are listed in pharmacopeias like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP).[1][7]

Table 1: Common Primidone Impurities and Related Compounds

Compound NameStructure / Molecular FormulaTypical Origin
PrimidoneC₁₂H₁₄N₂O₂Active Pharmaceutical Ingredient (API)
Primidone Impurity A (PEMA)C₁₁H₁₄N₂O₂Metabolite, Degradation, Synthesis By-product
Primidone Impurity B (Phenobarbital)C₁₂H₁₂N₂O₃Metabolite, Degradation
Primidone Impurity CC₁₀H₁₃NOSynthesis By-product
Primidone Impurity DC₁₁H₁₂N₂OSynthesis By-product
Primidone Impurity EC₁₀H₁₂O₂Synthesis By-product
Primidone Impurity FC₂₁H₂₄N₂O₂Synthesis By-product

(Source: Information compiled from various reference standard suppliers and pharmacopeial sources)[4][7][8]

Q2: Why is the characterization of these impurities so critical?

Impurity profiling is a cornerstone of pharmaceutical quality, safety, and efficacy.[9] Even in small amounts, impurities can:

  • Impact Patient Safety: Some impurities may have their own pharmacological or toxicological effects.[9]

  • Reduce Efficacy: Degradation of the active pharmaceutical ingredient (API) reduces its effective concentration in the final drug product.

  • Affect Stability: The presence of reactive impurities can accelerate the degradation of the API, shortening the product's shelf life.[10]

Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3A/B) that define thresholds for reporting, identifying, and qualifying impurities to ensure drug safety.[10][11][12]

Q3: What are the regulatory thresholds I need to be aware of?

According to ICH Q3B guidelines for impurities in new drug products, the thresholds are determined by the Maximum Daily Dose (MDD) of the drug.[10][13] For a drug like Primidone, with a high daily dose, these thresholds are critical.

ThresholdMDD ≤ 2 g/day Definition
Reporting ≥ 0.05%The level at which an impurity must be reported in a regulatory submission.
Identification ≥ 0.10% or 1.0 mg TDI, whichever is lowerThe level above which the structure of an impurity must be confirmed.
Qualification ≥ 0.15% or 1.0 mg TDI, whichever is lowerThe level at which an impurity must be assessed for its biological safety.

(TDI = Total Daily Intake)

Section 2: Troubleshooting Guide for Analytical Methods

This section provides in-depth, cause-and-effect troubleshooting for common issues encountered during the HPLC/UPLC analysis of Primidone.

Issue 1: Poor Peak Shape (Tailing) for Primidone or Impurities

Symptom: Chromatographic peaks exhibit asymmetry, with a tail extending from the back of the peak. This is a common issue for Primidone and its metabolites due to their chemical nature.

Root Cause Analysis: Peak tailing in reversed-phase chromatography is often caused by secondary interactions between the analyte and the stationary phase. Primidone and its related compounds possess amine functionalities that can be protonated. These protonated amines can interact strongly with residual, negatively charged silanol groups (Si-O⁻) on the silica-based C18 column packing material. This interaction is stronger than the primary hydrophobic interaction, leading to a mixed-mode retention mechanism and causing the peak to tail.

Solutions & Scientific Rationale:

  • Mobile Phase pH Adjustment:

    • Action: Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an acid like phosphoric acid or formic acid.

    • Rationale: At a low pH, the vast majority of residual silanol groups on the column are protonated (Si-OH), neutralizing their negative charge. This minimizes the undesirable ionic interactions with the protonated analyte, leading to a more symmetrical peak shape based primarily on hydrophobic retention.

  • Increase Buffer Concentration:

    • Action: If already using a buffer, consider increasing its concentration (e.g., from 10mM to 25mM), ensuring it remains soluble in the mobile phase.

    • Rationale: A higher concentration of buffer ions can more effectively compete with the analyte for interaction with the active silanol sites, effectively "shielding" the analyte from these secondary interactions and improving peak shape.

  • Use a Sterically Protected or End-Capped Column:

    • Action: Switch to a modern, high-purity silica column that is thoroughly end-capped or features a sterically protected stationary phase.

    • Rationale: End-capping treats the silica support with a small silylating agent (like trimethylchlorosilane) to block a majority of the residual silanol groups. Sterically protected phases use bulky side chains that physically hinder analytes from accessing the underlying silanol groups. Both column types are designed to minimize silanol interactions and are highly recommended for analyzing basic compounds like Primidone.

Issue 2: Co-elution or Poor Resolution of Primidone and Key Impurities

Symptom: Two or more peaks, such as Primidone and its primary metabolite Phenobarbital, are not baseline separated, making accurate quantification impossible.

Root Cause Analysis: Resolution is a function of column efficiency, selectivity, and retention factor. Poor resolution indicates that one or more of these parameters are suboptimal for the specific analytes. Primidone and Phenobarbital are structurally similar, making their separation (selectivity) the most common challenge.

Solutions & Scientific Rationale:

  • Modify Organic Solvent Ratio (Isocratic) or Gradient Slope (Gradient):

    • Action: Decrease the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase. For gradient methods, make the gradient slope shallower (i.e., increase the gradient time).

    • Rationale: Reducing the organic content increases the retention time of all analytes. This longer residence time on the column allows for more interactions with the stationary phase, often improving the separation between closely eluting peaks. A shallower gradient achieves a similar effect by slowing the rate of elution.

  • Change the Organic Modifier:

    • Action: If using methanol, try switching to acetonitrile (or vice-versa).

    • Rationale: Methanol and acetonitrile have different selectivities due to their distinct chemical properties (methanol is a protic solvent, while acetonitrile is aprotic). This change in solvent can alter the specific interactions between the analytes and the stationary phase, often changing their relative retention times and improving resolution. The USP method for Primidone Tablets utilizes a combination of methanol and tetrahydrofuran, highlighting the use of different solvent selectivities.[6]

  • Adjust Column Temperature:

    • Action: Systematically vary the column temperature (e.g., 30°C, 35°C, 40°C). The USP method specifies 35°C.[14]

    • Rationale: Temperature affects both solvent viscosity (and thus efficiency) and analyte-stationary phase interactions (selectivity). A small change in temperature can sometimes produce a significant change in the relative separation of two compounds.

Issue 3: An Unknown Peak Appears During Stability Studies

Symptom: A new, unidentified peak is observed in the chromatogram of a sample from a forced degradation or long-term stability study.

Root Cause Analysis: The appearance of a new peak signifies the formation of a degradation product. Forced degradation studies are intentionally designed to produce these impurities to develop a "stability-indicating" analytical method.[15][16] The challenge is to identify and characterize this new chemical entity.

Workflow for Identification and Characterization:

The following diagram illustrates a logical workflow for addressing an unknown impurity.

G Start New Peak Detected in Stability Sample CheckControl Analyze Control Sample (Time Zero) Start->CheckControl PeakPresent Is peak present in control? CheckControl->PeakPresent ProcessImpurity Hypothesis: Process-Related Impurity PeakPresent->ProcessImpurity Yes Degradant Hypothesis: Degradation Product PeakPresent->Degradant No PeakPurity Perform Peak Purity Analysis (e.g., with PDA/DAD) Degradant->PeakPurity Homogeneous Is peak spectrally homogeneous? PeakPurity->Homogeneous Yes Coelution Investigate Co-elution: Modify Method PeakPurity->Coelution No LCMS Perform LC-MS Analysis Homogeneous->LCMS MassData Obtain Accurate Mass (HRMS) & Fragmentation Pattern (MS/MS) LCMS->MassData Propose Propose Structure(s) based on Primidone Degradation Pathways MassData->Propose Confirm Confirm Structure: Synthesize Standard & Co-inject, or Isolate & Perform NMR Propose->Confirm End Impurity Identified & Characterized Confirm->End G cluster_stress Stress Conditions (ICH Q1A/B) cluster_outputs Study Outputs API Primidone API (Drug Substance) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Oxidation Oxidation (e.g., 3% H₂O₂) Thermal Thermal (e.g., 80°C) Photo Photolytic (UV/Vis Light) Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathways Identify Degradation Pathways Analysis->Pathways Method Validate Method Specificity Analysis->Method MassBalance Assess Mass Balance Analysis->MassBalance

References

Technical Support Center: Primidone Impurity Analysis & Method Validation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Primidone impurity analysis. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of analytical method validation for Primidone and its related substances. Here, we address common challenges encountered during experimental work, providing not just solutions, but the underlying scientific principles to empower your method development and troubleshooting efforts.

The Criticality of Method Validation for Primidone Impurity Profiling

Primidone, a widely used anticonvulsant, can contain various impurities that may originate from its synthesis or degradation.[1][2] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, a robust and validated analytical method is paramount to ensure that all potential impurities are accurately detected and quantified.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, which forms the basis of the principles discussed herein.[4][5][6]

Frequently Asked Questions (FAQs)

This section addresses specific, frequently encountered issues during the validation of HPLC methods for Primidone impurities.

Q1: My Primidone peak is co-eluting with a known impurity. How can I improve the chromatographic resolution?

Answer: Co-elution is a common challenge in impurity analysis where the goal is to separate structurally similar compounds.[7] Achieving adequate resolution is critical for accurate quantification. Here is a systematic approach to improve separation:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: The choice and proportion of the organic solvent (e.g., acetonitrile vs. methanol) significantly impact selectivity. Acetonitrile generally offers lower viscosity and better UV transparency, while methanol can provide different selectivity due to its hydrogen-bonding capabilities. Systematically vary the organic-to-aqueous ratio. A shallower gradient or an isocratic hold at a critical elution point can often resolve closely eluting peaks.

    • pH Adjustment: Primidone and its impurities may have ionizable functional groups. Adjusting the mobile phase pH can alter the ionization state of the analytes, thereby changing their retention and selectivity. A good starting point is to adjust the pH to be at least 2 units away from the pKa of the compounds of interest to ensure they are in a single, non-ionized or fully ionized state.

  • Evaluate Stationary Phase Chemistry:

    • If mobile phase optimization is insufficient, consider a column with a different stationary phase. If you are using a standard C18 column, switching to a C8, Phenyl-Hexyl, or a polar-embedded phase can offer alternative selectivities based on different retention mechanisms (e.g., pi-pi interactions with a phenyl column).

  • Adjust Instrumental Parameters:

    • Column Temperature: Lowering the temperature can sometimes improve resolution, although it will increase analysis time and backpressure. Conversely, increasing the temperature can improve efficiency but may decrease resolution if selectivity is compromised.

    • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, as described by the Van Deemter equation.

Q2: I'm observing significant peak tailing for my main Primidone peak and some impurity peaks. What are the likely causes and solutions?

Answer: Peak tailing, where the latter half of the peak is drawn out, is a frequent problem that can compromise integration accuracy and resolution.[8][9] It is often quantified by the tailing factor, with an ideal value of 1.0.[9]

The primary causes are typically related to secondary interactions between the analyte and the stationary phase or issues within the HPLC system itself.

  • Chemical Causes (Analyte-Column Interactions):

    • Silanol Interactions: This is the most common cause, especially for basic compounds. Residual, un-capped silanol groups on the silica-based stationary phase are acidic and can strongly interact with basic analytes, causing tailing.

      • Solution 1: pH Adjustment: Operate the mobile phase at a low pH (e.g., pH 2.5-3.5). This protonates the silanol groups, minimizing their interaction with protonated basic analytes.

      • Solution 2: Use a Base-Deactivated Column: Modern columns are often "end-capped" or use a base-deactivated silica to reduce the number of active silanol sites.

      • Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, reducing their interaction with the analytes.

  • Physical & System Causes:

    • Column Void or Contamination: A void at the column inlet or contamination from sample matrix components can disrupt the sample band, leading to tailing.[10]

      • Solution: Use a guard column to protect the analytical column.[9][10] If a void is suspected, carefully reverse-flush the column (if permitted by the manufacturer) or replace it.

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.

      • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure fittings are properly swaged and there are no dead volumes.

Q3: My impurity peaks are exhibiting "peak fronting." What does this indicate?

Answer: Peak fronting, where the first half of the peak is sloped, often resembling a shark fin, is less common than tailing but points to specific problems.[11]

  • Sample Overload: This is the most frequent cause.[8][11] When the concentration of an analyte is too high, it saturates the stationary phase at the point of injection. The excess molecules cannot interact with the stationary phase and travel down the column faster, eluting earlier and causing the "front."

    • Solution: Dilute the sample and re-inject. A 10-fold dilution is a good starting point to see if the peak shape improves.[11] Ensure your sample concentration is within the linear range of the method.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than the mobile phase, it will carry the analyte down the column too quickly, distorting the peak shape.[8]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Q4: I'm struggling to achieve the required Limit of Quantitation (LOQ) for a specific degradation product. How can I improve method sensitivity?

Answer: Achieving a low LOQ is crucial for quantifying trace-level impurities.[7] If your signal-to-noise ratio (S/N) at the expected LOQ is below the typical requirement (usually S/N ≥ 10), consider the following strategies:

  • Optimize Detection Wavelength: Analyze the UV spectrum of the impurity. The detection wavelength should be set at the absorbance maximum (λ-max) of the impurity, not necessarily that of the Primidone API, to maximize its signal. A photodiode array (PDA) detector is invaluable for this.

  • Increase Injection Volume: A larger injection volume will introduce more analyte into the system, increasing the peak response. However, be cautious of potential peak shape distortion or overload of the main Primidone peak.

  • Increase Sample Concentration: This will increase the response of both the API and the impurities. This approach is limited by the solubility of Primidone and the risk of overloading the column with the main component.

  • Reduce Baseline Noise:

    • Ensure the mobile phase is properly degassed to prevent bubbles in the detector cell.[12]

    • Use high-purity solvents (HPLC or MS grade) to minimize contamination.[12]

    • Ensure a stable column temperature and laboratory environment.[12]

  • Use a More Sensitive Detector: If UV detection is insufficient, consider alternative techniques like mass spectrometry (LC-MS), which offers significantly higher sensitivity and selectivity.[1]

Troubleshooting Guides

Guide 1: A Systematic Workflow for Resolving Poor Peak Shape

Poor peak shape can arise from multiple sources. This workflow provides a logical sequence for diagnosing and correcting the issue, starting with the simplest checks.

G start Poor Peak Shape Observed (Tailing or Fronting) check_all_peaks Does it affect all peaks or just some? start->check_all_peaks all_peaks All Peaks Affected check_all_peaks->all_peaks All some_peaks Some Peaks Affected check_all_peaks->some_peaks Some check_system Check System Hardware: - Fittings for leaks/dead volume - Tubing length/ID - Column void/blockage all_peaks->check_system check_overload Is the peak fronting? some_peaks->check_overload Yes check_chemistry Is the peak tailing? (Likely chemical interaction) some_peaks->check_chemistry No (Tailing) fix_system Fix hardware issues. Replace guard/column if needed. check_system->fix_system Issue Found fix_system->start Re-evaluate dilute_sample Dilute sample 10x. Re-inject. check_overload->dilute_sample check_overload->check_chemistry No dilute_sample->start Re-evaluate check_solvent Is sample solvent stronger than mobile phase? change_solvent Dissolve sample in mobile phase. check_solvent->change_solvent Yes optimize_mp Optimize Mobile Phase: - Adjust pH - Add ion-pair/competing base check_solvent->optimize_mp No change_solvent->start Re-evaluate check_chemistry->check_solvent change_column Try alternative column chemistry (e.g., Phenyl, Polar-Embedded) optimize_mp->change_column If unsuccessful change_column->start Re-evaluate

Caption: Troubleshooting workflow for poor HPLC peak shape.

Guide 2: Protocol for Investigating Low Analyte Recovery

Low recovery during accuracy validation suggests a systematic loss of analyte. This protocol helps identify the source of the problem.

Step 1: Verify Standard and Sample Preparation

  • Calculations: Double-check all calculations for standard, sample, and spike concentrations.

  • Pipetting/Weighing: Confirm the calibration and proper use of analytical balances and pipettes.

  • Volumetric Glassware: Ensure all volumetric flasks and pipettes are Class A.

  • Analyte Stability: Investigate if the impurity is degrading in the sample diluent. Prepare a standard in the diluent and analyze it over several hours to check for degradation. Primidone itself can degrade under certain conditions, such as exposure to light or moisture.[1]

Step 2: Assess for Incomplete Extraction

  • If analyzing a solid dosage form, the analyte may not be fully extracted from the matrix.

    • Increase Extraction Time/Energy: Extend the sonication or shaking time during sample preparation.

    • Change Extraction Solvent: Test a stronger or more suitable extraction solvent. The USP monograph for Primidone tablets, for example, involves boiling in alcohol for extraction, indicating potential solubility challenges.[13]

Step 3: Evaluate for Adsorption

  • The analyte may be adsorbing to glassware, vials, or filtration membranes.

    • Test Different Vials: Use polypropylene or silanized glass vials instead of standard glass.

    • Filter Study: Prepare a known concentration of the impurity standard. Analyze it with and without passing it through the syringe filter used for sample preparation. A significant decrease in peak area post-filtration indicates adsorption to the filter membrane. Choose a different membrane material (e.g., PTFE, PVDF) if necessary.

Step 4: Check for Chromatographic Issues

  • If the peak is extremely broad or tailing, a portion of it may be incorrectly integrated or lost in the baseline noise, leading to apparent low recovery. Address peak shape issues as described in the previous guide.

Data & Method Parameters

Table 1: Common Primidone Impurities & Potential Origin
Impurity NamePotential OriginReference
Primidone EP Impurity A (Ethylphenylmalonamide)Synthesis By-product / Intermediate[14]
Primidone EP Impurity B (Phenobarbital)Metabolite / Degradation Product[1]
Primidone EP Impurity C ((2RS)-2-Phenylbutanamide)Synthesis By-product[14]
Primidone EP Impurity D ((2RS)-2-Cyano-2-phenylbutanamide)Synthesis Intermediate[14]
Degradation ProductsForced degradation (e.g., oxidation, light exposure)[1][15]
Table 2: Typical Starting Parameters for Primidone Impurity HPLC Method
ParameterTypical SettingRationale & Considerations
Column C18, 250 x 4.6 mm, 5 µmA standard starting point for reversed-phase chromatography.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides an acidic pH to control ionization of silanols and analytes.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 30 minA generic screening gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detection (UV) 220 nm or 257 nm220 nm is a general wavelength for organic molecules. 257 nm is near the λ-max for Primidone.[16] Use a PDA detector to confirm optimal wavelength for all impurities.
Injection Vol. 10 µLA typical injection volume; adjust based on sensitivity needs and overload risk.
Table 3: Summary of Validation Parameters & Acceptance Criteria (ICH Q2(R1))
Validation ParameterPurposeTypical Acceptance Criteria for Impurity Quantification
Specificity To ensure the method unequivocally assesses the analyte in the presence of other components (impurities, degradants, matrix).[17]Peak purity index > 0.999 (PDA). Baseline resolution (>1.5) between adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and analytical response over a defined range.Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Typically from LOQ to 120% of the specification limit.
Accuracy The closeness of test results to the true value. Assessed by spike recovery.Recovery typically within 80.0% - 120.0% for impurities at the specification limit.[18]
Precision (Repeatability & Intermediate)The degree of agreement among individual test results when the method is applied repeatedly.RSD ≤ 10% for impurities at the specification limit. May be higher for LOQ.
LOD (Limit of Detection)The lowest amount of analyte that can be detected but not necessarily quantitated.Typically S/N ratio of 3:1.
LOQ (Limit of Quantitation)The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically S/N ratio of 10:1. Precision (RSD) and accuracy should be acceptable.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

References

Technical Support Center: Improving the Yield and Purity of 2-Cyano-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 2-Cyano-2-phenylbutanamide (CAS 80544-75-8). This molecule is a valuable building block in organic synthesis and medicinal chemistry, notable for its reactive cyano group and amide functionality.[1] However, its synthesis can present challenges related to both chemical yield and final product purity. Common issues include competing side reactions, incomplete conversion, and difficulties in separating the final product from structurally similar impurities.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the common pitfalls of this synthesis and consistently achieve high-yield, high-purity results. Our approach is grounded in mechanistic principles to not only provide solutions but also to explain the chemical reasoning behind them.

Section 1: The Synthetic Pathway: Alkylation of 2-Cyano-2-phenylacetamide

A common and effective laboratory-scale synthesis of this compound involves the C-alkylation of 2-Cyano-2-phenylacetamide with an ethylating agent. The α-hydrogen is activated by the adjacent electron-withdrawing cyano and amide groups, allowing for deprotonation by a suitable base to form a nucleophilic enolate, which subsequently attacks the ethylating agent.[2]

Reaction Scheme:

Where Et-X is an ethylating agent like ethyl iodide or ethyl bromide.

This seemingly straightforward reaction is subject to several competing factors that can impact its success. The following sections will deconstruct these challenges.

General Experimental Workflow

The diagram below outlines the typical workflow for the synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A Reactant Dosing (2-Cyano-2-phenylacetamide, Solvent) B Inert Atmosphere (Nitrogen/Argon) A->B C Cooling (e.g., 0 °C) B->C D Base Addition (e.g., NaH, NaOEt) C->D E Ethylating Agent Addition (e.g., Ethyl Iodide) D->E F Reaction Monitoring (TLC/LC-MS) E->F G Quench Reaction F->G H Phase Separation (Aqueous/Organic) G->H I Organic Layer Wash H->I J Drying & Solvent Evaporation I->J K Crude Product J->K L Recrystallization K->L M Column Chromatography K->M N Pure Product (this compound) L->N M->N

Caption: General workflow for synthesis and purification.

Section 2: Troubleshooting Guide for Low Yield

A diminished yield is one of the most frequent issues encountered. The root cause can often be traced to reaction conditions, competing side reactions, or mechanical losses during the workup phase.

Q1: My reaction yield is consistently below 50%. What are the most likely causes related to reaction conditions?

A1: Suboptimal reaction conditions are a primary culprit for low yields. Here are the key parameters to investigate:

  • Base Selection and Stoichiometry: The base must be strong enough to completely deprotonate the α-carbon of the starting material. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are common choices. Using a weaker base or insufficient equivalents (less than 1.0) will result in incomplete conversion. We recommend using 1.1 to 1.2 equivalents of base to ensure full deprotonation.

  • Temperature Control: The initial deprotonation step is often exothermic and should be performed at a reduced temperature (e.g., 0 °C) to prevent side reactions. After the base addition, the reaction may need to be warmed to room temperature or slightly heated to ensure the alkylation proceeds to completion.[3] Running the reaction too cold may lead to a sluggish and incomplete conversion, while excessive heat can promote byproduct formation.

  • Reaction Time: This synthesis is not instantaneous. It's crucial to monitor the reaction's progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction prematurely is a common cause of low yield.

  • Reagent Quality: Ensure all reagents are pure and anhydrous. The enolate intermediate is highly sensitive to water, which will protonate it and render it unreactive. Use dry solvents and fresh, high-purity reagents.

Q2: I suspect side reactions are consuming my starting material. What are the common side reactions and how can I minimize them?

A2: The enolate intermediate of 2-Cyano-2-phenylacetamide is an ambident nucleophile, meaning it can react at two different sites: the carbon and the oxygen. This leads to common and yield-reducing side reactions.

Side_Reactions Start 2-Cyano-2-phenylacetamide Base Base (-H+) Start->Base Enolate C-Nucleophile Ph--C(-) -- C(=O)NH2 O-Nucleophile Ph--C=C(O-)NH2 Base->Enolate Desired Desired Product (C-Alkylation) This compound Enolate:c->Desired + Et-X Byproduct1 O-Alkylated Byproduct Enolate:o->Byproduct1 + Et-X Byproduct2 Dialkylated Byproduct Desired->Byproduct2 + Base + Et-X

Caption: Competing C-alkylation, O-alkylation, and dialkylation pathways.

  • O-Alkylation vs. C-Alkylation: The desired reaction is C-alkylation. However, the oxygen atom of the enolate can also attack the ethylating agent, leading to an O-alkylated byproduct. To favor C-alkylation, use a less polar, aprotic solvent like THF or dioxane and a counter-ion for the base that has a strong affinity for oxygen (e.g., Na+).

  • Dialkylation: The product, this compound, still possesses a somewhat acidic proton on the amide nitrogen. Under strongly basic conditions, it can be deprotonated and subsequently react with another molecule of the ethylating agent. To minimize this, use the base in only a slight excess (1.1 eq) and add the ethylating agent slowly at a controlled temperature.

  • Hydrolysis: If the reaction workup involves harsh acidic or basic conditions, both the cyano and amide groups are susceptible to hydrolysis, which would form carboxylic acid byproducts.[4][5][6] It is best to perform the aqueous workup under neutral or mildly acidic conditions (e.g., quenching with saturated ammonium chloride solution).

Q3: How can I optimize my workup procedure to prevent product loss?

A3: Significant product loss can occur during extraction and isolation.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will neutralize any remaining base without being overly acidic.

  • Extraction Solvent: this compound is a polar molecule. Use a sufficiently polar organic solvent for extraction, such as ethyl acetate or dichloromethane, to ensure complete transfer from the aqueous phase. Perform multiple extractions (e.g., 3x) to maximize recovery.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution). This helps to remove residual water and break up any emulsions, minimizing product loss in the aqueous layer.

Section 3: Troubleshooting Guide for Low Purity

Achieving high purity is critical, especially for applications in drug development where even trace impurities can have significant effects.[7][8]

Q4: My final product is contaminated with unreacted starting material (2-cyano-2-phenylacetamide). How can I remove it?

A4: The starting material is more polar than the product and its acidic α-hydrogen offers a handle for removal.

  • Aqueous Wash: A dilute basic wash (e.g., 1% NaOH solution) during the workup can deprotonate and extract the more acidic starting material into the aqueous phase. However, be cautious, as this can promote hydrolysis of the product if not done quickly and at a low temperature.

  • Recrystallization: This is the most effective method. The starting material and product often have different solubility profiles. A solvent system where the product is soluble when hot but sparingly soluble when cold, while the starting material remains in the mother liquor, is ideal. (See Section 4 for solvent selection).

  • Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be used. The more polar starting material will have a lower Rf value and elute later than the product in a non-polar to mid-polar solvent system (e.g., a gradient of ethyl acetate in hexanes).

Q5: Analytical data suggests the presence of byproducts. What are they likely to be and how can I get rid of them?

A5: The most common byproducts are those described in Q2. Identifying and removing them requires a targeted approach.

Potential Impurity Structure Identification (MS) Removal Strategy
Unreacted Starting Material Ph-CH(CN)-C(=O)NH₂M+H = 161.07Basic wash, Recrystallization, Chromatography.
O-Alkylated Byproduct Ph-C(CN)=C(OEt)NH₂M+H = 189.10Recrystallization or Chromatography (often has similar polarity to the desired product, may require careful solvent optimization).
Dialkylated Byproduct Ph-C(Et)(CN)-C(=O)NHEtM+H = 217.13Recrystallization (often less soluble) or Chromatography (less polar than the desired product).
Hydrolysis Product Ph-C(Et)(CN)-COOHM+H = 190.08Acidic wash (1% HCl) to extract the carboxylate salt into the aqueous phase.

Q6: My purified product is an oil instead of a solid. What should I do?

A6: This is a common issue, especially when trace impurities are present.[9]

  • Check for Impurities: Even small amounts of solvent or byproducts can act as an eutectic mixture, depressing the melting point and causing the product to appear as an oil. Re-purify using column chromatography.

  • Induce Crystallization: If the product is pure but reluctant to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface, or "seeding" the solution with a tiny crystal of a previously obtained solid batch.[10]

  • Solvent Choice: The product may have simply "oiled out" during recrystallization. This happens when the solute melts before dissolving in the hot solvent.[10] Try using a lower-boiling point solvent or a larger volume of the current solvent.

Section 4: FAQs on Purification

Q7: How do I select the best solvent for recrystallizing this compound?

A7: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[10]

  • Small-Scale Screening: Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add Solvents: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good candidates are solvents that do not dissolve the solid well at room temperature.

  • Heat: For the tubes where the solid did not dissolve, heat them gently. A good solvent will dissolve the solid completely upon heating.

  • Cool: Allow the hot solutions to cool slowly to room temperature, then in an ice bath. The best solvent will be the one that produces a large quantity of pure crystals.

Solvent Boiling Point (°C) Polarity Comments
Ethanol 78PolarA good starting point for many amides.[11][12]
Acetonitrile 82PolarOften gives very good results for amides.[10][11]
Ethyl Acetate 77MediumCan be effective, may need to be paired with a non-polar co-solvent.
Toluene 111Non-polarMay be useful if non-polar impurities are the main issue.
Water 100Very PolarUnlikely to work alone, but can be used as an anti-solvent with ethanol or acetonitrile.

Q8: What are the best practices for column chromatography of polar amides?

A8: Amides can be challenging to purify via chromatography due to their polarity, which can cause peak tailing on silica gel.

  • Solvent System: Use TLC to find a solvent system that gives your product an Rf value of ~0.3. A common eluent is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or acetone).[9]

  • Reduce Tailing: If peak tailing is observed, try adding a small amount (0.5-1%) of a polar modifier like methanol or triethylamine (if the compound is stable to base) to the eluent system.

  • Dry Loading: For compounds that are not highly soluble in the eluent, it is best to "dry load" them onto the column. Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane), add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

Section 5: Detailed Experimental Protocols

Protocol 1: Baseline Synthesis of this compound

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add 2-Cyano-2-phenylacetamide (1.0 eq) and anhydrous THF (10 mL per 1 g of starting material).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Add ethyl iodide (1.2 eq) dropwise via syringe over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., acetonitrile or ethanol) until the solid just dissolves.[10]

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the purified crystals in a vacuum oven.

References

Validation & Comparative

A Guide to the Validation of Analytical Methods for Primidone Impurity D: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation strategy for analytical methods aimed at quantifying Primidone Impurity D. Designed for researchers, scientists, and drug development professionals, this document moves beyond rigid templates to offer a narrative grounded in scientific expertise and regulatory compliance. We will explore the causality behind experimental choices, ensuring that every described protocol is a self-validating system.

Primidone, a well-established antiepileptic drug, must adhere to stringent purity standards to ensure patient safety and therapeutic efficacy.[1][] The control of impurities, which can arise during synthesis, formulation, or storage, is a critical aspect of quality control.[1] This guide focuses specifically on Primidone Impurity D , chemically known as (2RS)-2-Cyano-2-phenylbutanamide (CAS No: 80544-75-8), a known process-related impurity.[1][3][4][5] Accurate and reliable quantification of this impurity is essential for regulatory submissions and batch release.

Chapter 1: The Regulatory Framework for Analytical Method Validation

The primary objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6] This principle is globally harmonized by several key regulatory bodies, whose guidelines form the bedrock of our experimental design.

  • International Council on Harmonisation (ICH): The ICH Q2(R1) guideline is the cornerstone document, providing a comprehensive discussion of the validation parameters required for various analytical methods.[6][7][8][9][10]

  • United States Pharmacopeia (USP): General Chapter <1225> Validation of Compendial Procedures is largely harmonized with ICH Q2(R1) and provides a legal standard within the United States.[11][12][13] It categorizes methods, placing the quantification of impurities into "Category II," which dictates the specific validation characteristics to be evaluated.[11]

  • European Pharmacopoeia (EP): The EP provides its own set of standards and validation requirements, which are also closely aligned with ICH guidelines, ensuring a unified approach across major markets.[14][15]

The validation process is not merely a checklist; it is an evidence-based approach to guarantee that a method is reliable, reproducible, and accurate for the analysis of Primidone Impurity D.

cluster_0 Regulatory Foundation cluster_1 Core Validation Parameters for Impurity Methods (Category II) ICH Q2(R1) ICH Q2(R1) Specificity Specificity ICH Q2(R1)->Specificity Defines Linearity Linearity ICH Q2(R1)->Linearity Defines Accuracy Accuracy ICH Q2(R1)->Accuracy Defines Precision Precision ICH Q2(R1)->Precision Defines LOQ Quantitation Limit (LOQ) ICH Q2(R1)->LOQ Defines LOD Detection Limit (LOD) ICH Q2(R1)->LOD Defines Range Range ICH Q2(R1)->Range Defines Robustness Robustness ICH Q2(R1)->Robustness Defines USP <1225> USP <1225> USP <1225>->Specificity Harmonizes with USP <1225>->Linearity Harmonizes with USP <1225>->Accuracy Harmonizes with USP <1225>->Precision Harmonizes with USP <1225>->LOQ Harmonizes with USP <1225>->LOD Harmonizes with USP <1225>->Range Harmonizes with USP <1225>->Robustness Harmonizes with EP EP EP->Specificity Aligns with EP->Linearity Aligns with EP->Accuracy Aligns with EP->Precision Aligns with EP->LOQ Aligns with EP->LOD Aligns with EP->Range Aligns with EP->Robustness Aligns with cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions DS Primidone Drug Substance Stress Apply Stress Conditions DS->Stress Analysis Analyze via HPLC-PDA Stress->Analysis Generate Degraded Samples Acid Acid Hydrolysis (e.g., 0.1N HCl) Stress->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) Stress->Base Oxidation Oxidative (e.g., 3% H2O2) Stress->Oxidation Thermal Thermal (e.g., 80°C) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Purity Evaluate Peak Purity & Mass Balance Analysis->Purity Conclusion Method is Stability-Indicating Purity->Conclusion If all peaks are pure and well-resolved

References

A Comparative Analysis of Primidone and its Process-Related Impurity, 2-Cyano-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is as critical as its efficacy. For established anticonvulsant drugs like Primidone, a thorough understanding of its impurity profile is paramount for ensuring patient safety and regulatory compliance. This guide provides a detailed comparative analysis of Primidone and a significant process-related impurity, 2-Cyano-2-phenylbutanamide, also known as Primidone EP Impurity D.

This document moves beyond a simple product-to-product comparison, offering instead a nuanced examination of the relationship between an API and a key impurity. We will delve into their chemical structures, synthetic origins, analytical differentiation, and the rationale behind the stringent control of such impurities, grounded in authoritative scientific principles and regulatory standards.

Structural and Chemical Distinction

Primidone and this compound, while structurally related, possess distinct functional groups that dictate their chemical properties and biological activities.

FeaturePrimidoneThis compound (Impurity D)
IUPAC Name 5-Ethyl-5-phenyl-1,3-diazinane-4,6-dione(2RS)-2-Cyano-2-phenylbutanamide
Chemical Formula C₁₂H₁₄N₂O₂C₁₁H₁₂N₂O
Molar Mass 218.25 g/mol 188.23 g/mol
Core Structure Hexahydropyrimidine-4,6-dionePhenylbutanamide
Key Functional Groups Cyclic diamide (pyrimidinedione ring)Nitrile (-C≡N), primary amide (-CONH₂)

Primidone is a pyrimidinedione, a cyclic structure that is fundamental to its anticonvulsant activity.[1] This ring system is also a feature of its major active metabolite, phenobarbital.[2] In contrast, This compound is an acyclic nitrile-containing amide. The presence of the highly polar cyano group and the primary amide, attached to a chiral center, significantly alters its physicochemical properties compared to the more rigid, cyclic structure of Primidone.

Synthesis and Formation Pathways

Understanding the synthetic routes is crucial to comprehending how this compound arises as an impurity in the manufacturing of Primidone.

Synthesis of Primidone

One established synthetic pathway to Primidone involves the condensation and cyclization of a malonic acid derivative with a source for the final carbon of the pyrimidine ring. A common method is the reaction of 2-ethyl-2-phenylmalonamide with formamide.[3]

A simplified schematic of Primidone synthesis.
Formation of this compound (Impurity D)

This compound is not a therapeutic agent but a process-related impurity or a degradation product.[4] Its formation can be postulated to occur from starting materials or intermediates used in alternative synthetic routes of Primidone or related compounds. For instance, synthetic pathways starting from or involving α-phenylbutyronitrile could potentially lead to the formation of this cyano-containing amide under certain reaction conditions, such as incomplete hydrolysis of the nitrile group during the formation of an amide intermediate.

Mechanism of Action and Biological Relevance

The significant structural differences between Primidone and this compound lead to vastly different biological activities.

  • Primidone : Primidone itself possesses anticonvulsant properties, and it is also metabolized in the liver to two active metabolites: phenobarbital and phenylethylmalonamide (PEMA).[2] The parent drug and its metabolites are thought to act by interacting with voltage-gated sodium channels to inhibit high-frequency neuronal firing.[5] Phenobarbital, a major contributor to Primidone's long-term effects, also enhances the activity of the inhibitory neurotransmitter GABA at GABA-A receptors.[5]

Metabolic pathway of Primidone to its active metabolites.
  • This compound : There is no evidence to suggest that this impurity possesses therapeutic anticonvulsant activity. The primary concern with such impurities is their potential for toxicity. According to the International Council for Harmonisation (ICH) guidelines, impurities in new drug substances must be identified, and if present above certain thresholds, their safety must be established through toxicological studies.[6] While specific toxicological data for this compound is not extensively published, the presence of a nitrile group can sometimes be associated with toxicity. Therefore, its presence in Primidone formulations is strictly controlled.[4][7]

Analytical Methodologies for Separation and Quantification

The ability to accurately separate and quantify Primidone from its impurities is a cornerstone of quality control in its manufacture. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[8]

Experimental Protocol: Stability-Indicating HPLC-UV Method

This protocol is a representative procedure for the quantification of Primidone and the separation of its impurities, based on established analytical principles for small molecules.[9]

Objective: To develop a stability-indicating HPLC method capable of separating Primidone from its process-related impurities, including this compound, and degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Primidone Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate buffer (pH 3.5, HPLC grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of Ammonium acetate buffer (Solvent A) and Methanol/Acetonitrile (Solvent B). A typical starting condition could be 65:35 (A:B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Primidone and this compound reference standards in a suitable diluent (e.g., Methanol:Water 50:50) to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solution: Further dilute the stock solutions to a suitable working concentration (e.g., 20 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the Primidone drug substance or a powdered tablet equivalent in the diluent to achieve a nominal concentration of 1 mg/mL.

4. Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on Primidone.[10][11] Analyze the stressed samples to ensure that degradation products do not co-elute with the Primidone peak or the this compound peak.

  • Linearity: Analyze a series of dilutions of the standard solutions to establish a linear relationship between peak area and concentration.

  • Accuracy and Precision: Perform recovery studies by spiking a placebo with known amounts of Primidone and the impurity. Assess intra-day and inter-day variability.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Workflow for HPLC analysis of Primidone and its impurities.

Conclusion: A Tale of an API and its Impurity

The comparative analysis of Primidone and this compound highlights a critical aspect of modern pharmaceutical science: the rigorous characterization and control of impurities. While Primidone is a well-established anticonvulsant with a defined mechanism of action, this compound represents a potential process-related impurity that must be monitored to ensure the safety and quality of the final drug product.

For researchers and drug development professionals, this guide underscores the importance of:

  • Understanding Synthetic Pathways: To anticipate and control the formation of potential impurities.

  • Developing Robust Analytical Methods: To ensure the accurate detection and quantification of impurities.

  • Adhering to Regulatory Guidelines: To qualify the safety of impurities and establish appropriate specifications.

The relationship between an API and its impurities is a dynamic one, influenced by synthesis, formulation, and storage. A comprehensive understanding of this relationship, as exemplified by Primidone and its impurity D, is fundamental to the delivery of safe and effective medicines.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the precise identification and differentiation of an active pharmaceutical ingredient (API) from its related compounds—metabolites, impurities, and degradation products—is paramount to ensuring drug safety and efficacy. This guide provides a comprehensive spectroscopic comparison of Primidone, an anticonvulsant medication, and its key related compounds: Phenobarbital, Phenylethylmalonamide (PEMA), and 2-Phenylbutanamide. Through an in-depth analysis of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we will explore the distinct spectral features that enable the unambiguous identification of each molecule.

Introduction: The Chemical Family of Primidone

Primidone, chemically known as 5-ethyldihydro-5-phenyl-4,6(1H,5H)-pyrimidinedione, is structurally similar to barbiturates. Its metabolism in the body yields two active metabolites: Phenobarbital and Phenylethylmalonamide (PEMA)[1]. Phenobarbital is a potent anticonvulsant in its own right, while PEMA also contributes to the therapeutic effect[2]. 2-Phenylbutanamide is recognized as a potential process impurity in the synthesis of Primidone[3]. The structural similarities among these compounds present a significant analytical challenge, necessitating robust spectroscopic methods for their differentiation.

Below are the chemical structures of Primidone and its primary related compounds, illustrating their structural similarities and differences.

Caption: Chemical structures of Primidone and its related compounds.

Infrared (IR) Spectroscopy: Unveiling Functional Group Differences

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The differentiation of Primidone from its related compounds by IR spectroscopy is based on the subtle yet significant differences in their vibrational modes, particularly in the regions associated with N-H, C=O, and C-H stretching.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample (Primidone, Phenobarbital, PEMA, or 2-Phenylbutanamide) is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: Background correction is applied to remove atmospheric contributions (e.g., CO₂ and water vapor).

Spectral Interpretation and Comparison:

The key to differentiating these compounds lies in the "fingerprint region" (below 1500 cm⁻¹) and the characteristic stretching frequencies of the carbonyl (C=O) and amine/amide (N-H) groups.

  • Primidone: Exhibits characteristic N-H stretching vibrations around 3200-3400 cm⁻¹ and C=O stretching absorptions in the range of 1650-1750 cm⁻¹[4].

  • Phenobarbital: Also shows N-H stretching, but the presence of an additional carbonyl group in the barbiturate ring, compared to Primidone, leads to distinct C=O stretching patterns[5].

  • Phenylethylmalonamide (PEMA): As a diamide, it will display characteristic N-H stretching bands and two distinct C=O stretching bands (Amide I bands)[6].

  • 2-Phenylbutanamide: This primary amide will show two N-H stretching bands (symmetric and asymmetric) and a prominent C=O stretching band[3].

Table 1: Key IR Absorption Bands for Primidone and Related Compounds

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Key Differentiating Features
Primidone ~3200-3400 (broad)~1710, ~1680Two distinct C=O bands from the pyrimidinedione ring.
Phenobarbital ~3200 (broad)~1750, ~1720, ~1680Three C=O bands characteristic of the barbiturate ring.
PEMA ~3400, ~3200 (sharp)~1680, ~1650Two distinct N-H bands and two amide C=O bands.
2-Phenylbutanamide ~3350, ~3180 (sharp)~1640Two distinct N-H bands and a single amide C=O band.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Molecular Skeletons

NMR spectroscopy provides detailed information about the chemical environment of individual atoms, making it an invaluable tool for structural elucidation and differentiation of closely related compounds. Both ¹H and ¹³C NMR are crucial in this context.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

¹H NMR Spectral Comparison:

The proton NMR spectra offer clear distinctions based on the number of signals, their chemical shifts, and splitting patterns.

  • Primidone: The spectrum will show signals for the ethyl group (a triplet and a quartet), the phenyl group protons, and the N-H protons of the pyrimidinedione ring.

  • Phenobarbital: The ¹H NMR spectrum is similar to Primidone for the ethyl and phenyl groups. However, the chemical shifts of the N-H protons will differ due to the different electronic environment of the barbiturate ring[7][8].

  • PEMA: The spectrum will be characterized by signals for the ethyl and phenyl groups, and distinct signals for the two amide (-CONH₂) groups[6].

  • 2-Phenylbutanamide: Will exhibit signals for the ethyl and phenyl groups, and a characteristic broad signal for the -CONH₂ protons[3].

¹³C NMR Spectral Comparison:

The carbon NMR spectra provide complementary information, particularly regarding the carbonyl carbons and the quaternary carbon atom.

  • Primidone: The ¹³C spectrum will show distinct resonances for the two carbonyl carbons and the quaternary carbon at position 5.

  • Phenobarbital: The presence of a third carbonyl carbon in the barbiturate ring is a key differentiating feature in the ¹³C NMR spectrum compared to Primidone[5][9].

  • PEMA: The spectrum will display two distinct carbonyl carbon signals from the two amide groups[6].

  • 2-Phenylbutanamide: A single carbonyl carbon signal will be observed in its ¹³C NMR spectrum[3].

Table 2: Key ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) for Primidone and Related Compounds

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
Primidone Ethyl (t, q), Phenyl (m), N-H (s)C=O (~173, ~152), Quaternary C (~58)
Phenobarbital Ethyl (t, q), Phenyl (m), N-H (s)C=O (~173, ~172, ~151), Quaternary C (~60)
PEMA Ethyl (t, q), Phenyl (m), CONH₂ (br s)C=O (~175, ~174), Quaternary C (~62)
2-Phenylbutanamide Ethyl (t, q), Phenyl (m), CONH₂ (br s)C=O (~177), Methine C (~55)

Mass Spectrometry (MS): Fingerprinting by Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering a unique "fingerprint" for identification.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Solid_Sample Solid Sample Dissolution Dissolution in Solvent (for NMR, LC-MS) Solid_Sample->Dissolution IR FT-IR (ATR) Solid_Sample->IR NMR NMR (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (EI or ESI) Dissolution->MS Spectral_Data Acquired Spectra Comparison Comparison of Spectra Spectral_Data->Comparison Identification Compound Identification Comparison->Identification

References

A Comparative Guide to the Purity Assessment of 2-Cyano-2-phenylbutanamide Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This hinges on the quality of the reference standards employed. A reference standard, a highly purified and well-characterized substance, serves as the benchmark against which new batches of active pharmaceutical ingredients (APIs), intermediates, and impurities are measured. This guide provides a comprehensive, in-depth comparison of analytical methodologies for establishing the purity of the 2-Cyano-2-phenylbutanamide reference standard.

This compound, a key intermediate and a known impurity in the synthesis of certain pharmaceutical compounds such as Primidone, requires a rigorously characterized reference standard for accurate quantification in quality control settings.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind the selection of a multi-pronged, orthogonal approach to purity assessment.

The Imperative for an Orthogonal Purity Assessment Strategy

A single analytical technique is seldom sufficient to provide a complete and accurate purity profile of a reference standard. Each method has its own inherent biases and limitations. For instance, a chromatographic method may not detect impurities that lack a chromophore or are non-volatile. Therefore, employing a suite of orthogonal techniques, which measure different physicochemical properties of the compound, is a cornerstone of robust reference standard characterization. This approach ensures that a wide range of potential impurities, including organic, inorganic, volatile, and non-volatile species, are detected and quantified.

Our comprehensive purity assessment of the this compound reference standard integrates High-Performance Liquid Chromatography (HPLC) for non-volatile organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile organic impurities and residual solvents, Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination, Karl Fischer Titration for water content, and Thermal Analysis (DSC/TGA) to provide supporting data. The final purity is assigned using a mass balance approach, a principle widely accepted by regulatory bodies.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the interconnected yet independent analytical pathways that constitute a comprehensive purity assessment for a chemical reference standard.

Purity_Assessment_Workflow cluster_organic Organic Impurities cluster_absolute Absolute Purity cluster_inorganic Inorganic Components cluster_thermal Thermal Properties HPLC HPLC-UV (Non-Volatile Organics) MassBalance Mass Balance Calculation (Final Purity Assignment) HPLC->MassBalance GCMS Headspace GC-MS (Volatile Organics & Residual Solvents) GCMS->MassBalance qNMR qNMR (Molar Purity) qNMR->MassBalance KF Karl Fischer Titration (Water Content) KF->MassBalance Residue Residue on Ignition (Inorganic Impurities) Residue->MassBalance DSC DSC (Melting Point & Purity Check) DSC->HPLC Confirmatory TGA TGA (Volatiles & Water Content) TGA->GCMS Confirmatory TGA->KF Confirmatory

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, ensuring the safety, efficacy, and quality of drug products is paramount. A critical aspect of this is the meticulous control of impurities, which, even at trace levels, can compromise therapeutic performance or pose risks to patients.[1] Impurity profiling, the detection, identification, and quantification of these unwanted substances, is therefore a cornerstone of the development process.[1] This guide provides an in-depth exploration of the cross-validation of different analytical techniques for robust impurity profiling, grounded in scientific principles and regulatory expectations.

The Imperative of Impurity Profiling and Regulatory Framework

Impurities in drug substances and products can originate from various stages, including synthesis, formulation, storage, and degradation.[1] They are broadly classified into organic, inorganic, and residual solvents.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as Q3A, Q3B, Q3C, and Q3D, to control these impurities.[2][3][4] These guidelines set thresholds for reporting, identification, and qualification of impurities, compelling pharmaceutical manufacturers to employ highly sensitive and specific analytical methods.[2]

The ICH Q2(R2) guideline further emphasizes the validation of analytical procedures to ensure they are fit for their intended purpose.[5][6][7] This validation encompasses various performance characteristics, including accuracy, precision, specificity, linearity, and robustness.[8][9]

Core Analytical Techniques for Impurity Profiling

A variety of analytical techniques are employed for impurity profiling, each with its own strengths and limitations. The choice of technique depends on the nature of the impurity and the drug substance.

Chromatographic Techniques: The Workhorses of Separation

High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for impurity analysis due to its versatility in separating a wide range of non-volatile and thermally labile compounds.[10] When coupled with detectors like Diode Array (DAD) or Mass Spectrometry (MS), HPLC provides both quantitative and qualitative information.[11][12]

Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[13][14] Its high separation efficiency and sensitive detectors, like the Flame Ionization Detector (FID), make it ideal for detecting trace levels of these substances.[13][15]

Spectroscopic and Spectrometric Techniques: The Key to Identification

Mass Spectrometry (MS) , often hyphenated with chromatographic techniques (LC-MS, GC-MS), is a powerful tool for the structural elucidation and identification of unknown impurities.[1][12][16] It provides crucial molecular weight information and fragmentation patterns that aid in pinpointing the identity of an impurity.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information, making it invaluable for the definitive characterization of impurities.[11][16]

Capillary Electrophoresis (CE) is another separation technique that can be used for impurity profiling, particularly for charged molecules. Its high efficiency and low sample consumption make it a valuable orthogonal technique.

The Power of Orthogonality: Why Cross-Validation is Non-Negotiable

Relying on a single analytical method for impurity profiling carries the inherent risk of overlooking co-eluting impurities or misidentifying compounds.[17] This is where the concept of orthogonal methods becomes critical. Orthogonal methods are analytical techniques that rely on different separation or detection principles.[18][19] By employing two or more orthogonal methods, the probability of detecting all impurities present in a sample is significantly enhanced.[19]

Cross-validation of these orthogonal methods provides a comprehensive and reliable impurity profile, ensuring that no critical impurities are missed.[18][19] This approach is not just a matter of good scientific practice; it is increasingly expected by regulatory agencies to ensure the robustness of analytical data.[18]

A Comparative Look at Key Analytical Techniques

To aid in the selection of appropriate orthogonal methods, the following table provides a high-level comparison of the most common techniques used in impurity profiling.

Technique Principle Strengths Limitations Typical Applications in Impurity Profiling
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of non-volatile compounds, robust and reproducible.[12]Limited peak capacity for highly complex samples, may not be suitable for compounds without a UV chromophore.Quantification of known impurities, stability testing, routine quality control.[12]
GC-FID/MS Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.High separation efficiency for volatile compounds, sensitive detection.[13][15]Limited to thermally stable and volatile compounds.[14]Analysis of residual solvents, volatile organic impurities.[1][13]
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of MS.High sensitivity and selectivity, provides molecular weight and structural information for identification of unknown impurities.[1][16]Matrix effects can suppress or enhance ionization, higher cost and complexity.Identification and quantification of process-related impurities and degradation products.[12]
CE Separation of ions based on their electrophoretic mobility in an electric field.High separation efficiency, low sample and reagent consumption.Lower sensitivity for some analytes, reproducibility can be challenging.Analysis of charged impurities, chiral separations.

Experimental Workflow for Cross-Validation

A robust cross-validation study is essential to demonstrate the equivalence and complementarity of orthogonal analytical methods. The following workflow outlines the key steps involved.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Method Development cluster_validation Phase 2: Method Validation cluster_execution Phase 3: Cross-Validation Execution cluster_analysis Phase 4: Data Analysis & Reporting start Define Study Objectives & Acceptance Criteria select_methods Select Orthogonal Analytical Techniques start->select_methods develop_methods Develop and Optimize Primary & Secondary Methods select_methods->develop_methods validate_primary Validate Primary Method (per ICH Q2(R2)) develop_methods->validate_primary validate_secondary Validate Orthogonal Method (per ICH Q2(R2)) develop_methods->validate_secondary sample_analysis Analyze Identical Batches with Both Methods validate_primary->sample_analysis validate_secondary->sample_analysis data_comparison Compare Impurity Profiles sample_analysis->data_comparison statistical_analysis Statistical Analysis of Results data_comparison->statistical_analysis discrepancy_investigation Investigate Discrepancies statistical_analysis->discrepancy_investigation final_report Generate Final Report & Conclusion discrepancy_investigation->final_report

References

A Comparative Guide to the Forced Degradation Behavior of Primidone and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the forced degradation behavior of the antiepileptic drug Primidone and its primary analogues, Phenobarbital and Phenylethylmalonamide (PEMA). Understanding the intrinsic stability of these compounds under various stress conditions is paramount for the development of stable pharmaceutical formulations, the establishment of accurate analytical methods, and ensuring patient safety and drug efficacy.

Introduction: The Interplay of Primidone and its Metabolites

Primidone, a cornerstone in the management of seizure disorders, is a prodrug that undergoes hepatic metabolism to yield two active metabolites: Phenobarbital and PEMA.[1] While Primidone itself possesses intrinsic anticonvulsant activity, the therapeutic effects are significantly influenced by its metabolites.[2] The structural similarities and metabolic relationship between these three compounds necessitate a thorough understanding of their individual and comparative stability profiles. Forced degradation studies, which intentionally expose drug substances to harsh conditions, are critical for identifying potential degradation products and pathways, thus informing formulation strategies and analytical method development.[3][4]

This guide will delve into the known degradation behaviors of Primidone and Phenobarbital under hydrolytic, oxidative, and photolytic stress. It is important to note that while extensive pharmacokinetic data for PEMA is available, specific forced degradation studies for this metabolite are not readily found in the public domain.[5][6] Therefore, the comparative analysis will primarily focus on Primidone and Phenobarbital, with a discussion on the implications of the data gap for PEMA.

Comparative Forced Degradation Analysis

The stability of a drug substance is a critical quality attribute. The following sections compare the degradation of Primidone and Phenobarbital under various stress conditions.

Hydrolytic Degradation (Acidic and Alkaline Conditions)

Hydrolysis is a common degradation pathway for pharmaceuticals.[4] The susceptibility of Primidone and Phenobarbital to acid- and base-catalyzed hydrolysis reveals key differences in their stability.

A study on various barbiturates in artificial gastric juice indicated that Primidone is stable at higher temperatures under these acidic conditions.[7] In contrast, Phenobarbital has been shown to be susceptible to alkaline hydrolysis, with significant degradation observed at pH 13 over 21 days, leading to the formation of multiple degradation products.[5] At a slightly lower pH of 12, Phenobarbital demonstrated greater stability, with only minor degradation products reported.[5] In acidic conditions (pH 1 and 2), Phenobarbital was found to be relatively stable.[5]

Stress Condition Primidone Phenobarbital Phenylethylmalonamide (PEMA)
Acid Hydrolysis Stable in artificial gastric juice at elevated temperatures.[7]Relatively stable at pH 1 and 2.[5]No data available.
Alkaline Hydrolysis Data not readily available.Highly susceptible to degradation at pH 13, forming multiple degradation products. More stable at pH 12.[5]No data available.
Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen, trace metals, or oxidizing agents.

While specific studies on Primidone's degradation with common oxidizing agents like hydrogen peroxide were not found, its photooxidation has been investigated. Under UV-C irradiation, especially in the presence of H2O2 and Fe(II), Primidone undergoes degradation.[8] Phenobarbital, on the other hand, has been reported to be stable under oxidative stress with 3% and 15% hydrogen peroxide for up to two days.[5]

Stress Condition Primidone Phenobarbital Phenylethylmalonamide (PEMA)
Oxidation Susceptible to UV photooxidation, especially with catalysts.[8]Stable in the presence of 3% and 15% H2O2 for 2 days.[5]No data available.
Photolytic Degradation

Photostability is a crucial parameter, as exposure to light can lead to the formation of phototoxic degradants.

Primidone has been shown to degrade under UV-C irradiation. The primary degradation products identified were Phenobarbital, 4-hydroxyphenobarbital, and 1-(2-nitrobenzyl)-5-oxoproline.[8] This indicates that one of the degradation pathways of Primidone under photolytic stress leads to the formation of its active metabolite, Phenobarbital. Information on the photolytic degradation of Phenobarbital and PEMA under standardized forced degradation conditions is limited in the reviewed literature.

Stress Condition Primidone Phenobarbital Phenylethylmalonamide (PEMA)
Photolysis Degrades under UV-C irradiation to form Phenobarbital, 4-hydroxyphenobarbital, and other by-products.[8]Data not readily available.No data available.

Degradation Pathways and Mechanisms

Understanding the degradation pathways is essential for identifying and controlling impurities in the drug product.

Primidone Degradation Pathway

Under photolytic stress, Primidone can undergo oxidation and ring cleavage. The formation of Phenobarbital suggests an oxidation of the methylene group at the C2 position of the Primidone ring.

G Primidone Primidone Phenobarbital Phenobarbital Primidone->Phenobarbital UV-C Oxidation HydroxyPhenobarbital 4-hydroxyphenobarbital Primidone->HydroxyPhenobarbital UV-C Oxidation OtherProduct 1-(2-nitrobenzyl)-5-oxoproline Primidone->OtherProduct UV-C Degradation

Caption: Proposed photolytic degradation pathways of Primidone.

Phenobarbital Degradation Pathway

Long-term degradation of Phenobarbital in solution has been shown to yield pheneturide and 3-aminopentanoic acid, suggesting hydrolytic cleavage of the barbiturate ring.

G Phenobarbital Phenobarbital Pheneturide Pheneturide Phenobarbital->Pheneturide Hydrolysis AminopentanoicAcid 3-aminopentanoic acid Phenobarbital->AminopentanoicAcid Hydrolysis

Caption: Long-term hydrolytic degradation products of Phenobarbital.

Experimental Protocols for Forced Degradation Studies

A well-designed forced degradation study is essential for understanding the stability of a drug substance.[3] The following is a general protocol that can be adapted for Primidone and its analogues.

General Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare stock solutions of Primidone, Phenobarbital, and PEMA Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid state) Prep->Thermal Photo Photolytic Degradation (ICH Q1B guidelines) Prep->Photo Neutralize Neutralize acid/base samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/MS Dilute->HPLC Identify Identify and characterize degradation products HPLC->Identify Quantify Quantify degradation and assess mass balance Identify->Quantify Compare Compare stability profiles Quantify->Compare

Caption: General workflow for a forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve Primidone, Phenobarbital, and PEMA in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare stock solutions of known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at 60°C for a specified period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Store a known quantity of the solid drug substance in an oven at 80°C for a specified period.

    • Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Preparation for Analysis:

    • At each time point, withdraw a sample from the stressed solutions.

    • Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis with the mobile phase.

    • For solid samples, dissolve a known amount in the solvent and dilute to the appropriate concentration.

  • Analytical Method:

    • Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for the identification of degradation products.

    • The mobile phase and column should be selected to achieve adequate separation of the parent drug from all degradation products.

Conclusion and Future Directions

The available data indicates that Primidone and its active metabolite Phenobarbital exhibit different stability profiles under forced degradation conditions. Primidone shows susceptibility to photolytic degradation, which notably leads to the formation of Phenobarbital. Phenobarbital, in turn, is relatively stable under acidic and oxidative stress but degrades significantly under strong alkaline conditions.

A significant knowledge gap exists regarding the forced degradation behavior of PEMA. Given that PEMA is a major metabolite of Primidone, understanding its intrinsic stability is crucial for a complete picture of Primidone's degradation profile in pharmaceutical products. Future research should focus on conducting comprehensive forced degradation studies on PEMA under standard stress conditions (hydrolysis, oxidation, photolysis, and thermal stress). This will enable a more complete comparative analysis and contribute to the development of more robust and stable formulations of Primidone.

References

A Comparative Guide to Determining the Relative Response Factor for 2-Cyano-2-phenylbutanamide in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development and quality control, the precise quantification of impurities is paramount to ensuring the safety and efficacy of drug products.[1][2] 2-Cyano-2-phenylbutanamide is a potential process-related impurity or degradation product in the synthesis of various active pharmaceutical ingredients (APIs). The accurate measurement of such impurities is often complicated by the lack of commercially available, certified reference standards.[3][4] This guide provides a comprehensive, in-depth comparison of methodologies for determining the Relative Response Factor (RRF) of this compound, enabling its accurate quantification against the API's reference standard.

This document is intended for researchers, analytical scientists, and drug development professionals. It will delve into the theoretical underpinnings of RRF, provide a detailed experimental protocol for its determination using High-Performance Liquid Chromatography (HPLC), and compare this conventional approach with an absolute quantification method, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Section 1: The Critical Role of the Relative Response Factor (RRF)

The Relative Response Factor is a critical parameter in chromatography used to correct for the difference in detector response between an impurity and the main analyte (API).[3][5][6] In techniques like HPLC with UV detection, different molecules can absorb light to varying degrees at a specific wavelength, even at identical concentrations. Assuming a response factor of 1.00 for an impurity without experimental verification can lead to significant quantification errors.[5] Regulatory bodies, including those guided by the International Council for Harmonisation (ICH), recognize the use of a scientifically determined RRF for accurate impurity quantification in the absence of an impurity reference standard.[3]

The RRF is calculated as the ratio of the response factors (slopes of the calibration curves) of the analyte and the impurity.[4][5]

Formula for RRF:

  • RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)

  • Simplified, RRF = Slope of Impurity's Calibration Curve / Slope of API's Calibration Curve[5]

A properly validated RRF value allows for the routine quantification of this compound using only the API reference standard, a significant advantage in terms of cost and efficiency.[4][7]

Section 2: Comparison of Analytical Methodologies for RRF Determination

The choice of analytical technique is a critical decision in the development of a robust method for RRF determination. Here, we compare the most common approach, Reversed-Phase HPLC with UV detection, against the powerful, absolute method of qNMR.

Parameter HPLC with UV Detection (Relative Method) Quantitative NMR (qNMR) (Absolute Method)
Principle Separates components based on polarity, quantifies based on UV absorbance. Quantification is relative to a reference standard.Quantifies based on the direct proportionality between NMR signal integrals and the number of atomic nuclei.[8][9]
Reference Standard Requires a well-characterized reference standard for both the API and the impurity (this compound) for initial RRF determination.Does not require a reference standard of the analyte itself.[10][11] Uses a certified internal standard of a different compound for absolute quantification.
Speed & Throughput High throughput, suitable for routine quality control once the method is established.Slower acquisition times per sample, generally lower throughput.
Sensitivity Generally high, especially with modern UV/DAD detectors. Can reach low ppm levels.Lower sensitivity compared to HPLC. May not be suitable for trace-level impurities.[10]
Selectivity High, can be optimized by adjusting mobile phase, column, and other chromatographic parameters.[1][12]Excellent, highly specific signals for different protons in a molecule. Signal overlap can be a challenge but often resolved with high-field NMR.
Development Cost Moderate. HPLC systems are common in analytical labs.High initial capital cost for NMR spectrometer.
Key Advantage Ubiquitous in QC labs, high sensitivity, and established regulatory acceptance.[13]Provides a direct, "absolute" purity measurement without needing an identical reference material, making it invaluable for novel impurities.[11][14]
Key Limitation RRF value is dependent on the specific method conditions (e.g., wavelength). Any change may require RRF re-determination.[3]Lower sensitivity, higher cost, and requires specialized expertise for operation and data analysis.

Section 3: Experimental Protocol for RRF Determination of this compound via HPLC-UV

This section provides a detailed, step-by-step protocol grounded in the principles of analytical procedure validation as outlined in ICH Q2(R1) and USP General Chapter <1225>.[15][16][17][18][19][20]

Objective

To determine the Relative Response Factor of this compound relative to a hypothetical API, "API-X," using a validated HPLC-UV method.

Materials and Equipment
  • Reference Standards: Certified reference standard of API-X (Purity ≥ 99.5%) and a purified batch of this compound (Purity ≥ 98%, characterized by a mass balance approach or qNMR).

  • HPLC System: A quaternary HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Reagents: Acetonitrile (HPLC grade), water (HPLC grade), and a suitable buffer (e.g., phosphate or formate buffer).

  • Glassware: Class A volumetric flasks and pipettes.

Chromatographic Conditions (Example)
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (or the λmax of the API-X)

  • Injection Volume: 10 µL

Causality: The selection of a C18 column is a common starting point for impurity methods involving moderately polar to non-polar small molecules.[12] A gradient elution is chosen to ensure adequate separation of the API from the impurity and any other related substances.[21] The detection wavelength is typically set at the maximum absorbance of the main component to ensure high sensitivity for the API, which is crucial for impurity analysis at low levels.

Experimental Workflow

The workflow is designed to establish linearity and determine the slope of the response curves for both the API and the impurity, which is a robust method for RRF calculation.[7]

RRF_Determination_Workflow cluster_prep Solution Preparation cluster_lin Linearity Series Preparation cluster_analysis HPLC Analysis cluster_calc Data Analysis & Calculation stock_api Prepare API-X Stock (e.g., 1.0 mg/mL) lin_api API-X Linearity Series (e.g., 5 levels from QL to 150%) stock_api->lin_api stock_imp Prepare Impurity Stock (e.g., 1.0 mg/mL) lin_imp Impurity Linearity Series (e.g., 5 levels from QL to 150%) stock_imp->lin_imp inject Inject each solution in triplicate lin_api->inject lin_imp->inject acquire Acquire Chromatograms and Peak Areas inject->acquire plot_api Plot API-X Curve (Area vs. Concentration) acquire->plot_api plot_imp Plot Impurity Curve (Area vs. Concentration) acquire->plot_imp slope_api Determine Slope (API-X) & R² > 0.99 plot_api->slope_api slope_imp Determine Slope (Impurity) & R² > 0.99 plot_imp->slope_imp calc_rrf Calculate RRF RRF = Slope_Imp / Slope_API slope_api->calc_rrf slope_imp->calc_rrf qNMR_vs_RRF cluster_rrf Relative Quantification (HPLC-RRF) cluster_qnmr Absolute Quantification (qNMR) rrf_start Need Impurity & API Standards rrf_det Determine RRF (Ratio of Slopes) rrf_start->rrf_det rrf_routine Routine Analysis: Quantify Impurity using API Standard and RRF rrf_det->rrf_routine qnmr_start Need Impurity Sample & Certified Internal Standard qnmr_det Determine Absolute Purity/Concentration of Impurity qnmr_start->qnmr_det qnmr_routine Result is a direct purity value. Can be used to certify the standard for HPLC-RRF method. qnmr_det->qnmr_routine qnmr_routine->rrf_start Certifies Impurity Standard

References

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Primidone Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling for Primidone

Primidone is a well-established barbiturate anticonvulsant used in the management of seizure disorders and essential tremors.[1] As with any pharmaceutical product, the presence of impurities can impact its safety, efficacy, and stability.[1][2] These impurities can originate from various sources, including the manufacturing process (process-related impurities and synthetic intermediates), degradation of the drug substance over time (degradation products), or residual solvents.[1][2] Regulatory bodies worldwide mandate stringent control over these impurities.[1] Therefore, robust and reliable analytical methods are paramount for their accurate detection and quantification.

This guide provides a comprehensive framework for the inter-laboratory validation of a modern analytical method for Primidone impurity analysis, comparing it with established pharmacopoeial methods. We will delve into the rationale behind experimental choices, present detailed protocols, and provide a model for interpreting inter-laboratory study data, all grounded in the principles of scientific integrity and regulatory compliance.

The Foundation of Trust: Analytical Method Validation

Before an analytical method can be confidently deployed for routine use across different laboratories, it must undergo a rigorous validation process. The International Council for Harmonisation (ICH) Q2(R1) guideline is the global standard for this process, outlining the key validation parameters that must be assessed.[3][4] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5]

The core validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).[7][8]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[9]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.[7][9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

The following Graphviz diagram illustrates the logical flow of the analytical method validation process.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Single-Laboratory Validation (ICH Q2) cluster_2 Phase 3: Inter-Laboratory Validation cluster_3 Phase 4: Method Implementation Dev Method Development Opt Method Optimization Dev->Opt Refinement Spec Specificity Opt->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Repro Reproducibility Study Robust->Repro Stat Statistical Analysis Repro->Stat Implement Routine Use & Lifecycle Management Stat->Implement

Caption: Logical workflow of analytical method validation.

Comparative Analysis of Analytical Methods for Primidone Impurities

For this guide, we will compare a modern Ultra-High-Performance Liquid Chromatography (UPLC) method with the High-Performance Liquid Chromatography (HPLC) method described in the United States Pharmacopeia (USP) for Primidone tablets.[10][11]

FeatureUSP HPLC MethodProposed UPLC MethodRationale for Improvement
Instrumentation HPLC SystemUPLC SystemUPLC offers higher efficiency, resolution, and speed due to smaller particle size columns and higher operating pressures.
Column 4.6 x 250 mm, 5 µm L1 packing2.1 x 100 mm, 1.7 µm C18Smaller particle size and column dimensions lead to sharper peaks, better resolution, and significantly reduced solvent consumption.
Mobile Phase Methanol, tetrahydrofuran, and Buffer (35:0.5:65)Acetonitrile and 0.1% Formic Acid in Water (Gradient)A simpler, more common mobile phase without tetrahydrofuran, which can degrade over time. A gradient elution allows for better separation of early and late-eluting impurities.
Flow Rate 1.3 mL/min0.4 mL/minReduced flow rate contributes to lower solvent consumption and is compatible with the smaller column dimensions.
Run Time ~20 minutes~8 minutesFaster analysis time increases sample throughput.
Detection UV at 257 nmUV at 257 nmWavelength remains the same as it is the absorbance maximum for Primidone.[10]

Designing the Inter-Laboratory Validation Study

An inter-laboratory study is the ultimate test of a method's reproducibility and its readiness for widespread implementation.[8][12]

The following diagram outlines the key stages of an inter-laboratory validation study.

Inter_Laboratory_Validation_Process Start Study Design & Protocol Development Lab_Selection Selection of Participating Laboratories (n≥3) Start->Lab_Selection Sample_Prep Preparation & Distribution of Standardized Samples & Reagents Lab_Selection->Sample_Prep Method_Transfer Method Transfer & Training Sample_Prep->Method_Transfer Execution Execution of Analytical Runs in Each Laboratory Method_Transfer->Execution Data_Collection Centralized Data Collection & Preliminary Review Execution->Data_Collection Stat_Analysis Statistical Analysis (ANOVA, Cochran's Test) Data_Collection->Stat_Analysis Report Final Report & Conclusion on Method Reproducibility Stat_Analysis->Report End Method Adoption Report->End

References

A Comparative Study of the Physicochemical Properties of Primidone Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primidone, a widely used anticonvulsant drug, is effective in the management of various seizure disorders.[1][2] As with any active pharmaceutical ingredient (API), the presence of impurities in the final drug product is a critical concern that demands rigorous control and characterization.[3] These impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[3] Understanding the physicochemical properties of these impurities is paramount for the development of robust analytical methods for their detection and quantification, as well as for predicting their potential impact on the safety, efficacy, and stability of the drug product.

This guide provides a comprehensive comparative analysis of the key physicochemical properties of Primidone and its major impurities as listed in the European Pharmacopoeia (EP): Impurity A (2-Ethyl-2-phenylmalonamide), Impurity B (Phenobarbital), Impurity C (2-Phenylbutyramide), Impurity D ((2RS)-2-Cyano-2-phenylbutanamide), and Impurity F (5-Ethyl-5-phenyl-2-[(1RS)-1-phenylpropyl]dihydropyrimidine-4,6(1H,5H)-dione). By presenting available experimental data and highlighting areas where information is lacking, this guide aims to equip researchers and drug development professionals with the necessary knowledge to navigate the challenges associated with Primidone impurity profiling.

The Genesis of Primidone Impurities: A Structural Overview

The impurities of Primidone are a structurally diverse group of molecules that include precursors, intermediates, and degradation products. Their formation is intimately linked to the synthetic route of Primidone and its subsequent handling and storage.

Primidone_Impurities Primidone Primidone (C12H14N2O2) ImpurityB Impurity B Phenobarbital (C12H12N2O3) Primidone->ImpurityB Metabolism/ Degradation ImpurityA Impurity A 2-Ethyl-2-phenylmalonamide (C11H14N2O2) ImpurityA->Primidone Synthesis Precursor ImpurityC Impurity C 2-Phenylbutyramide (C10H13NO) ImpurityC->Primidone Potential Side Reaction ImpurityD Impurity D (2RS)-2-Cyano-2-phenylbutanamide (C11H12N2O) ImpurityD->Primidone Synthesis Intermediate ImpurityF Impurity F 5-Ethyl-5-phenyl-2-[(1RS)-1-phenylpropyl]dihydropyrimidine-4,6(1H,5H)-dione (C21H24N2O2) ImpurityF->Primidone Potential By-product

Caption: Relationship between Primidone and its major impurities.

Comparative Physicochemical Properties

A thorough understanding of the physicochemical properties of impurities is crucial for the development of effective analytical control strategies. Properties such as melting point, solubility, pKa, and lipophilicity (logP) directly influence the choice of analytical techniques and the parameters for methods like High-Performance Liquid Chromatography (HPLC).

PropertyPrimidoneImpurity AImpurity B (Phenobarbital)Impurity CImpurity DImpurity F
Chemical Name 5-ethyldihydro-5-phenyl-4,6(1H,5H)-pyrimidinedione2-Ethyl-2-phenylmalonamide5-ethyl-5-phenyl-barbituric acid2-Phenylbutyramide(2RS)-2-Cyano-2-phenylbutanamide5-Ethyl-5-phenyl-2-[(1RS)-1-phenylpropyl]dihydropyrimidine-4,6(1H,5H)-dione
CAS Number 125-33-7[4][5][6]7206-76-0[7]50-06-6[8][9]90-26-6[10][11]80544-75-8[12]1189504-46-8[13][14]
Molecular Formula C12H14N2O2[4][5]C11H14N2O2[15]C12H12N2O3[8][9]C10H13NO[10][11]C11H12N2O[12]C21H24N2O2[13][14][16]
Molecular Weight 218.25 g/mol [4][5]206.24 g/mol [15]232.24 g/mol [8][9]163.22 g/mol [10][11]188.23 g/mol [12]336.43 g/mol [13][16]
Melting Point (°C) 279-284[1]120[7]174-178[8]83-87[10][11]Not available275-277[17]
Water Solubility Poorly soluble (0.6 mg/mL)[1][18]InsolubleVery slightly soluble (1 g/L)[8][9]Not availableNot availableNot available
pKa Not acidic[1]Not available7.3[8][9]Not availableNot availableNot available
logP (Predicted) 0.9[5]Not available1.47[8]2.37[11]Not availableNot available

Expert Insights: The significant differences in melting points and solubilities between Primidone and its impurities, particularly Impurity A and B, are advantageous for the development of selective crystallization and purification processes. The acidic nature of Phenobarbital (Impurity B), indicated by its pKa of 7.3, is a key differentiator from Primidone, which lacks acidic properties.[1][8][9] This difference can be exploited in chromatographic separations by adjusting the mobile phase pH to control the ionization state and, consequently, the retention of Phenobarbital. The higher predicted logP of Impurity C suggests it is more lipophilic than Primidone and Phenobarbital, which would lead to longer retention times in reversed-phase HPLC.

Experimental Protocols for Characterization

The accurate identification and quantification of Primidone impurities necessitate the use of validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol is a general guideline and should be optimized and validated for specific laboratory conditions and instrumentation.

Objective: To separate and quantify Primidone and its known impurities in a drug substance or product.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size (or equivalent)

  • Mobile Phase A: 0.01 M Phosphate buffer, pH adjusted to 3.5 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-26 min: Linear gradient to 95% A, 5% B

    • 26-30 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Prepare individual stock solutions of Primidone and each impurity reference standard in methanol. From these, prepare a mixed standard solution at a known concentration in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the Primidone drug substance or a powdered tablet sample in methanol to achieve a target concentration. Dilute with the mobile phase as necessary.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating the moderately polar Primidone and its structurally related impurities.

  • Phosphate Buffer: The buffer is used to control the pH of the mobile phase, which is critical for ensuring consistent retention times, especially for ionizable compounds like Phenobarbital. A pH of 3.5 ensures that Phenobarbital (pKa 7.3) is in its neutral form, leading to better peak shape and retention.

  • Gradient Elution: A gradient is necessary to elute all impurities with varying polarities within a reasonable timeframe while achieving adequate resolution between closely eluting peaks.

  • Detection Wavelength: 215 nm is chosen as a wavelength where most of the compounds exhibit significant absorbance, allowing for their sensitive detection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions (Primidone & Impurities) Injection Inject into HPLC Standard_Prep->Injection Sample_Prep Prepare Sample Solution (Drug Substance/Product) Sample_Prep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (215 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standards Integration->Quantification

Caption: A typical workflow for HPLC-based impurity profiling of Primidone.

Discussion: Implications for Drug Development and Quality Control

The comparative physicochemical data presented in this guide has significant implications for various stages of drug development:

  • Analytical Method Development: The differences in polarity, solubility, and ionization potential among Primidone and its impurities are the cornerstones for developing selective and robust analytical methods. For instance, the lipophilicity of the impurities will dictate their elution order in reversed-phase HPLC, while the pKa of Phenobarbital allows for pH-based separation strategies.

  • Formulation Development: The solubility of Primidone and its impurities in different solvents and pH conditions will influence the choice of excipients and the manufacturing process for the final dosage form. Poorly soluble impurities could potentially precipitate during storage, affecting the drug product's quality and appearance.

  • Stability Studies: Understanding the degradation pathways of Primidone is essential for designing meaningful stability studies. The physicochemical properties of the degradation products will determine the analytical methods needed to monitor them over time and under various stress conditions (e.g., heat, humidity, light).

  • Regulatory Compliance: Regulatory agencies require stringent control of impurities in pharmaceutical products. A thorough understanding of the physicochemical properties of potential impurities is necessary to set appropriate specifications and to justify the chosen analytical methods and control strategies.

Conclusion

The effective control of impurities is a non-negotiable aspect of ensuring the safety and efficacy of Primidone. This guide has provided a comparative overview of the key physicochemical properties of Primidone and its major impurities. While a substantial amount of data is available for Primidone and its primary metabolite, Phenobarbital, there is a noticeable lack of comprehensive experimental data for other related substances. This knowledge gap presents an opportunity for further research to fully characterize these impurities, which will ultimately contribute to the development of even more robust and reliable analytical control strategies for this important antiepileptic drug.

References

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Cyano-2-phenylbutanamide

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in the fast-paced world of drug development, the synthesis of novel compounds is a routine yet critical task. Among these, 2-Cyano-2-phenylbutanamide, a versatile intermediate in organic synthesis, presents a unique set of handling challenges due to its cyano functional group.[1] This guide provides essential, experience-driven safety protocols and logistical plans to ensure the well-being of laboratory personnel while maintaining the integrity of your research. Our commitment is to empower you with the knowledge to work safely and efficiently, making us your trusted partner in laboratory safety.

Understanding the Inherent Risks: The Chemistry of Cyanides

The most critical, albeit less obvious, danger lies in the potential for the release of highly toxic hydrogen cyanide (HCN) gas. This can occur upon contact with strong acids, strong oxidizing agents, strong bases, or strong reducing agents.[2] Therefore, meticulous control of the chemical environment is paramount.

Core Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment. The following table outlines the minimum required PPE for handling this compound, with an explanation of the rationale behind each choice.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is mandatory. Nitrile provides excellent resistance to a wide range of chemicals.[2] The inner glove acts as a secondary barrier in case the outer glove is compromised. Immediately remove and replace gloves if contamination is suspected.
Eye and Face Protection Chemical safety goggles are the minimum requirement. When there is a risk of splashing, a face shield must be worn in conjunction with goggles to protect the entire face.
Body Protection A flame-resistant lab coat should be worn at all times and kept fully fastened. This protects against accidental spills and splashes.
Respiratory Protection All handling of this compound powder and solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or potential HCN gas.

Procedural Workflow for Safe Handling and Disposal

Adherence to a strict, step-by-step protocol is non-negotiable when working with cyanide-containing compounds. The following workflow is designed to minimize risk at every stage of the process.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don appropriate PPE prep2 Ensure fume hood is certified and functioning prep1->prep2 prep3 Segregate all acids and strong oxidizing/reducing agents from the work area prep2->prep3 handle1 Weigh solid this compound within the fume hood prep3->handle1 Proceed to handling handle2 Prepare solutions within the fume hood handle1->handle2 handle3 Keep all containers clearly labeled and sealed when not in use handle2->handle3 disp1 Segregate all cyanide-containing waste (solid and liquid) handle3->disp1 Proceed to disposal disp2 Place in clearly labeled, dedicated hazardous waste containers disp1->disp2 disp3 Arrange for professional disposal according to institutional and local regulations disp2->disp3

Figure 1. A streamlined workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol:

  • Preparation :

    • Don all required PPE as outlined in the table above.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Remove all acids, strong oxidizing agents, strong bases, and strong reducing agents from the immediate work area to prevent accidental contact and the generation of HCN gas.[2]

  • Handling :

    • Always weigh the solid this compound within the confines of the fume hood.

    • When preparing solutions, add the solid to the solvent slowly and within the fume hood.

    • Ensure all containers are clearly labeled with the chemical name and associated hazards.

    • Keep containers tightly sealed when not in immediate use.

  • In Case of a Spill :

    • Evacuate the immediate area and alert your supervisor.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and use an absorbent material to contain the spill. Place the contaminated material in a sealed, labeled hazardous waste container.

    • For larger spills, follow your institution's emergency procedures.

Disposal Plan: A Critical Final Step

Improper disposal of cyanide-containing waste can have severe environmental and health consequences. A dedicated and clearly communicated disposal plan is essential.

cluster_waste_streams Waste Segregation cluster_containers Containment cluster_final_disposal Final Disposal solid_waste Solid Waste (gloves, weigh paper, etc.) solid_container Labeled, sealed container for solid cyanide waste solid_waste->solid_container liquid_waste Liquid Waste (reaction mixtures, washes) liquid_container Labeled, sealed container for liquid cyanide waste liquid_waste->liquid_container disposal_service Licensed Hazardous Waste Disposal Service solid_container->disposal_service liquid_container->disposal_service

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.